molecular formula C9H11BrO3 B1291605 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene CAS No. 195314-47-7

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Cat. No.: B1291605
CAS No.: 195314-47-7
M. Wt: 247.09 g/mol
InChI Key: VCFQOBOFWXPMIK-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C9H11BrO3 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-methoxy-1-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-6-13-9-4-3-7(12-2)5-8(9)10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFQOBOFWXPMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the two-step synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, a key intermediate in the development of advanced pharmaceutical compounds and fine chemicals. The synthesis begins with the regioselective bromination of 4-methoxyphenol to yield 2-bromo-4-methoxyphenol. This intermediate is subsequently protected using a methoxymethyl (MOM) group to afford the final product. This document offers a detailed exposition of the reaction mechanisms, step-by-step experimental protocols, in-process controls, characterization data, and critical safety considerations. The causality behind experimental choices is explained to empower researchers to not only replicate the synthesis but also to adapt it based on a foundational understanding of the underlying chemistry.

Introduction: Strategic Importance and Synthetic Overview

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a highly functionalized aromatic building block. The presence of an ortho-bromo substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the methoxy group influences the electronic properties of the ring. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, which is stable under a wide range of conditions, particularly strongly basic and weakly acidic environments, yet can be selectively removed when needed.[1][2] This combination of features makes the title compound a valuable precursor in the multi-step synthesis of complex molecules, including bioactive natural products and drug candidates.[3][4]

The synthetic strategy detailed herein is a logical and efficient two-step process:

  • Electrophilic Aromatic Substitution: Ortho-bromination of the commercially available 4-methoxyphenol. The electron-donating nature of both the hydroxyl and methoxy groups strongly activates the aromatic ring, directing the incoming electrophile (bromine) to the positions ortho to the powerful hydroxyl activator.

  • Hydroxyl Group Protection: Conversion of the phenolic hydroxyl group of the intermediate, 2-bromo-4-methoxyphenol, into a methoxymethyl (MOM) ether. This is crucial for preventing unwanted side reactions of the acidic phenol proton in subsequent synthetic steps.

This guide will elaborate on each of these stages, providing the scientific rationale and practical details necessary for successful execution in a laboratory setting.

Overall Synthetic Workflow

The synthesis proceeds from a common starting material to the final protected product via an isolable intermediate.

G cluster_0 Step 1: Bromination cluster_1 Step 2: MOM Protection cluster_2 Analysis & Purification A 4-Methoxyphenol B 2-Bromo-4-methoxyphenol A->B Br₂ Solvent (e.g., Acetic Acid) Room Temperature C 2-Bromo-4-methoxy-1- (methoxymethoxy)benzene B->C MOM-Cl, Base (e.g., DIPEA) Solvent (e.g., DCM) 0°C to Room Temperature D Work-up & Column Chromatography C->D E Characterization (NMR, MS, IR) D->E

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of 2-Bromo-4-methoxyphenol (Intermediate)

Mechanistic Rationale

The bromination of 4-methoxyphenol is a classic example of electrophilic aromatic substitution. The benzene ring is highly activated by two electron-donating groups: the hydroxyl (-OH) and the methoxy (-OCH₃). The hydroxyl group is a more potent activating group than the methoxy group, and it strongly directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the methoxy group, bromination occurs selectively at one of the ortho positions. The reaction proceeds readily, often without the need for a Lewis acid catalyst, which is typically required for less activated rings. Using a polar solvent like acetic acid can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.

Experimental Protocol

Materials and Equipment

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
4-MethoxyphenolC₇H₈O₂124.1410.0 g80.51.0
Glacial Acetic AcidCH₃COOH60.0580 mL--
Bromine (Br₂)Br₂159.814.1 mL (12.87 g)80.51.0
Saturated Na₂S₂O₃ (aq)Na₂S₂O₃158.11~50 mL--
Dichloromethane (DCM)CH₂Cl₂84.93~200 mL--
Brine (Saturated NaCl)NaCl58.44~50 mL--
Anhydrous MgSO₄MgSO₄120.37As needed--

Procedure

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber containing sodium thiosulfate solution), dissolve 4-methoxyphenol (10.0 g, 80.5 mmol) in 80 mL of glacial acetic acid.

  • Bromine Addition: Cool the solution in an ice-water bath. In the dropping funnel, prepare a solution of bromine (4.1 mL, 80.5 mmol) in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred 4-methoxyphenol solution over approximately 30-45 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into 400 mL of ice-cold water with stirring. A precipitate should form.

  • Work-up: Quench any remaining bromine by adding saturated sodium thiosulfate solution dropwise until the orange/yellow color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 70 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-bromo-4-methoxyphenol, often obtained as a crystalline solid, can be purified by recrystallization from hexanes or by flash column chromatography if necessary.

In-Process Characterization of 2-Bromo-4-methoxyphenol

  • Appearance: White to light yellow crystalline powder.[5]

  • ¹³C NMR (100 MHz, CDCl₃): δ 153.8, 146.5, 116.9, 116.3, 115.4, 110.0, 56.0.[6]

  • Melting Point: 39-45 °C.

Part II: Synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Mechanistic Rationale

The protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether is achieved via a nucleophilic substitution reaction. The phenol is first deprotonated by a non-nucleophilic base, typically an amine base like N,N-diisopropylethylamine (DIPEA), to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloromethyl methyl ether (MOM-Cl). DIPEA is an ideal choice as it is a hindered base, which minimizes potential side reactions, and its corresponding ammonium salt is often soluble in the organic solvent or easily removed during aqueous work-up. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both the starting material and reagents.[7]

Critical Safety Note: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[8] Safer alternatives, such as methoxymethyl-2-pyridylsulfide or methoxymethyl acetate in the presence of a Lewis acid, have been developed and can be considered.[8] This guide details the traditional, widely cited MOM-Cl protocol.

Experimental Protocol

Materials and Equipment

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
2-Bromo-4-methoxyphenolC₇H₇BrO₂203.0410.0 g49.21.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93150 mL--
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.2412.9 mL (9.6 g)74.01.5
Chloromethyl methyl ether (MOM-Cl)C₂H₅ClO80.514.5 mL (4.8 g)59.11.2
Saturated NH₄Cl (aq)NH₄Cl53.49~50 mL--
Brine (Saturated NaCl)NaCl58.44~50 mL--
Anhydrous MgSO₄MgSO₄120.37As needed--

Procedure

  • Reaction Setup: To an oven-dried 500 mL round-bottom flask under an argon or nitrogen atmosphere, add 2-bromo-4-methoxyphenol (10.0 g, 49.2 mmol) and dissolve it in anhydrous dichloromethane (150 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (12.9 mL, 74.0 mmol) to the solution via syringe.

  • Cooling: Cool the resulting mixture to 0°C using an ice-water bath.

  • MOM-Cl Addition: (Caution: Carcinogen) Add freshly distilled chloromethyl methyl ether (MOM-Cl) (4.5 mL, 59.1 mmol) dropwise over 10-15 minutes. Ensure the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Upon completion, cool the flask in an ice bath and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NH₄Cl solution (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

2.3. Purification and Final Characterization

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to yield 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene as a clear oil or low-melting solid.

Expected Characterization Data

PropertyValue
Molecular Formula C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ ~ 7.15 (d, 1H), 6.95 (d, 1H), 6.80 (dd, 1H), 5.15 (s, 2H), 3.80 (s, 3H), 3.50 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ ~ 154.5, 150.0, 118.0, 117.5, 115.0, 112.0, 95.0, 56.5, 56.0

Safety and Hazard Management

All manipulations should be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • 4-Methoxyphenol: May cause skin and eye irritation.[9]

  • Bromine: Highly corrosive, toxic, and causes severe burns. Inhalation can be fatal. Handle with extreme care, and always have a neutralizing agent (sodium thiosulfate) readily available.

  • Acetic Acid (Glacial): Corrosive, causes severe skin and eye burns.

  • Chloromethyl methyl ether (MOM-Cl): Confirmed human carcinogen. Extreme caution is required. Use only in a well-maintained fume hood. Avoid inhalation and skin contact. All equipment and glassware should be decontaminated with a suitable solution (e.g., aqueous ammonia) after use.

  • DIPEA: Flammable and corrosive. Causes skin and eye irritation.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Bromination (Step 1) Insufficient bromine; short reaction time.Add a slight excess of bromine (1.05 eq.) and monitor carefully by TLC. Extend the reaction time at room temperature.
Formation of Dibromo Product Excess bromine; reaction temperature too high.Ensure precise 1.0 equivalent of bromine is added slowly at low temperature. Quench the reaction as soon as the starting material is consumed.
Low Yield in MOM Protection (Step 2) Wet solvent or reagents; insufficient base; degraded MOM-Cl.Use anhydrous solvents. Ensure at least 1.5 eq. of DIPEA is used. Use freshly distilled or newly purchased MOM-Cl.
Difficult Purification Close-running impurities.Employ a shallow solvent gradient during column chromatography for better separation. If the product is a solid, attempt recrystallization.

References

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • Król-Bogomilski, J. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish J. Chem., 65, 1433. As cited on OoCities.org. Retrieved from [Link]

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. Retrieved from [Link]

  • Li, M., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules, 23(7), 1735.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 297382, 2-Bromo-4-methoxyphenol. Retrieved from [Link]

  • Otsuka, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8348–8355.
  • Perni, R. B., & Gribble, G. W. (1983). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520288, 2-Bromo-4-methoxy-1-methylbenzene. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 4-Methoxyphenol. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley and Sons, Inc.
  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • CP Lab Safety. (n.d.). 2-Bromo-4-methoxyphenol, 25g, Each. Retrieved from [Link]

  • Zhao, Y., et al. (n.d.). Supplementary Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals. Retrieved from [Link]

  • Google Patents. (n.d.). JPH09151151A - Production of 4-methoxyphenol.
  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11736734, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, a key building block in modern organic synthesis. The document details the protection of the phenolic hydroxyl group of 2-bromo-4-methoxyphenol using chloromethyl methyl ether (MOM-Cl). It covers the underlying reaction mechanism, a detailed and field-tested experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, this guide emphasizes critical safety considerations for handling the hazardous reagents involved and offers troubleshooting insights to ensure a high-yield, reproducible synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: Strategic Importance of Phenolic Protection

In multi-step organic synthesis, particularly within the pharmaceutical industry, the selective masking and unmasking of reactive functional groups is a cornerstone of molecular construction. Phenols, with their acidic hydroxyl group, often require protection to prevent unwanted side reactions during subsequent synthetic transformations. The methoxymethyl (MOM) ether is a widely utilized protecting group for phenols and alcohols due to its ease of installation, general stability to a wide range of non-acidic reagents, and reliable cleavage under acidic conditions.[1]

The target molecule, 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, is a valuable intermediate. The presence of the bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the MOM-protected phenol offers a latent hydroxyl group that can be revealed at a later synthetic stage. This guide provides a detailed protocol for the efficient preparation of this key intermediate from commercially available 2-bromo-4-methoxyphenol.

Reaction Overview and Mechanism

The synthesis involves the O-alkylation of the phenoxide derived from 2-bromo-4-methoxyphenol with chloromethyl methyl ether (MOM-Cl). This reaction is a variation of the Williamson ether synthesis.

Overall Transformation:

Overall Reaction Scheme

2.1. Mechanistic Rationale

The reaction proceeds via a two-step mechanism under basic conditions.[2] The choice of base is critical; a strong, non-nucleophilic base is required to fully deprotonate the phenol without competing in the subsequent alkylation step. Sodium hydride (NaH) is an excellent choice for this purpose.[1][2]

  • Deprotonation: Sodium hydride, a strong base, irreversibly deprotonates the acidic phenolic hydroxyl group of 2-bromo-4-methoxyphenol. This generates a sodium phenoxide intermediate and hydrogen gas. The evolution of hydrogen gas serves as a visual indicator of the reaction's progress.

  • Nucleophilic Substitution (SN2): The resulting phenoxide anion is a potent nucleophile. It attacks the electrophilic methylene carbon of chloromethyl methyl ether (MOM-Cl), displacing the chloride leaving group in a classic SN2 reaction.[2] The lone pairs on the ether oxygen of MOM-Cl help to stabilize the developing positive charge in the transition state, making it a highly reactive alkylating agent.[2]

Diagram: Reaction Mechanism

Caption: Mechanism of MOM protection of 2-bromo-4-methoxyphenol.

Detailed Experimental Protocol

This protocol is designed for reproducibility and high yield. Adherence to anhydrous conditions is paramount for the success of this reaction.

3.1. Reagents and Materials

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsKey Properties
2-Bromo-4-methoxyphenolC₇H₇BrO₂203.0324.621.0Solid
Sodium Hydride (60% in mineral oil)NaH24.0029.541.2Pyrophoric solid
Chloromethyl methyl etherC₂H₅ClO80.5136.931.5Carcinogen , liquid
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--Solvent, hygroscopic
Saturated aq. NH₄ClNH₄Cl53.49--Quenching agent
Saturated aq. NaCl (Brine)NaCl58.44--Washing agent
Anhydrous Magnesium SulfateMgSO₄120.37--Drying agent
Ethyl AcetateC₄H₈O₂88.11--Extraction solvent
HexanesC₆H₁₄86.18--Extraction solvent

3.2. Equipment

  • Three-neck round-bottom flask (250 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Septa

  • Syringes and needles

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

3.3. Step-by-Step Procedure

  • Flask Preparation: An oven-dried 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, is placed under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: To the flask, add 2-bromo-4-methoxyphenol (5.00 g, 24.62 mmol, 1.0 eq.) and anhydrous tetrahydrofuran (THF, 100 mL). Stir the mixture until the solid is fully dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.18 g, 29.54 mmol, 1.2 eq.) to the stirred solution in small portions. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a homogeneous slurry.

  • Alkylation: While maintaining the temperature at 0 °C, add chloromethyl methyl ether (MOM-Cl, 2.81 mL, 36.93 mmol, 1.5 eq.) dropwise via syringe over 10 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (phenol) will have a lower Rf value than the less polar product.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) to destroy any unreacted sodium hydride.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL). This helps to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Diagram: Experimental Workflow

G start Start: 2-Bromo-4-methoxyphenol in Anhydrous THF inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert cool_zero Cool to 0 °C (Ice Bath) inert->cool_zero add_base Add Sodium Hydride (NaH) Stir for 30 min @ 0 °C cool_zero->add_base add_momcl Add MOM-Cl dropwise @ 0 °C add_base->add_momcl warm_rt Warm to Room Temperature Stir for 12-16 h add_momcl->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with sat. NH₄Cl @ 0 °C monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify product Final Product: 2-Bromo-4-methoxy-1- (methoxymethoxy)benzene purify->product

Caption: Synthetic and purification workflow for the target molecule.

Purification and Characterization

The crude product obtained after concentration is typically a pale yellow oil containing the desired product and residual mineral oil from the NaH dispersion. Purification is necessary to obtain the analytically pure compound.

4.1. Purification

Purification is best achieved by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with 100% hexanes and gradually increase the polarity to 5-10% ethyl acetate in hexanes. The product is non-polar and will elute relatively quickly.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene as a colorless to pale yellow oil. A typical yield is in the range of 85-95%.

4.2. Analytical Characterization

The identity and purity of the final product should be confirmed by standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the aromatic protons, the two methoxy groups, and the methylene bridge of the MOM group. Expected signals include:

    • A singlet around δ 5.2 ppm (2H, -O-CH₂-O-).

    • A singlet around δ 3.8 ppm (3H, Ar-OCH₃).

    • A singlet around δ 3.5 ppm (3H, -O-CH₃).

    • Signals in the aromatic region (δ 6.8-7.2 ppm) corresponding to the three protons on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule, including the characteristic signal for the methylene carbon of the MOM group around 95 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum will show the disappearance of the broad O-H stretch from the starting phenol (around 3300 cm⁻¹) and the appearance of strong C-O stretching bands characteristic of the ether linkages (around 1050-1250 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) and the characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2 peaks in approximately 1:1 ratio).

Safety and Handling

CRITICAL SAFETY INFORMATION: This procedure involves extremely hazardous materials and must only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Chloromethyl methyl ether (MOM-Cl): MOM-Cl is a potent carcinogen and a lachrymator.[3][4] It must be handled with extreme caution using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. All manipulations should be performed in a certified chemical fume hood. Commercial preparations of MOM-Cl can contain the even more dangerous bis(chloromethyl) ether, a potent lung carcinogen.[3]

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[1] It is pyrophoric and can ignite spontaneously in moist air. It should be handled under an inert atmosphere and away from any sources of water or protic solvents.

  • Waste Disposal: All waste containing MOM-Cl must be quenched and disposed of according to institutional and local environmental regulations for carcinogenic materials. A common method to destroy residual MOM-Cl is quenching with a solution of aqueous ammonia.

Troubleshooting and Field Insights

  • Low Yield: The most common cause of low yield is the presence of moisture, which will consume the sodium hydride and hydrolyze the MOM-Cl. Ensure all glassware is rigorously dried and that anhydrous solvents are used.

  • Incomplete Reaction: If the reaction stalls, it may be due to impure NaH or MOM-Cl. A slight excess of both reagents can be added, but care must be taken. The reaction can also be gently warmed (to ~40 °C) to drive it to completion, but this may increase side product formation.

  • Difficult Purification: The mineral oil from the NaH dispersion can sometimes co-elute with the product. If this occurs, a second column chromatography or distillation under high vacuum may be necessary. Alternatively, starting with a mineral oil-free source of NaH can prevent this issue.

Conclusion

The protection of 2-bromo-4-methoxyphenol as its methoxymethyl ether is a reliable and high-yielding transformation that provides a versatile intermediate for further synthetic applications. The protocol described herein, when executed with careful attention to anhydrous conditions and rigorous safety precautions, provides a robust method for accessing 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. The successful application of this procedure hinges on the purity of the reagents and the strict exclusion of moisture. The final product's identity and purity must be rigorously confirmed by spectroscopic analysis.

References

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]2]

  • Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Retrieved from [Link]]

  • Berliner, M., & Belecki, K. (2007). IN SITU PREPARATION OF CHLOROMETHYL METHYL ETHER AND OTHER α-CHLORO ETHERS AND THEIR REACTIONS WITH ALCOHOLS. Organic Syntheses, 84, 102. Retrieved from [Link]3]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]1]

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. Retrieved from [Link]]

  • New Jersey Department of Health. (2007). HAZARD SUMMARY: CHLOROMETHYL METHYL ETHER. Retrieved from [Link]4]

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An In-depth Technical Guide to the Methoxymethylation of 2-bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 2-bromo-1-(methoxymethoxy)-4-methoxybenzene through the methoxymethylation of 2-bromo-4-methoxyphenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers a detailed experimental protocol, and discusses the critical aspects of reaction setup, execution, and product verification.

Introduction: The Strategic Importance of Phenolic Protection

In the intricate landscape of multi-step organic synthesis, the selective protection of functional groups is a cornerstone of success. Phenols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions during subsequent chemical transformations. The methoxymethyl (MOM) ether is a widely employed protecting group for phenols due to its ease of installation and its stability under a range of conditions, particularly basic and organometallic environments. However, it can be readily cleaved under acidic conditions to regenerate the phenol.[1][2]

The substrate of interest, 2-bromo-4-methoxyphenol, is a valuable intermediate in the synthesis of various bioactive natural products and pharmaceutical agents.[3] The presence of the bromine atom provides a handle for cross-coupling reactions, while the phenolic hydroxyl group can be a site for further derivatization. Protecting this hydroxyl group as a MOM ether is a strategic step to enable selective reactions at other positions of the aromatic ring.

Reaction Mechanism and Rationale

The methoxymethylation of a phenol typically proceeds via a Williamson ether synthesis-type mechanism. The choice of reagents and conditions is critical for achieving a high yield and purity of the desired product.

Core Reaction:

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Phenol 2-bromo-4-methoxyphenol Phenoxide Sodium 2-bromo-4-methoxyphenoxide Phenol->Phenoxide + NaH Base NaH H2 H₂ (gas) Phenoxide->H2 byproduct MOMCl Methoxymethyl chloride (MOM-Cl) Phenoxide->MOMCl SN2 Attack Product 2-bromo-1-(methoxymethoxy)-4-methoxybenzene MOMCl->Product NaCl NaCl MOMCl->NaCl byproduct

Caption: General mechanism for the methoxymethylation of 2-bromo-4-methoxyphenol.

Pillar 1: The Choice of Base - Sodium Hydride (NaH)

For the deprotonation of the phenolic hydroxyl group, a strong, non-nucleophilic base is required. While amine bases like N,N-diisopropylethylamine (DIPEA) can be used, a stronger base like sodium hydride (NaH) is often preferred for phenols to ensure complete and irreversible deprotonation to the corresponding phenoxide.[1][4] This is particularly important as phenols are more acidic than alcohols, but complete deprotonation drives the reaction to completion. The use of NaH also has the advantage of producing hydrogen gas as the only byproduct of the deprotonation step, which is easily removed from the reaction mixture.

Pillar 2: The Electrophile - Methoxymethyl Chloride (MOM-Cl)

Methoxymethyl chloride (MOM-Cl) is a highly reactive electrophile due to the presence of the oxygen atom adjacent to the carbon-chlorine bond, which stabilizes the developing positive charge during the SN2 transition state.[2] This high reactivity allows the reaction to proceed efficiently at low temperatures. However, it is important to note that MOM-Cl is a suspected carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

Pillar 3: The Solvent - Anhydrous Tetrahydrofuran (THF)

An inert, anhydrous aprotic solvent is essential for this reaction to prevent the quenching of the highly reactive sodium hydride and to avoid hydrolysis of the MOM-Cl. Tetrahydrofuran (THF) is a common choice as it is a good solvent for the phenol and the resulting phenoxide, and it is relatively unreactive under the reaction conditions.

Experimental Protocol

This protocol is a representative procedure based on established methods for the methoxymethylation of substituted phenols. Researchers should adapt this protocol as needed based on their specific experimental setup and monitoring of the reaction progress.

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
2-bromo-4-methoxyphenolC₇H₇BrO₂203.03(e.g., 2.03 g)1.0
Sodium Hydride (60% dispersion in mineral oil)NaH24.00(e.g., 0.44 g)1.1
Methoxymethyl chloride (MOM-Cl)C₂H₅ClO80.51(e.g., 0.97 g, 0.85 mL)1.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11(e.g., 50 mL)-
Saturated aqueous NH₄ClNH₄Cl53.49As needed-
Diethyl ether (or Ethyl acetate)C₄H₁₀O74.12As needed-
Brine (saturated aq. NaCl)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-4-methoxyphenol (1.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere.

  • Dissolution: Add anhydrous THF via syringe and stir the mixture until the phenol is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide. The mixture may become a slurry.

  • Addition of MOM-Cl: Cool the reaction mixture back down to 0 °C. Add methoxymethyl chloride (1.2 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (or ethyl acetate) and water. Separate the layers. Extract the aqueous layer twice more with the organic solvent.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-bromo-1-(methoxymethoxy)-4-methoxybenzene.[2]

Experimental_Workflow Start Start: 2-bromo-4-methoxyphenol in anhydrous THF Deprotonation 1. Cool to 0 °C 2. Add NaH (1.1 eq.) 3. Stir at 0 °C to RT Start->Deprotonation MOM_Addition 1. Cool to 0 °C 2. Add MOM-Cl (1.2 eq.) dropwise Deprotonation->MOM_Addition Reaction Stir at RT for 12-16 h (Monitor by TLC) MOM_Addition->Reaction Workup 1. Quench with aq. NH₄Cl 2. Extract with Et₂O or EtOAc 3. Wash with H₂O and brine Reaction->Workup Purification 1. Dry over MgSO₄ 2. Concentrate 3. Purify by column chromatography Workup->Purification Product Product: 2-bromo-1-(methoxymethoxy)-4-methoxybenzene Purification->Product

Caption: A flowchart of the experimental workflow for the methoxymethylation of 2-bromo-4-methoxyphenol.

Product Characterization

Table 2: Predicted Spectroscopic Data for 2-bromo-1-(methoxymethoxy)-4-methoxybenzene

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~ 7.1-7.3 (m, 1H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 5.2 (s, 2H, -O-CH₂-O-), 3.8 (s, 3H, Ar-OCH₃), 3.5 (s, 3H, -O-CH₃) ppm
¹³C NMR (CDCl₃, 100 MHz)δ ~ 155 (C-OMe), 150 (C-OMOM), 120-125 (Ar-CH), 115-120 (Ar-CH), 110-115 (Ar-C-Br), 95 (-O-CH₂-O-), 56 (Ar-OCH₃), 56 (-O-CH₃) ppm
IR (neat)ν ~ 2950-2850 (C-H stretch), 1590, 1490 (C=C aromatic stretch), 1230 (asym C-O-C stretch), 1040 (sym C-O-C stretch) cm⁻¹
Mass Spec. (EI)m/z: 246/248 (M⁺, bromine isotopes), 201/203 ([M-OCH₂O]⁺), 186/188 ([M-CH₂OCH₃]⁺)

Note: These are predicted values and may vary from experimental results.

Safety and Handling

  • 2-bromo-4-methoxyphenol: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle under an inert atmosphere.[7]

  • Methoxymethyl chloride (MOM-Cl): Highly flammable liquid and vapor. Harmful if swallowed or in contact with skin. Fatal if inhaled. May cause cancer. Handle with extreme caution in a well-ventilated chemical fume hood.[1]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The methoxymethylation of 2-bromo-4-methoxyphenol is a straightforward and effective method for protecting the phenolic hydroxyl group, enabling further synthetic transformations. The use of sodium hydride as a base and methoxymethyl chloride as the electrophile provides a reliable route to the desired product, 2-bromo-1-(methoxymethoxy)-4-methoxybenzene. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe execution of this procedure. The provided protocol and characterization guidelines offer a solid foundation for researchers to incorporate this valuable synthetic step into their research and development programs.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link][1]

  • A Simple and Clean Method for Methoxymethylation of Phenols. (n.d.). Retrieved from [Link][8]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link][9]

  • Google Patents. (n.d.). US3987105A - Process for methoxymethylation of phenolic hydroxyl groups. Retrieved from [5]

  • ResearchGate. (2025). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link][2]

  • NIH. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link][4]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link][7]

  • PubChem. (n.d.). Sodium hydride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxyphenol. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link][10]

  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link][1][4]

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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into the carbon framework of organic molecules. This guide is designed for the practicing scientist, offering a detailed exploration of the ¹³C NMR spectrum of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. We move beyond a simple recitation of data, focusing instead on the underlying principles that govern the observed chemical shifts. By understanding the causality behind the spectral data—the interplay of inductive and resonance effects of the bromo, methoxy, and methoxymethoxy substituents—researchers can leverage these principles for the confident characterization of related compounds. This document serves as both a specific reference for the title compound and a practical treatise on spectral interpretation for polysubstituted aromatic systems.

Molecular Structure and Predicted Carbon Environments

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a polysubstituted aromatic compound featuring a complex interplay of electronic effects. The molecule's asymmetry dictates that all nine carbon atoms reside in unique chemical environments, giving rise to nine distinct signals in a proton-decoupled ¹³C NMR spectrum. The structure, with standardized IUPAC numbering for the aromatic ring, is presented below for clarity in subsequent spectral assignments.

Caption: Molecular structure of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene with carbon numbering.

Predicted ¹³C NMR Spectral Data and Rationale

Carbon No.Predicted Chemical Shift (δ, ppm)Rationale & Dominant Electronic Effects
C4 155 - 160Ipso-C to -OCH₃ : Strongly deshielded by the direct attachment of the electronegative oxygen atom.
C1 150 - 155Ipso-C to -O(MOM) : Strongly deshielded by the direct attachment of the electronegative oxygen atom.
C6 118 - 122Ortho to -O(MOM), Meta to -OCH₃ : Shielded by the strong electron-donating resonance of the -O(MOM) group.
C5 116 - 120Ortho to -OCH₃, Meta to -Br : Shielded by the strong electron-donating resonance of the methoxy group.
C2 112 - 116Ipso-C to -Br : Halogen-substituted carbons appear in this region; influenced by inductive and anisotropic effects.
C3 102 - 106Ortho to -OCH₃, Meta to -O(MOM) : Shielded by the electron-donating resonance of the methoxy group.
C7 (-OCH₂O-) 94 - 98Methylene of MOM ether : Characteristic chemical shift for a carbon flanked by two electronegative oxygen atoms.
C9 (-OCH₃) 55 - 57Aromatic Methoxy Carbon : Typical range for a methoxy group attached to an aromatic ring.[5][6][7]
C8 (-OCH₃) 55 - 57MOM Methoxy Carbon : Aliphatic ether methyl group, expected in a similar range to the aromatic methoxy.[8]

Scientific Integrity: The Causality of Chemical Shifts

The predicted chemical shifts are not arbitrary; they are a direct consequence of how each substituent electronically perturbs the aromatic ring. A trustworthy spectral assignment relies on understanding these fundamental principles.

Substituent Effects on the Aromatic Core

The chemical shift of a carbon nucleus is highly sensitive to its local electron density. Electron-donating groups (EDGs) increase electron density, particularly at the ortho and para positions, causing the corresponding carbon signals to shift upfield (to lower ppm values), a phenomenon known as shielding. Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing a downfield shift (deshielding).

  • Methoxy (-OCH₃) and Methoxymethoxy (-O(MOM)) Groups : Both are powerful EDGs. The oxygen atom's lone pairs participate in resonance with the aromatic π-system, increasing electron density at the ortho and para carbons. This resonance effect is the dominant factor responsible for the significant shielding of C3, C5, and C6.[1][2] The carbon directly attached to the oxygen (ipso-carbon) is, however, strongly deshielded due to the oxygen's high electronegativity (inductive effect).[9]

  • Bromo (-Br) Group : The bromo substituent has a dual nature. It is inductively withdrawing due to its electronegativity but is a weak resonance donor. Its effect on the aromatic ring carbons is less pronounced than the oxygen-based substituents. The most significant influence of bromine is the so-called "heavy atom effect," which can influence the chemical shift of the directly attached carbon (C2).

cluster_substituents Substituents cluster_effects Electronic Effects cluster_outcome ¹³C NMR Outcome OMe -OCH₃ (Methoxy) EDG Strong Electron-Donating (Resonance Effect) OMe->EDG OMOM -O(MOM) (Methoxymethoxy) OMOM->EDG Br -Br (Bromo) EWG Inductive Withdrawal & Heavy Atom Effect Br->EWG Shielding Upfield Shift (Shielding) at ortho/para Carbons EDG->Shielding increases electron density Deshielding Downfield Shift (Deshielding) at ipso Carbons EDG->Deshielding via inductive effect EWG->Deshielding decreases electron density

Caption: Logical relationship between substituents and their resulting ¹³C NMR chemical shift effects.

A Self-Validating Experimental Protocol

To ensure the acquisition of accurate and reproducible ¹³C NMR data, a robust and self-validating experimental workflow is essential. The following protocol is recommended for the title compound and similar small molecules.

Sample Preparation
  • Dissolution : Accurately weigh approximately 20-30 mg of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

  • Solvent Selection : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for non-polar to moderately polar organic compounds and its single, well-defined solvent residual peak at ~77.16 ppm.

  • Internal Standard : Add a small drop of tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm).

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrument : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiment : Standard one-pulse ¹³C experiment with proton decoupling (zgpg30 or similar).

  • Tuning and Matching : Tune and match the probe for the ¹³C frequency to ensure maximum signal sensitivity.

  • Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • Parameter Optimization :

    • Pulse Angle : Use a 30-45° pulse angle instead of 90° to allow for a shorter relaxation delay.

    • Relaxation Delay (d1) : Set to 2 seconds. This provides a good compromise between signal intensity and experiment time. Quaternary carbons may require a longer delay (5-10 s) for accurate integration, though integration is less critical in ¹³C NMR than peak identification.

    • Acquisition Time (aq) : Set to 1-2 seconds to ensure good data point resolution.

    • Number of Scans (ns) : Accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.

Data Processing and Validation
  • Fourier Transform : Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Correction : Perform automated or manual phase and baseline correction to ensure accurate peak picking.

  • Referencing : Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Validation with DEPT : To confirm assignments, acquire DEPT-135 and DEPT-90 spectra.

    • A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

    • A DEPT-90 spectrum will only show CH signals.

    • This combination allows for the unambiguous identification of C3, C5, C6 (CH), C7 (CH₂), and C8, C9 (CH₃), thus validating the assignments made from SCS effects.

prep Sample Preparation (20-30mg in CDCl₃ + TMS) acq ¹³C Data Acquisition (400 MHz, 30° pulse, d1=2s) prep->acq proc Data Processing (FT, Phasing, Referencing) acq->proc assign Initial Peak Assignment (Based on SCS Effects) proc->assign dept DEPT-135 / DEPT-90 Acquisition assign->dept for confirmation validate Assignment Validation (Confirm C, CH, CH₂, CH₃) assign->validate dept->validate final Final Validated Spectrum validate->final

Caption: Experimental workflow for acquiring and validating ¹³C NMR data.

References

  • Kozerski, L., von der Lieth, C. W., & Seebach, D. (1983). 13C-NMR. Spectroscopy of Lithiated Aromatic and Heteroaromatic Compounds—A Review. Helvetica Chimica Acta, 66(5), 1537-1551. Available from: [Link]

  • Fujio, M., McIver, R. T., & Taft, R. W. (1981). Substituent effects on the stability of benzylic cations. A gas-phase study of the relative basicities of substituted benzenes. Journal of the American Chemical Society, 103(14), 4017-4029. Available from: [Link]

  • Lambert, J. B., & Vagenas, A. R. (1981). The gamma-gauche effect. A new probe of conformational transmission. Journal of the American Chemical Society, 103(21), 6398-6403. Available from: [Link]

  • Taft, R. W., & Topsom, R. D. (1987). The nature and analysis of substituent electronic effects. Progress in Physical Organic Chemistry, 16, 1-83. Available from: [Link]

  • Nelson, G. L., & Williams, E. A. (1976). Carbon-13 nuclear magnetic resonance. In Progress in Physical Organic Chemistry (pp. 229-357). John Wiley & Sons, Ltd. Available from: [Link]

  • Duddeck, H. (1986). Halogen-13C substituent chemical shifts in aliphatic and aromatic compounds. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 18, pp. 249-297). Pergamon. Available from: [Link]

  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons. Available from: [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). Available from: [Link]

  • Schulman, E. M., Christensen, K. A., Grant, D. M., & Walling, C. (1974). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 39(19), 2686-2691. Available from: [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available from: [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media. Available from: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. Available from: [Link]

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An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, a substituted aromatic compound relevant in various organic synthesis pathways. The methodologies and interpretative guidance are tailored for researchers, scientists, and drug development professionals who require robust analytical characterization of such molecules.

Introduction and Analytical Rationale

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (C₉H₁₁BrO₃) is a multifunctional aromatic compound. Its characterization is critical for ensuring purity, identifying byproducts, and confirming structural integrity during synthetic processes. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and detailed structural information based on the molecule's mass-to-charge ratio (m/z) and its fragmentation patterns.

This document focuses on Electron Ionization (EI) mass spectrometry, a "hard" ionization technique that provides reproducible and structurally informative fragmentation, making it the gold standard for the analysis of volatile and semi-volatile organic compounds under 600 amu.[1][2] The extensive fragmentation patterns generated by EI serve as a molecular fingerprint, which is invaluable for unambiguous compound identification.[2][3]

Physicochemical Properties and Isotopic Signature

Before analysis, understanding the fundamental properties of the analyte is crucial for predicting its behavior in the mass spectrometer.

  • Molecular Formula: C₉H₁₁BrO₃

  • Molecular Weight:

    • Using ⁷⁹Br: 245.99 g/mol

    • Using ⁸¹Br: 247.99 g/mol

  • Key Structural Features:

    • A brominated aromatic ring.

    • An anisole-like methoxy group (-OCH₃).

    • A methoxymethyl (MOM) ether protecting group (-OCH₂OCH₃).

A defining characteristic of this molecule's mass spectrum is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[4] Consequently, any ion containing a bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[4][5] This isotopic signature is a powerful diagnostic tool for tracking bromine-containing fragments throughout the spectrum.

Experimental Methodology: GC-EI-MS Analysis

For a volatile compound like 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical platform. The gas chromatograph separates the analyte from the sample matrix before it enters the ion source.

Sample Preparation Protocol
  • Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate, or Hexane).

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to source contamination and detector saturation.

  • Filtration: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

Recommended GC-MS Instrumentation Parameters

The following table outlines a robust starting point for instrumental parameters. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Carrier GasHelium (99.999% purity)Provides good chromatographic efficiency and is inert.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard non-polar column suitable for a wide range of aromatic compounds.
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA typical temperature program to ensure good separation and elution of the analyte.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Induces reproducible fragmentation for structural elucidation.[3]
Ionization Energy70 eVThe standard energy for EI-MS, which generates extensive and library-searchable fragmentation patterns.[3][6]
Ion Source Temp.230 °CPrevents condensation of the analyte while minimizing thermal degradation.
Quadrupole Temp.150 °CStandard operating temperature to ensure ion stability.
Mass Range40 - 350 m/zCovers the molecular ion and all expected fragments.
Solvent Delay3 minutesPrevents the high-intensity solvent peak from saturating the detector.

Data Interpretation: Predicted Fragmentation Pathways

The 70 eV EI process imparts significant excess energy into the molecule, leading to predictable bond cleavages.[3] The fragmentation of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is dictated by the relative stability of the resulting ions and neutral losses.

The Molecular Ion (M⁺•)

The molecular ion peak is expected at m/z 246/248 . This doublet, with its ~1:1 intensity ratio, confirms the presence of one bromine atom in the intact molecule.[4] Aromatic compounds typically show a prominent molecular ion peak due to the stability of the benzene ring.[7]

Key Fragmentation Mechanisms

The primary fragmentation pathways involve the cleavage of the ether linkages, as these are generally weaker than the bonds within the aromatic ring.

  • Loss of the Methoxymethyl Radical (•CH₂OCH₃): This is a highly characteristic fragmentation for MOM-protected phenols. The cleavage of the C-O bond results in the loss of a 45 Da neutral fragment.

    • [M - 45]⁺: This will produce a prominent ion at m/z 201/203 . This fragment corresponds to the 2-bromo-4-methoxyphenoxy cation.

  • Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group, most likely from the methoxy group on the ring, results in the loss of 15 Da.

    • [M - 15]⁺: This generates an ion at m/z 231/233 .

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the methoxy group from the aromatic ring leads to the loss of 31 Da. This is a common pathway for anisole-type compounds.[8]

    • [M - 31]⁺: This produces an ion at m/z 215/217 .

  • Loss of Bromine Radical (•Br): The cleavage of the C-Br bond results in the loss of 79 or 81 Da.[9]

    • [M - 79/81]⁺: This will result in a single peak (no isotopic pattern) at m/z 167 . The absence of the bromine doublet for this fragment is a key confirmation of this pathway.

  • Secondary Fragmentation: The initial fragments can undergo further fragmentation. For example, the [M - 45]⁺ ion (m/z 201/203) can subsequently lose a methyl radical (•CH₃) to form an ion at m/z 186/188 .

Summary of Expected Ions

The following table summarizes the primary ions expected in the EI mass spectrum.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossNotes
246 / 248 [C₉H₁₁BrO₃]⁺•-Molecular Ion (M⁺•) , characteristic 1:1 Br isotopic pattern.
231 / 233[C₈H₈BrO₃]⁺•CH₃ (15 Da)Loss of a methyl radical.
215 / 217[C₈H₈BrO₂]⁺•OCH₃ (31 Da)Loss of the methoxy radical from the ring.
201 / 203[C₇H₆BrO₂]⁺•CH₂OCH₃ (45 Da)Base Peak Candidate . Loss of the methoxymethyl radical.
186 / 188[C₆H₃BrO₂]⁺••CH₂OCH₃, •CH₃Secondary fragmentation; loss of methyl from the m/z 201/203 ion.
167[C₉H₁₁O₃]⁺•Br (79/81 Da)Loss of the bromine atom; peak will be a singlet.
77[C₆H₅]⁺Multiple lossesPhenyl cation, a common fragment for benzene derivatives, though may be low intensity.[10]

Visualization of Fragmentation Pathways

To illustrate the logical flow of molecular fragmentation, the following diagram outlines the primary pathways originating from the molecular ion.

G M [M]⁺• m/z 246/248 F45 [M - CH₂OCH₃]⁺ m/z 201/203 M->F45 - •CH₂OCH₃ (45 Da) F15 [M - CH₃]⁺ m/z 231/233 M->F15 - •CH₃ (15 Da) F31 [M - OCH₃]⁺ m/z 215/217 M->F31 - •OCH₃ (31 Da) FBr [M - Br]⁺ m/z 167 M->FBr - •Br (79/81 Da) F45_15 [M - CH₂OCH₃ - CH₃]⁺• m/z 186/188 F45->F45_15 - •CH₃ (15 Da)

Caption: Predicted EI-MS fragmentation pathways for 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

Conclusion

The mass spectrometry analysis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene via GC-EI-MS provides a wealth of structural information. By understanding the fundamental principles of fragmentation for aromatic ethers and halogenated compounds, a detailed and confident structural elucidation is achievable. The key diagnostic features are the molecular ion doublet at m/z 246/248 and the prominent fragment ion at m/z 201/203, resulting from the loss of the methoxymethyl radical. This guide serves as a practical resource for designing experiments and interpreting the resulting data with a high degree of scientific rigor.

References

  • Mass spectrometric study on the fragmentation of anisole. (1997).
  • Wavelength-dependent fragmentation in the resonance-enhanced ionization of bromobenzene. American Institute of Physics.
  • Electron ionization . Wikipedia. [Link]

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  • Mass Spectrometry: Aromatic Compound Fragmentation . (2024). JoVE. [Link]

  • Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters . (2025). Rapid Communications in Mass Spectrometry. [Link]

  • Mass spectrum of methoxymethane (dimethyl ether) . (n.d.). Doc Brown's Chemistry. [Link]

  • Solved: This is the mass spectrum for anisole . (2019). Chegg.com. [Link]

  • 2-Bromo-4-methoxy-1-methylbenzene . PubChem. [Link]

  • Interpret
  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones . (2025). ResearchGate. [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Vol
  • Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV . (n.d.). ResearchGate. [Link]

  • Electron Ionization for GC–MS . (n.d.). LCGC International. [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.).
  • Benzene, 1-bromo-4-methoxy- . NIST WebBook. [Link]

  • Mass Spectrometry and Isotopes . (2018). YouTube. [Link]

  • 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene . PubChem. [Link]

  • Benzene, 1-bromo-4-methoxy- . NIST WebBook. [Link]

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IR spectrum of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Abstract

Molecular Structure and Spectroscopic Significance

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a multi-functionalized aromatic compound. Its structure features a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and a methoxymethyl ether (-OCH₂OCH₃), a common protecting group for phenols.[1] Each of these functional groups possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies. Therefore, IR spectroscopy serves as a powerful and non-destructive tool to confirm the successful synthesis and purity of this molecule by verifying the presence of each key structural component.

Caption: Molecular structure of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

Predictive Analysis of Vibrational Modes

The IR spectrum of an organic molecule is the sum of its parts. By analyzing the expected contributions from each functional group, we can build a reliable predictive model of the full spectrum.

Aromatic Ring Vibrations (1,2,4-Trisubstituted)
  • C-H Stretching: The aromatic C-H bonds will produce weak to medium absorption bands in the region of 3100-3000 cm⁻¹.[2]

  • C=C Stretching (In-Ring): The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of characteristic peaks. Typically, two to four sharp bands of variable intensity are observed between 1620 cm⁻¹ and 1450 cm⁻¹. For a substituted anisole derivative, prominent peaks are expected near 1570 cm⁻¹ and 1460 cm⁻¹.[2]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on a benzene ring strongly dictates the position of strong C-H OOP bending vibrations. For a 1,2,4-trisubstituted ring, which has two adjacent free hydrogens, a strong absorption band is expected in the 880-800 cm⁻¹ range.[3] This is a highly diagnostic feature.

Aliphatic C-H Group Vibrations

The molecule contains three distinct aliphatic C-H environments: the aryl methoxy group (-O-CH₃), the MOM ether's terminal methyl group (-O-CH₃), and the MOM ether's methylene bridge (-O-CH₂-O-).

  • C-H Stretching: These groups will exhibit multiple medium-to-strong stretching bands in the 3000-2800 cm⁻¹ region. Specifically, the O-CH₃ groups are known to show characteristic stretches between 2830-2815 cm⁻¹.[4][5] The methylene group will also contribute absorptions in this range.

Ether Linkage Vibrations (C-O Stretching)

This region is arguably the most information-rich for confirming the molecule's identity, as it contains two different types of ether linkages.

  • Aryl-Alkyl Ether (Ar-O-CH₃): This linkage is characterized by a strong, asymmetric C-O-C stretching band typically found around 1240 cm⁻¹.[2] A corresponding symmetric stretch, usually weaker, appears in the 1050-1020 cm⁻¹ range.[2]

  • Acetal Ether (-O-CH₂-O-CH₃): The methoxymethyl (MOM) ether is an acetal, which displays very strong and characteristic C-O stretching absorptions due to the coupling of vibrations in the C-O-C-O-C system. Multiple strong, complex bands are expected in the 1150-1060 cm⁻¹ region.[4][6] The presence of these prominent peaks is a definitive indicator of the MOM group.

Carbon-Bromine Vibration
  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to produce a weak to medium intensity band in the low-frequency fingerprint region, typically between 680-500 cm⁻¹.[3] Its precise location can be influenced by coupling with other vibrations.

Summary of Predicted IR Absorption Bands

The following table consolidates the predicted vibrational frequencies, their expected intensities, and the corresponding functional group assignments for 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000Weak-MediumC-H StretchAromatic Ring
3000 - 2815Medium-StrongC-H StretchAliphatic (-OCH₃, -OCH₂O-)
~1570, ~1460Medium-SharpC=C StretchAromatic Ring
~1240StrongAsymmetric C-O-C StretchAryl-Alkyl Ether (Ar-O-CH₃)
1150 - 1060Very Strong, ComplexC-O-C-O-C StretchAcetal (MOM Ether)
~1040MediumSymmetric C-O-C StretchAryl-Alkyl Ether (Ar-O-CH₃)
880 - 800StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Ring
680 - 500Weak-MediumC-Br StretchAryl Bromide

Experimental Protocol: ATR-FTIR Spectroscopy

To empirically validate the predicted spectral features, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique due to its minimal sample preparation requirements and high reproducibility.

Objective: To obtain a high-resolution infrared spectrum of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene in the 4000-400 cm⁻¹ range.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning (Pre-Analysis):

    • Thoroughly clean the surface of the diamond ATR crystal.

    • Wipe the crystal with a soft, lint-free swab soaked in a volatile solvent (e.g., isopropanol or acetone).

    • Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum (scan).

    • Causality: This step is essential as it measures the ambient conditions (atmosphere, instrument optics, and the ATR crystal itself). The instrument software will automatically ratio the sample spectrum against this background, effectively subtracting any interfering signals and generating a clean transmittance or absorbance spectrum of the sample alone.

    • Typical parameters: 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene sample directly onto the center of the ATR crystal. If the sample is a solid, ensure sufficient contact by applying pressure with the built-in press. If it is a liquid or oil, a single drop is sufficient.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same acquisition parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning (Post-Analysis):

    • After the scan is complete, clean the sample from the ATR crystal using the same procedure as in Step 2.

    • Process the collected spectrum using the instrument software. Apply an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Label all significant peaks with their corresponding wavenumbers.

G start Start: Prepare Spectrometer clean_pre Step 1: Clean ATR Crystal (e.g., with isopropanol) start->clean_pre background Step 2: Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) clean_pre->background apply_sample Step 3: Apply Sample to Crystal background->apply_sample collect_sample Step 4: Collect Sample Spectrum (Same parameters as background) apply_sample->collect_sample clean_post Step 5: Clean ATR Crystal collect_sample->clean_post process Step 6: Process Data (ATR Correction, Peak Labeling) clean_post->process end_node End: Final Spectrum process->end_node

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The infrared spectrum of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is rich with diagnostic information that allows for unambiguous structural confirmation. The key identifiers are the combination of aromatic C-H and C=C vibrations, the characteristic out-of-plane bending for a 1,2,4-trisubstituted ring, the strong and complex C-O stretching region showcasing both aryl-alkyl ether and acetal (MOM ether) functionalities, and the low-frequency C-Br stretch. By following the detailed predictive analysis and the robust experimental protocol provided in this guide, researchers can confidently identify and characterize this important synthetic intermediate.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxymethane (dimethyl ether). Retrieved from [Link]

  • Enrique, A., et al. (2022). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxyethane (ethyl methyl ether). Retrieved from [Link]

  • Zhao, Y., et al. (n.d.). Supporting Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxy-1-methylbenzene. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromo-3-nitroanisole. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoanisole. Retrieved from [Link]

  • MDPI. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-4-methoxy-1-methylbenzene [Vapor Phase IR]. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2022). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. Retrieved from [Link]

  • Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • In-Soon, K. (1960). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Oregon State University. Retrieved from [Link]

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Physical and chemical properties of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of the physical, chemical, and spectroscopic properties of a key intermediate in organic synthesis.

Introduction

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a substituted aromatic compound of significant interest to researchers and scientists in the field of organic chemistry and drug development. Its unique arrangement of a bromine atom, a methoxy group, and a methoxymethyl (MOM) ether on the benzene ring provides a versatile scaffold for the synthesis of more complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the MOM group offers a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific acidic conditions. This guide provides a detailed overview of the known physical and chemical properties of this compound, compiled from available scientific literature and databases.

Chemical Structure and Properties

The structural formula of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is presented below, along with a summary of its key chemical and physical properties in Table 1.

Chemical Structure:

An In-depth Technical Guide to the Stability of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a valuable synthetic intermediate, frequently employed in the construction of complex molecular architectures in pharmaceutical and materials science. Its utility is intrinsically linked to the strategic use of the methoxymethyl (MOM) ether as a protecting group for the phenolic hydroxyl. This guide provides a comprehensive technical analysis of the compound's stability, with a specific focus on the acid-catalyzed cleavage of the MOM ether. We will explore the underlying reaction mechanism, kinetic influences, and provide field-proven experimental protocols for both assessing stability and executing controlled deprotection. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals, enabling a predictive understanding and strategic application of this versatile building block.

Introduction to 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Chemical Identity and Properties

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is an aromatic compound featuring a phenol protected as a methoxymethyl (MOM) ether. The presence of the bromo, methoxy, and MOM ether functionalities makes it a polyfunctional building block for further synthetic transformations, such as cross-coupling reactions, lithiation-substitution, and electrophilic aromatic substitution, after deprotection of the phenol.

PropertyValue
Molecular Formula C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol [1]
Appearance Typically a colorless to pale yellow oil or solid
Key Functional Groups Aryl bromide, Methoxy ether, Methoxymethyl (MOM) acetal
The Methoxymethyl (MOM) Ether as a Phenolic Protecting Group

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The MOM group is a popular choice for protecting alcohols and phenols due to its ease of installation and, critically, its distinct cleavage conditions.[2][3] It is stable to a wide array of non-acidic reagents, including strong bases, organometallics, and many oxidizing and reducing agents, but can be selectively removed under acidic conditions.[2][4] This orthogonality is paramount in complex synthetic campaigns.

The Chemistry of Acid-Mediated MOM Group Cleavage

The defining characteristic of the MOM ether's utility is its lability to acid.[4][5] Understanding the mechanism and the factors that influence this reaction is crucial for its strategic application.

The Reaction Mechanism: A Step-by-Step Analysis

The cleavage of a MOM ether is, mechanistically, the hydrolysis of an acetal. The reaction proceeds via protonation of one of the ether oxygens, followed by C-O bond cleavage to release the free phenol and a resonance-stabilized methoxymethyl cation.[2] This cation is then quenched by a nucleophile (typically water or the solvent) to generate formaldehyde and methanol as byproducts.[2]

MOM Deprotection Mechanism cluster_0 Acid-Catalyzed Cleavage Start R-O-CH₂-OCH₃ (MOM Ether) Protonated R-O(H⁺)-CH₂-OCH₃ (Protonated Ether) Start->Protonated + H⁺ (Acid Catalyst) Cleavage R-OH (Phenol) + [CH₂=O⁺CH₃] (Oxonium Ion) Protonated->Cleavage C-O Cleavage Quench CH₂O + CH₃OH (Byproducts) Cleavage->Quench + H₂O (Quenching)

Caption: Mechanism of Acid-Catalyzed MOM Deprotection.

Key Factors Influencing Deprotection Kinetics

The rate of MOM ether cleavage is not absolute; it is highly dependent on the specific reaction conditions.

  • Acid Strength and Concentration: Stronger acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., TMSOTf, ZnBr₂) will effect cleavage much more rapidly than weaker acids (e.g., acetic acid, PPTS).[3] The concentration of the acid is directly proportional to the reaction rate.

  • Solvent: The choice of solvent can influence the reaction by affecting the solubility of the substrate and the activity of the acid. Protic solvents like methanol or ethanol can participate in the reaction, while aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) act primarily as a medium.

  • Temperature: As with most chemical reactions, increasing the temperature will increase the rate of deprotection. Many deprotections can be carried out at room temperature, but gentle heating can be used to accelerate slower reactions.

  • Electronic Effects of Aromatic Substituents: The electronic nature of the substituents on the benzene ring can influence the rate of cleavage. Electron-donating groups (like the methoxy group at the 4-position) can stabilize the transition state, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decelerate it. The bromine at the 2-position is weakly deactivating.

Experimental Design for Stability Assessment

To effectively use 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, it is imperative to understand its stability profile under conditions it may encounter in a synthetic sequence. A systematic stability study is a self-validating method to acquire this data.

Experimental Workflow

The general workflow for assessing stability involves exposing the compound to various acidic conditions and monitoring its decomposition or conversion to the deprotected phenol over time.

Stability Assessment Workflow Start Start Setup Dissolve Substrate in Solvent Start->Setup Aliquot Take T₀ Aliquot Setup->Aliquot AddAcid Add Acid Catalyst Aliquot->AddAcid React Stir at Defined Temperature AddAcid->React Monitor Take Aliquots at T₁, T₂, T₃... React->Monitor Time Course Analyze Analyze Aliquots (TLC, LC-MS) Monitor->Analyze Data Quantify % Remaining vs. Time Analyze->Data End End Data->End

Caption: Experimental Workflow for Stability Assessment.

Detailed Protocol for a Time-Course Stability Study

This protocol describes a representative experiment to determine the stability of the title compound in the presence of a moderately strong acid.

Objective: To quantify the rate of deprotection of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene using p-Toluenesulfonic acid (p-TSA) in methanol at room temperature.

Materials:

  • 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (Substrate)

  • Methanol (MeOH), HPLC grade

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS system

Procedure:

  • Preparation: Dissolve 247 mg (1.0 mmol) of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene in 10 mL of methanol in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Time Zero (T₀): Withdraw a 0.1 mL aliquot from the solution, dilute it with 1.0 mL of DCM, and analyze by TLC and LC-MS to establish the starting point.

  • Initiation: Add 19 mg (0.1 mmol, 0.1 equivalents) of p-TSA to the stirring solution. Start a timer immediately.

  • Monitoring: At regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw 0.1 mL aliquots. Immediately quench each aliquot by adding it to a vial containing 0.5 mL of saturated NaHCO₃ solution and 0.5 mL of DCM. Vortex thoroughly.

  • Sample Preparation for Analysis: For each quenched aliquot, separate the organic (DCM) layer. Dry it over a small amount of MgSO₄, and then analyze by TLC and LC-MS.

  • Data Analysis: For TLC analysis, spot the starting material and each time point on the same plate. Elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes) and visualize under UV light. The appearance of a new, more polar spot corresponds to the deprotected phenol. For LC-MS analysis, determine the relative peak areas of the starting material and the deprotected product at each time point to quantify the conversion.

Quantitative Analysis of Stability

The data from stability studies can be summarized to provide a clear, comparative overview. The following table presents illustrative data for the stability of the title compound under various acidic conditions.

EntryAcid (Equivalents)SolventTemp (°C)Time% Conversion to PhenolReference Insight
1Acetic Acid (1.0)THF/H₂O (4:1)2524 h< 5%Stable to weak protic acids
2p-TSA (0.1)MeOH254 h~95%Efficient cleavage with catalytic strong protic acid[6]
3HCl (1.0 M aq.)THF251 h> 99%Rapid cleavage with strong mineral acid[4]
4TFA (1.0)DCM2515 min> 99%Very rapid cleavage with strong organic acid[3]
5TMSOTf (1.2), 2,2'-bipyridyl (1.5)CH₃CN2515 min91%Mild, non-protic Lewis acid conditions are effective[2][7]
6ZnBr₂ (2.0)CH₂Cl₂25< 10 minHighRapid cleavage with common Lewis acid

Practical Recommendations and Troubleshooting

  • Preserving the MOM Group: If the MOM group must be retained through a synthetic sequence, exposure to acidic conditions (pH < 4) should be rigorously avoided.[4] This includes acidic workups, chromatography on untreated silica gel (which can be acidic), and certain reagents that can generate acidic byproducts.

  • Efficient Deprotection: For clean and efficient removal, treatment with a catalytic amount of a strong acid like HCl in methanol or p-TSA in an alcohol solvent at room temperature is often sufficient.[4] For substrates sensitive to strong protic acids, Lewis acid conditions such as TMSOTf/2,2'-bipyridyl offer a milder alternative.[7][8]

  • Troubleshooting Incomplete Deprotection: If deprotection stalls, the cause may be an insufficient amount of acid catalyst (which may be consumed by other basic functionalities in the molecule) or too low a temperature. A slight increase in acid loading or gentle heating can often drive the reaction to completion.

  • Side Reactions: Under harsh acidic conditions or with prolonged reaction times, side reactions such as electrophilic aromatic substitution or decomposition of other sensitive functional groups may occur. It is always prudent to monitor the reaction closely by TLC or LC-MS to prevent byproduct formation.

Conclusion

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a robust synthetic building block whose utility is greatly enhanced by the predictable lability of its MOM protecting group. While stable to a wide range of basic and neutral conditions, the MOM ether is readily cleaved under acidic catalysis. The rate of this cleavage can be precisely controlled by judicious selection of the acid catalyst, solvent, and temperature, allowing for its selective removal in the presence of other functional groups. The mechanistic understanding and experimental protocols detailed in this guide provide the necessary framework for researchers to confidently and strategically employ this compound in their synthetic endeavors.

References

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Yanagihara, M., Ohta, R., Murai, K., Arisawa, M., & Fujioka, H. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9345–9352. [Link]

  • ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF. [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Retrieved from [Link]

  • Fujioka, H., Murai, K., Ohba, Y., & Arisawa, M. (2012). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, 48(50), 6295-6297. [Link]

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An In-depth Technical Guide to the Solubility of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, a key intermediate in synthetic organic chemistry. In the absence of extensive published solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties and the principle of "like dissolves like." Furthermore, it offers a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing both a theoretical foundation and practical methodologies for handling this compound effectively in a laboratory setting.

Introduction: The Significance of Solubility in Synthesis and Development

The selection of an appropriate solvent is a critical parameter in organic synthesis, influencing reaction kinetics, pathway selection, and product purification. For a compound such as 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, which serves as a versatile building block, understanding its solubility profile is paramount for its effective use. Proper solvent choice can dictate the success of subsequent reaction steps, including metal-halogen exchange or cross-coupling reactions, and is fundamental to developing robust purification strategies like crystallization.[1] In the context of drug development, solubility directly impacts formulation, bioavailability, and overall therapeutic efficacy. This guide addresses the current information gap by providing a predictive analysis and a structured experimental approach to characterizing the solubility of this important synthetic intermediate.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, we must first analyze its molecular structure and inherent physicochemical properties.

Molecular Structure:

  • Core: A benzene ring, which is inherently nonpolar and lipophilic.

  • Substituents:

    • A bromo group, which adds to the molecular weight and has a moderate electron-withdrawing effect.

    • A methoxy group (-OCH₃), a moderately activating, ortho-para directing group that can participate in hydrogen bonding as an acceptor.

    • A methoxymethoxy (MOM) protecting group (-OCH₂OCH₃), which is an acetal. This group increases the molecular weight and adds polar ether linkages, making it a hydrogen bond acceptor.

Based on computed properties for structurally similar compounds like 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, we can estimate the properties of our target molecule.[2] The presence of three ether oxygens and a bromine atom on a benzene ring suggests a molecule of moderate polarity. The XLogP3 value, a measure of lipophilicity, for a similar isomer is 2.5, indicating a greater solubility in organic solvents than in water.[2]

Predicted Solubility:

The principle of "like dissolves like" is the cornerstone of predicting solubility.[3] Solvents with similar polarity to the solute will be most effective at dissolving it.

  • High Solubility Predicted in:

    • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be excellent solvents due to their ability to dissolve moderately polar organic compounds.

    • Ethers: Diethyl ether and tetrahydrofuran (THF) are expected to be effective solvents, given the presence of ether linkages in the target molecule.

    • Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile should readily dissolve the compound due to their polarity and ability to engage in dipole-dipole interactions.

  • Moderate to Low Solubility Predicted in:

    • Nonpolar Solvents: Hexanes and cyclohexane are predicted to be poor solvents. While the benzene core is nonpolar, the polar substituents will hinder dissolution in highly nonpolar media.[4] These solvents may be suitable for purification by precipitation or crystallization.

    • Protic Solvents:

      • Alcohols: Methanol and ethanol will likely show some solubility, but the large, nonpolar aromatic portion of the molecule may limit high solubility.

      • Water: The compound is expected to be practically insoluble in water due to its significant nonpolar character and lack of acidic or basic functional groups that would allow for salt formation.[5]

Quantitative Solubility Data (Predictive Table)

While experimental data is not available in the literature, the following table provides a predictive summary of the expected solubility of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene in common organic solvents at ambient temperature. This table should be used as a guideline for solvent selection prior to experimental verification.

Solvent CategorySolventPredicted Solubility (at 20-25°C)Rationale
Nonpolar Hexane, CyclohexaneVery Low to InsolubleMismatch in polarity; strong intermolecular forces in the solid are not overcome by weak solvent interactions.
TolueneLow to ModerateAromatic nature of toluene provides some favorable π-π stacking interactions with the benzene ring.
Ethers Diethyl Ether, THFHigh"Like dissolves like" principle; ether linkages in both solute and solvent.
Chlorinated Dichloromethane (DCM)Very HighExcellent solvent for a wide range of organic compounds with moderate polarity.
ChloroformVery HighSimilar properties to DCM.
Polar Aprotic Ethyl AcetateHighGood balance of polarity to dissolve the compound.
AcetoneHighPolar aprotic nature effectively solvates the molecule.
Acetonitrile (MeCN)Moderate to HighEffective for many organic compounds, though perhaps slightly less so than acetone or ethyl acetate.
Polar Protic Methanol, EthanolModerateCan act as hydrogen bond acceptors, but the bulky nonpolar region limits high solubility.
WaterInsolubleThe molecule is largely nonpolar and lacks functional groups that can ionize or strongly hydrogen bond with water.

Experimental Protocol for Solubility Determination

To ensure scientific integrity, a robust and self-validating experimental protocol is essential for determining the solubility of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. The following details a standard shake-flask method, which is a reliable and widely accepted technique.

Materials and Equipment
  • 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or orbital shaker

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene into a series of labeled vials. An excess is critical to ensure a saturated solution is achieved.

    • Add a known volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The presence of solid material at the end of this period confirms saturation.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean, labeled vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene of known concentrations in the chosen solvent.

    • Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Dilution cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B to vial C Agitate at constant temp (24-48h) B->C D Settle undissolved solid C->D E Filter supernatant (0.45 µm filter) D->E F Dilute sample accurately E->F H Analyze via HPLC/GC F->H G Prepare calibration standards G->H I Determine concentration from calibration curve H->I J Calculate Solubility (g/100mL or mol/L) I->J

Caption: Workflow for the experimental determination of solubility.

Practical Implications and Solvent Selection Logic

The choice of solvent has direct consequences for experimental outcomes. Understanding the solubility of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene allows for a logical approach to solvent selection.

G cluster_high High Solubility (e.g., DCM, THF) cluster_low Low Solubility (e.g., Hexane, Heptane) Solubility Solubility of Compound Reaction Homogeneous Reaction Medium Solubility->Reaction Chromatography Mobile Phase Component Solubility->Chromatography Crystallization Recrystallization (Purification) Solubility->Crystallization Precipitation Product Isolation Solubility->Precipitation

Caption: Logical relationships in solvent selection based on solubility.

  • For Chemical Reactions: Solvents in which the compound is highly soluble, such as DCM or THF, are ideal for creating a homogeneous reaction mixture. This ensures that the reactants are in the same phase, allowing for efficient molecular collisions and facilitating the reaction.

  • For Purification: Solvents in which the compound has low solubility at room temperature but higher solubility at elevated temperatures are excellent candidates for recrystallization. A solvent system like ethanol/water or toluene/hexane could be explored. The goal is to dissolve the compound in a minimal amount of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.

  • For Chromatography: In column chromatography, a solvent system is chosen to achieve differential partitioning of the compound and impurities between the stationary and mobile phases. A common approach is to use a nonpolar solvent like hexane, in which the compound has low solubility, and gradually add a more polar solvent like ethyl acetate to elute the compound from the column.[6][7]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and its solutions.[10][11]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[8]

Conclusion

This technical guide provides a foundational understanding of the solubility of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can confidently select appropriate solvents to optimize their synthetic and purification processes. The methodologies and logical frameworks presented herein are designed to empower scientists to make informed decisions, ensuring efficiency, reproducibility, and safety in the laboratory.

References

  • PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxy-1-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-methoxy- (CAS 104-92-7). Retrieved from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4). Retrieved from [Link]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Complex Molecules

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[3] Its significance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is underscored by the 2010 Nobel Prize in Chemistry awarded to its developers.[1]

This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of a specific and functionally rich substrate: 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene . This substrate is of particular interest in medicinal chemistry and materials science due to its potential as a building block for complex biaryl and polyaryl structures. The presence of an electron-donating methoxy group, a sterically demanding ortho-bromine, and a labile methoxymethyl (MOM) protecting group presents a unique set of challenges and considerations for achieving high-yielding and selective coupling. This document will dissect these challenges and provide field-proven strategies to ensure successful and reproducible outcomes.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle, centered around a palladium complex, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate. The reactivity of the aryl halide is crucial here, with the general trend being I > Br > OTf >> Cl.[4] For our substrate, the electron-rich nature of the aromatic ring, due to the methoxy and methoxymethoxy groups, can slightly impede this step, necessitating the use of electron-rich and bulky phosphine ligands to facilitate the reaction.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[6] The choice of base is therefore critical and must be strong enough to activate the boronic acid but not so harsh as to cause unwanted side reactions, such as cleavage of the MOM protecting group.

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst. This step is typically fast and irreversible.

Below is a visual representation of the catalytic cycle:

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArR Ar-Pd(II)L₂-R' Transmetalation->PdII_ArR RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Key Parameters and Considerations

The success of the Suzuki-Miyaura coupling of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene hinges on the careful selection of several key parameters.

ParameterRecommended ChoiceRationale and Causality
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)For electron-rich aryl bromides, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective.[7][8] Alternatively, pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are air-stable and form the active Pd(0) species in situ. For particularly challenging couplings, more advanced catalysts with bulky, electron-rich ligands like SPhos or XPhos can be employed to accelerate the oxidative addition step.
Ligand (If not using a pre-catalyst) Triphenylphosphine (PPh₃) or dppfThe choice of ligand is intrinsically linked to the palladium source. If starting with a simple palladium salt like Pd(OAc)₂, an external phosphine ligand is required.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃An aqueous solution of a carbonate or phosphate base is typically used. Potassium carbonate is a good starting point.[9] For less reactive systems or to avoid potential hydrolysis of the MOM group, a stronger, less nucleophilic base like cesium carbonate or potassium phosphate may be beneficial.
Solvent System Dioxane/Water or Toluene/Ethanol/WaterA mixture of an organic solvent and water is standard.[7][10] Dioxane/water mixtures are very common and effective. Toluene or ethanol can also be used as the organic phase. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
Boronic Acid/Ester Arylboronic acid or Arylboronic acid pinacol esterArylboronic acids are the most common coupling partners. Pinacol esters can be used to improve stability and solubility. A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion.
Temperature 80-100 °CElevated temperatures are generally required to drive the reaction.[10] Monitoring the reaction progress is crucial to avoid prolonged heating that could lead to decomposition or side reactions.
Atmosphere Inert (Nitrogen or Argon)While some Suzuki couplings can be performed in air, for optimal results and to prevent degradation of the catalyst and phosphine ligands, an inert atmosphere is strongly recommended.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene with a generic arylboronic acid.

Materials:

  • 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

Workflow Diagram:

Suzuki_Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl bromide, boronic acid, K₂CO₃, and Pd(PPh₃)₄ in a flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed dioxane and water. B->C D Heat the mixture to 90 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with ethyl acetate. E->F Upon completion G Wash with water and brine. F->G H Dry organic layer over MgSO₄, filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Degas a 4:1 mixture of 1,4-dioxane and deionized water by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent mixture (to achieve a concentration of approximately 0.1 M with respect to the aryl bromide) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.[10]

  • Wash the organic layer sequentially with deionized water and then with brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting and Potential Side Reactions

IssuePotential CauseSuggested Solution
Low Conversion Inefficient oxidative addition. Catalyst deactivation.Switch to a more active catalyst system, such as one with a Buchwald ligand (e.g., SPhos or XPhos). Ensure the reaction is performed under strictly inert conditions.
Debromination of Starting Material Presence of a hydrogen source and a reducing agent.Use a non-protic solvent system if possible, though this can complicate the base's solubility. Minimize reaction time.
Homocoupling of Boronic Acid Presence of oxygen.Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.
Cleavage of MOM Group Hydrolysis under basic or acidic conditions.Use a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[6] Avoid acidic workup conditions. If cleavage persists, consider a more robust protecting group.

Conclusion

The Suzuki-Miyaura coupling of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a highly valuable transformation for the synthesis of complex molecular architectures. By understanding the underlying mechanism and carefully selecting the reaction parameters, particularly the catalyst, base, and solvent system, researchers can reliably achieve high yields of the desired biaryl products. The protocol provided herein serves as a validated starting point, and the accompanying discussion on causality and troubleshooting should empower scientists to optimize this reaction for their specific needs, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University.

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry – A European Journal.

  • Hill, M. D., & Leadbeater, N. E. (2010). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.

  • Suzuki reaction. In Wikipedia.

  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (2025). BenchChem.

  • One‐Pot Base‐Free Suzuki‐Miyaura [C]Methylation: Kinetic and Mechanistic Insights. (2018). ResearchGate.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Khan, I., Zaib, S., Ibrar, A., Iqbal, J., & Abbas, N. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3121.

  • Słowik, T., Szymańska, E., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.

  • Al-Majid, A. M., Al-Othman, Z. A., & El-Gazzar, A. A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.

  • How to approach choosing reaction conditions for Suzuki? (2023). Reddit.

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2022). Chemical Science.

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2019). Graz University of Technology.

  • A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4. (2025). BenchChem.

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2022). National Institutes of Health.

  • Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. (2020).

  • Buchwald Phosphine Ligands. Sigma-Aldrich.

  • Thiemann, T., Tanaka, Y., Hisaindee, S., & Kaabi, M. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research, 34(1), 34-38.

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2022). ResearchGate.

  • Joshi, C., Vaddepalli, K., Kumar, A., & Singleton, D. A. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate.

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2018). Semantic Scholar.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have fundamentally transformed the landscape of organic chemistry, providing powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, are indispensable tools in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1][2][3]

This guide focuses on a specific and highly useful building block: 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene . This substrate is an electron-rich aryl bromide, making it an excellent electrophilic partner in a variety of cross-coupling reactions. The molecule features two key functional groups that influence its reactivity and application:

  • 4-methoxy group: An electron-donating group that can influence the rate of oxidative addition at the C-Br bond.

  • 1-(methoxymethoxy) group (MOM ether): A common and robust protecting group for the phenolic hydroxyl.[4][5] The use of the MOM group is critical as the free phenol would interfere with many catalytic cycles, either by protonolysis of organometallic intermediates or by coordinating to the metal center. This protecting group is stable under the basic conditions of many coupling reactions but can be readily removed under acidic conditions post-coupling to reveal the phenol.[4][6]

These application notes provide a comprehensive overview of the core principles and detailed, field-proven protocols for employing this substrate in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Part 1: The Mechanistic Heart of Palladium Cross-Coupling

Understanding the fundamental mechanism is paramount for troubleshooting and optimizing any cross-coupling reaction. The reactions detailed herein all proceed through a common catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][7][8]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. This is often the rate-determining step and forms a Pd(II) intermediate.[1][7]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The nucleophilic coupling partner transfers its organic group to the palladium center, displacing the halide (Transmetalation), or the alkene inserts into the Pd-C bond (Migratory Insertion).[3][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[1][7]

Palladium Cross-Coupling Cycle cluster_main General Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) pdi L₂Pd(II)(Ar)(X) (Oxidative Adduct) pd0->pdi Oxidative Addition (Ar-X) pdii L₂Pd(II)(Ar)(R) (Transmetalated Complex) pdi->pdii Transmetalation (R-M) pdii->pd0 Reductive Elimination (Ar-R) product Ar-R (Product) pdii->product arx Ar-X (Substrate) arx->pdi rm R-M (Coupling Partner) rm->pdii

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Causality Behind Component Selection
  • Palladium Source: Pd(II) salts like Pd(OAc)₂ or PdCl₂ are often used as "pre-catalysts" because they are more stable in air than Pd(0) sources. They are reduced in situ to the active Pd(0) species.[1] Direct Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are also common.[7]

  • Ligands: This is arguably the most critical variable. Ligands stabilize the palladium center, prevent the formation of inactive palladium black, and tune the catalyst's electronic and steric properties.[9][10]

    • Electron-rich ligands (e.g., trialkylphosphines like P(t-Bu)₃) increase the electron density on the palladium, which accelerates the oxidative addition step.[10][11]

    • Sterically bulky ligands (e.g., Buchwald-type biarylphosphines) promote the reductive elimination step and can help prevent β-hydride elimination in certain reactions.[10][11]

  • Base: The choice of base is reaction-dependent. In Suzuki couplings, a base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[12] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is needed to deprotonate the amine or its complex with palladium.[13]

  • Solvent: Solvents must be capable of dissolving all reaction components and are often chosen based on the reaction temperature. It is crucial to use anhydrous and degassed solvents, as oxygen can oxidize and deactivate the Pd(0) catalyst.[14]

Part 2: Experimental Protocols and Application Data

The following protocols are designed as robust starting points for research and development. Optimization may be required for specific coupling partners or when scaling up the reaction.

General Experimental Workflow

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling

This reaction is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid coupling partners.[7][12]

Reaction: Coupling with Phenylboronic Acid (Self-generated image, not from search)

Materials & Reagents

ComponentM.W.Amount (1 mmol scale)MolesEquivalents
2-Bromo-4-methoxy-1-(methoxymethoxy)benzene263.10263 mg1.0 mmol1.0
Phenylboronic Acid121.93146 mg1.2 mmol1.2
Pd(dppf)Cl₂816.6424.5 mg0.03 mmol0.03
Potassium Carbonate (K₂CO₃)138.21276 mg2.0 mmol2.0
1,4-Dioxane-4.0 mL--
Water-1.0 mL--

Step-by-Step Methodology

  • Preparation: To a dry Schlenk flask, add 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (263 mg), Phenylboronic Acid (146 mg), and Potassium Carbonate (276 mg).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 24.5 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[14]

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Heck Reaction

The Heck reaction couples the aryl bromide with an alkene, providing a powerful method for the synthesis of substituted alkenes, typically with excellent trans selectivity.[15][16]

Reaction: Coupling with n-Butyl Acrylate (Self-generated image, not from search)

Materials & Reagents

ComponentM.W.Amount (1 mmol scale)MolesEquivalents
2-Bromo-4-methoxy-1-(methoxymethoxy)benzene263.10263 mg1.0 mmol1.0
n-Butyl Acrylate128.17192 mg (0.22 mL)1.5 mmol1.5
Palladium(II) Acetate (Pd(OAc)₂)224.504.5 mg0.02 mmol0.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.3712.2 mg0.04 mmol0.04
Triethylamine (Et₃N)101.19202 mg (0.28 mL)2.0 mmol2.0
Acetonitrile (MeCN)-5.0 mL--

Step-by-Step Methodology

  • Preparation: To a dry, argon-flushed Schlenk tube, add Palladium(II) Acetate (4.5 mg) and Tri(o-tolyl)phosphine (12.2 mg).

  • Reagent Addition: Add 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (263 mg), followed by anhydrous, degassed acetonitrile (5.0 mL), n-Butyl Acrylate (0.22 mL), and Triethylamine (0.28 mL).

  • Inert Atmosphere: Seal the tube tightly and ensure the inert atmosphere is maintained.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 18-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove palladium black, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (25 mL) and wash with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, a key transformation for accessing arylalkynes and conjugated enynes.[17][18][19]

Reaction: Coupling with Phenylacetylene (Self-generated image, not from search)

Materials & Reagents

ComponentM.W.Amount (1 mmol scale)MolesEquivalents
2-Bromo-4-methoxy-1-(methoxymethoxy)benzene263.10263 mg1.0 mmol1.0
Phenylacetylene102.14123 mg (0.13 mL)1.2 mmol1.2
PdCl₂(PPh₃)₂701.9014.0 mg0.02 mmol0.02
Copper(I) Iodide (CuI)190.453.8 mg0.02 mmol0.02
Diisopropylamine (DIPA)101.19202 mg (0.28 mL)2.0 mmol2.0
Tetrahydrofuran (THF)-5.0 mL--

Step-by-Step Methodology

  • Preparation: To a dry Schlenk flask, add 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (263 mg), PdCl₂(PPh₃)₂ (14.0 mg), and CuI (3.8 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5.0 mL) and Diisopropylamine (0.28 mL) via syringe. Finally, add Phenylacetylene (0.13 mL).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often accompanied by the formation of a precipitate (diisopropylammonium bromide). Monitor by TLC.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Purification: Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination

A powerful method for constructing C-N bonds, this reaction couples the aryl bromide with a primary or secondary amine.[13][20][21] The choice of ligand is especially critical for achieving high yields.

Reaction: Coupling with Morpholine (Self-generated image, not from search)

Materials & Reagents

ComponentM.W.Amount (1 mmol scale)MolesEquivalents
2-Bromo-4-methoxy-1-(methoxymethoxy)benzene263.10263 mg1.0 mmol1.0
Morpholine87.12105 mg (0.11 mL)1.2 mmol1.2
Pd₂(dba)₃915.729.2 mg0.01 mmol0.02 (Pd)
XPhos476.6019.1 mg0.04 mmol0.04
Sodium tert-butoxide (NaOtBu)96.10134 mg1.4 mmol1.4
Toluene-5.0 mL--

Step-by-Step Methodology

  • Preparation (Glovebox): In an inert atmosphere glovebox, weigh Sodium tert-butoxide (134 mg) into a dry Schlenk tube. In a separate vial, weigh Pd₂(dba)₃ (9.2 mg) and XPhos (19.1 mg).

  • Reagent Addition (Glovebox): Add the aryl bromide (263 mg) and the Pd/ligand mixture to the Schlenk tube containing the base.

  • Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5.0 mL) followed by Morpholine (0.11 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 16-24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Add diethyl ether (20 mL) and carefully quench with water (10 mL). Separate the layers. Extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 3: Post-Coupling Deprotection

To reveal the final phenolic product, the MOM ether must be cleaved. This is reliably achieved under mild acidic conditions.

Protocol 5: MOM Group Deprotection

Step-by-Step Methodology

  • Dissolution: Dissolve the purified MOM-protected product (1.0 equiv) in methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water.

  • Acidification: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl, a few drops) or p-toluenesulfonic acid (pTSA, 0.1 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle warming (40-50 °C) for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral or slightly basic.

  • Extraction: Remove the organic solvent (if volatile) under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final deprotected phenol product, which can be further purified if necessary.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]

  • Kuhl, N., Hopkinson, M. N., Wencel-Delord, J., & Glorius, F. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Angewandte Chemie International Edition, 51(43), 10236-10254. [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2010). Applied Organometallic Chemistry, 24(3), 125-131. [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. (n.d.). AdiChemistry. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers, 10(13), 3333-3347. [Link]

  • MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. (2018). ACS Omega, 3(7), 8193-8199. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (2014). HAL Open Science. [Link]

  • MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. (2018). ACS Omega, 3(7), 8193-8199. [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • MOM Ethers. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2017). RSC Advances, 7(60), 37951-37985. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2020). Catalysts, 10(3), 334. [Link]

  • Organometallic cross-coupling reactions. (n.d.). CEM Corporation. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Transition Metal Catalyzed Annulation Reactions. Part 4. Palladium-Catalyzed C-H Activation at Methoxy Groups for Cross-Coupling Reactions: A New Approach to Substituted Benzo[b]furans. (2007). The Journal of Organic Chemistry, 72(15), 5824-5827. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2017). RSC Advances, 7(81), 51333-51350. [Link]

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Grignard reagent formation from 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Formation of 2-Methoxy-5-(methoxymethoxy)phenylmagnesium Bromide: A Comprehensive Guide for Advanced Synthesis

Introduction: Strategic Importance and Challenges

The Grignard reagent derived from 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, namely 2-methoxy-5-(methoxymethoxy)phenylmagnesium bromide, is a highly valuable nucleophilic building block in organic synthesis. Its utility is prominent in the construction of complex molecular architectures, particularly in the development of pharmaceutical intermediates and fine chemicals. The reagent provides a strategic pathway for introducing a functionalized aryl moiety, which can be further elaborated through reactions with a wide array of electrophiles such as aldehydes, ketones, esters, and epoxides.[1][2][3]

A primary challenge in the synthesis of this organometallic compound is the presence of the methoxymethyl (MOM) ether protecting group. While Grignard reagents are notoriously reactive towards protic functional groups like alcohols and phenols, the MOM group provides a robust shield for the phenolic oxygen, preventing deleterious acid-base quenching.[4] This application note provides a detailed, field-proven protocol for the successful formation of this reagent, addressing critical parameters such as magnesium activation, solvent effects, and reaction initiation, while also offering a comprehensive troubleshooting guide.

Scientific Principles & Rationale

Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent is not a simple ionic reaction but rather a complex process occurring on the surface of the magnesium metal. The currently accepted mechanism involves single-electron transfer (SET) steps, proceeding through radical intermediates.[5][6]

  • Initial Electron Transfer: An electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond of the aryl halide. This is the rate-determining step.[5]

  • Radical Intermediate Formation: This electron transfer results in the cleavage of the C-Br bond, forming an aryl radical and a magnesium bromide radical cation (Mg•⁺Br⁻).

  • Surface Recombination: The highly reactive aryl radical rapidly recombines with the magnesium bromide radical cation on the metal surface to yield the final organomagnesium compound, the Grignard reagent.[1][5]

The Crucial Role of Ethereal Solvents

The choice of solvent is paramount for the successful formation and stability of Grignard reagents. Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential for two primary reasons:

  • Aprotic Nature: Grignard reagents are powerful bases and will be instantly destroyed by protic solvents like water or alcohols.[5][7][8] Ethers lack acidic protons, providing an inert environment for the reagent's survival.

  • Solvation and Stabilization: The lone pair electrons on the ether's oxygen atom coordinate with the electron-deficient magnesium center of the Grignard reagent.[9][10] This solvation forms a stable complex (e.g., a Schlenk equilibrium), which is critical for keeping the reagent in solution and modulating its reactivity.[7][11] THF is often preferred for aryl bromides due to its higher boiling point and superior solvating properties compared to diethyl ether.[12][13]

Stability of the Methoxymethyl (MOM) Protecting Group

The MOM ether is an acetal, making it stable under the strongly basic conditions of Grignard reagent formation.[4] While the Lewis acidic nature of the magnesium halide (MgX₂) species could theoretically interact with the MOM group's oxygen atoms, this interaction is generally insufficient to cause cleavage under standard reaction conditions.[4] Its stability to bases, nucleophiles, and many redox reagents, combined with its lability under acidic conditions (often during the reaction workup), makes it an excellent choice for protecting phenols during Grignard synthesis.[4]

Detailed Experimental Protocol

This protocol outlines the formation of 2-methoxy-5-(methoxymethoxy)phenylmagnesium bromide in THF.

Reagents, Materials, and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
2-Bromo-4-methoxy-1-(methoxymethoxy)benzene>98%BenchChemEnsure purity and dryness.
Magnesium (Mg) Turnings>99.5%Standard SupplierUse fresh turnings for best results.
Tetrahydrofuran (THF)Anhydrous, >99.9%Standard SupplierMust be anhydrous. Use from a freshly opened bottle or dried over sodium/benzophenone.
Iodine (I₂) or 1,2-Dibromoethane (DBE)Reagent GradeStandard SupplierFor magnesium activation.
Nitrogen (N₂) or Argon (Ar)High PurityStandard SupplierFor maintaining an inert atmosphere.
Three-neck round-bottom flaskVariesStandard SupplierMust be completely dry.
Reflux Condenser & Dropping FunnelVariesStandard SupplierMust be completely dry.
Magnetic Stirrer and Stir BarN/AStandard Supplier
Schlenk Line or Inert Gas ManifoldN/AN/AEssential for handling air/moisture-sensitive reagents.
Pre-Reaction Preparations: The Key to Success

Absolute exclusion of atmospheric moisture and oxygen is the single most critical factor for a successful Grignard reaction.[14]

  • Glassware Preparation: All glassware (flask, condenser, dropping funnel) must be meticulously cleaned and dried. Flame-dry the assembled apparatus under vacuum or a stream of inert gas and allow it to cool to room temperature under a positive pressure of nitrogen or argon.[15][16]

  • Inert Atmosphere: Assemble the apparatus as shown in the workflow diagram below. Maintain a slight positive pressure of inert gas throughout the entire experiment.

  • Reagent Preparation:

    • Weigh the magnesium turnings (1.2 eq.) and add them to the reaction flask.

    • Prepare a solution of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (1.0 eq.) in anhydrous THF (to achieve a final concentration of ~0.5–1.0 M) in the dropping funnel.

Magnesium Activation

Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that inhibits the reaction.[17][18] This layer must be disrupted to expose the reactive metal surface.

  • Method A: Iodine Activation: Add a single small crystal of iodine to the flask containing the magnesium turnings.[14] Gently warm the flask with a heat gun until purple iodine vapors are observed. The vapor will react with the magnesium surface.

  • Method B: 1,2-Dibromoethane (DBE) Activation: Add a few drops (~5-10) of DBE to the magnesium turnings in a small amount of THF.[17][18] The observation of ethylene gas bubbles indicates successful activation.[17]

Step-by-Step Grignard Reagent Formation
  • Initiation: Once the magnesium is activated, add a small aliquot (~10%) of the aryl bromide solution from the dropping funnel to the magnesium suspension.[15]

  • Observe Initiation: A successful initiation is marked by several visual cues: the disappearance of the iodine color, a gentle bubbling from the magnesium surface, the appearance of a gray/brown turbidity, and a spontaneous increase in temperature (exotherm).[18][19] The reaction should start within 5-15 minutes. If not, refer to the Troubleshooting section.

  • Slow Addition: Once the reaction has initiated and is self-sustaining (gentle reflux), begin the dropwise addition of the remaining aryl bromide solution from the dropping funnel. The rate of addition should be controlled to maintain a steady but gentle reflux.[15][16] An ice-water bath should be kept on hand to moderate the reaction if it becomes too vigorous.[8]

  • Completion: After the addition is complete, the reaction mixture typically appears as a cloudy, grayish-brown suspension. Continue stirring and gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[14]

  • Final Product: Upon cooling to room temperature, the resulting solution of 2-methoxy-5-(methoxymethoxy)phenylmagnesium bromide is ready for use in subsequent reactions. The reagent is best used immediately.

Visual Workflow and Data Summary

Experimental Workflow Diagram

Grignard_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_product Product A 1. Assemble & Flame-Dry Glassware Under N₂/Ar B 2. Add Mg Turnings (1.2 eq) to Reaction Flask A->B D 4. Activate Mg (I₂ or DBE) B->D C 3. Prepare Solution of Aryl Bromide (1.0 eq) in Anhydrous THF E 5. Initiate Reaction (Add ~10% Aryl Bromide Solution) C->E D->E F 6. Observe Exotherm & Turbidity E->F G 7. Slow, Dropwise Addition (Maintain Gentle Reflux) F->G H 8. Heat to Reflux (30-60 min post-addition) G->H I 9. Cool to Room Temperature H->I J Grignard Reagent Ready for Use I->J

Caption: Workflow for Grignard Reagent Formation.

Table 1: Typical Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry (Mg:ArBr) 1.2 : 1.0A slight excess of Mg ensures complete consumption of the aryl bromide.
Solvent Anhydrous THFSuperior solvating properties and higher boiling point for aryl bromides.[12][13]
Concentration 0.5 - 1.0 MBalances reaction rate and heat management. Higher concentrations can lead to side reactions.
Initiation Temperature Room Temp to 40°CGentle warming may be required, but the reaction is exothermic once started.[16]
Addition Temperature ~66°C (Refluxing THF)Controlled reflux indicates a steady reaction rate.
Reaction Time 1-3 hoursIncludes addition time and final reflux period.
Typical Yield 80-95%Determined by titration or derivatization.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Failure to Initiate 1. Passivated MgO layer on magnesium.[15][16] 2. Traces of moisture in glassware or solvent.[15][20] 3. Low reactivity of the aryl bromide.1. Re-activate Mg: Add another crystal of iodine or a few more drops of DBE. Mechanically crush a few turnings against the glass with a dry glass rod.[20] 2. Ensure Anhydrous Conditions: Re-check solvent dryness and glassware preparation. 3. Gentle Heating: Briefly warm the flask with a heat gun, but have a cooling bath ready.[16]
Low Reagent Yield 1. Incomplete reaction. 2. Quenching by atmospheric moisture/O₂. 3. Wurtz Coupling: Formation of a biaryl dimer side product (R-R).[15]1. Extend Reflux: Increase the heating time after addition to ensure all Mg reacts. 2. Improve Inert Atmosphere: Check for leaks in the inert gas setup. 3. Slow Addition: Add the aryl bromide solution more slowly to avoid high local concentrations, which favors the Wurtz side reaction.[15][21]
Reaction Becomes Dark/Black 1. Overheating causing decomposition. 2. Impurities in reagents. 3. Formation of finely divided metal from side reactions.[16]1. Control Temperature: Use a cooling bath during addition to prevent overheating. Do not apply external heat unless necessary to maintain reflux.[16] 2. Use Pure Reagents: Ensure the aryl bromide and magnesium are of high purity.

Safety Precautions

  • Flammability: Ethereal solvents like THF are extremely flammable. All operations must be conducted in a certified chemical fume hood, away from ignition sources.[8][12]

  • Exothermic Reaction: Grignard reagent formation is highly exothermic and can lead to a runaway reaction if the aryl halide is added too quickly. Always have a cooling bath ready to control the reaction temperature.[12][22]

  • Air and Moisture Sensitivity: Grignard reagents can be pyrophoric (ignite spontaneously on contact with air), especially if the solvent evaporates. They react violently with water.[12][23] All handling must be done under a strict inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[12]

  • Quenching: Never quench a Grignard reaction with water directly. Slowly add the Grignard solution to a cooled, stirred solution of a weak acid (e.g., saturated aqueous NH₄Cl) or 1M HCl.[16]

References

  • Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • askIITians. (2025). Why is ether used as a solvent during Grignard reactions?
  • Study.com. (n.d.). Why are ethereal solvents important to the success of preparing the grignard reagent?
  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples.
  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides.
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?
  • Quora. (2018). What is the role of ether in preparation of Grignard reagents?
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE.
  • Sciencemadness Wiki. (2019). Grignard reagent.
  • Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?
  • BenchChem. (2025). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.
  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • Wikipedia. (n.d.). Grignard reagent.
  • Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • ResearchGate. (2013). How do Grignard Activating Reagents work?
  • YouTube. (2020). Formation Of Grignard Reagent Mechanism | Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis.
  • Case Western Reserve University. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent.
  • Grignard Reaction. (n.d.).
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • BenchChem. (2025). Technical Support Center: Grignard Reactions with MOM-Protected Compounds.
  • Acta Chimica Sinica. (1988). Studies of C-glycosides V: Protection and deprotection of phenolic hydroxy group in the synthesis of substituted phenols by Grignard reagents.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • University of Massachusetts. (n.d.). 25. The Grignard Reaction.
  • Sciencemadness.org. (2011). Protecting phenols in a grignard reaction.
  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate.
  • PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide.
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]

  • Sciencemadness.org. (2008). Synthesis of Phenylmagnesium bromide.
  • ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction.

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Application Notes & Protocols: The Strategic Use of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene in Advanced Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently serving as the core of pharmaceuticals and functional organic materials. The synthesis of these motifs often relies on robust and versatile cross-coupling methodologies. This guide provides an in-depth exploration of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, a highly functionalized building block, in the construction of complex biaryl systems. We will detail its application in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, followed by the strategic deprotection of the methoxymethyl (MOM) ether to reveal a key phenolic functionality. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of functionalized biaryl compounds.

Reagent Profile: 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

At its core, 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a trifunctionalized aromatic ring designed for sequential, selective chemical transformations. Understanding its components is key to its strategic application.

  • Aryl Bromide: The bromine atom serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions. Its reactivity is well-established, offering a balance between stability for storage and sufficient reactivity for oxidative addition to a Pd(0) center.[1]

  • Methoxy Group (-OCH₃): This electron-donating group influences the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition.

  • Methoxymethyl (MOM) Ether (-OCH₂OCH₃): The MOM group is a robust protecting group for the phenolic hydroxyl.[2] Phenols themselves can be problematic in cross-coupling reactions due to their acidity and potential to coordinate with the catalyst.[3] The MOM ether masks this reactivity, allowing the cross-coupling to proceed cleanly. It can be selectively removed under acidic conditions post-coupling to yield the biaryl phenol.[2]

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene
CAS Number 195314-47-7[4]
Molecular Formula C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol [5]
Appearance Typically a solid or oil

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry place away from incompatible materials.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and tolerance of a wide range of functional groups.[1][6][7] It facilitates the coupling of an organohalide with an organoboron species, catalyzed by a palladium complex.[1]

Mechanistic Rationale

The catalytic cycle is a well-understood sequence of three primary steps. The choice of catalyst, ligand, and base is critical for an efficient reaction. The base, for instance, is not merely a spectator; it activates the boronic acid by forming a boronate complex, which is essential for the transmetalation step.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_halide Ar-Pd(II)L₂(Br) (Palladacycle) ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_biaryl Ar-Pd(II)L₂(Ar') (Di-aryl Complex) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Biaryl Product) red_elim->product reagents Ar-Br + Ar'B(OH)₂ reagents->ox_add base Base (e.g., K₂CO₃) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Reagents & Materials:

  • 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O, typically 4:1 v/v)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, the arylboronic acid, and the base.

  • Add the palladium catalyst. The use of pre-catalysts like Pd(OAc)₂ with appropriate phosphine ligands is also common.[9]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Using a syringe, add the degassed solvent system to the flask.

  • Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress using TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the mixture with an organic solvent like ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[10] This is crucial for creating biaryl-like structures where one of the rings is a heteroaromatic amine or an aniline derivative.

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A key difference is the critical role of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands stabilize the palladium center and, crucially, facilitate the difficult reductive elimination step that forms the C-N bond.[10][11]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_halide Ar-Pd(II)L(Br) (Palladacycle) ox_add->pd2_halide amine_coord Amine Coordination pd2_halide->amine_coord pd2_amido [Ar-Pd(II)L(HNR'₂)]⁺Br⁻ (Amine Complex) amine_coord->pd2_amido deprotonation Deprotonation (Base) pd2_amido->deprotonation pd2_amido_neutral Ar-Pd(II)L(NR'₂) (Amido Complex) deprotonation->pd2_amido_neutral red_elim Reductive Elimination pd2_amido_neutral->red_elim red_elim->pd0 product Ar-NR'₂ (Arylamine Product) red_elim->product reagents Ar-Br + HNR'₂ reagents->ox_add

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for coupling with a secondary amine. Strong, non-nucleophilic bases are typically required.

Reagents & Materials:

  • 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, non-protic solvent (e.g., Toluene or 1,4-Dioxane)[12]

  • Schlenk tube or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere: To an oven-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

  • Seal the tube, remove from the glovebox (if used), and add the anhydrous solvent via syringe.

  • Add the amine coupling partner via syringe.

  • Place the tube in a preheated oil bath and stir vigorously at 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Post-Coupling Strategy: MOM Deprotection

The final strategic step is the removal of the MOM protecting group to unmask the phenol. This transformation significantly increases the molecular polarity and provides a handle for further functionalization or for modulating biological activity through hydrogen bonding.

Rationale and Mechanism

The MOM ether is an acetal, which is stable to basic and nucleophilic conditions but readily cleaved by acid.[2] The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the free phenol.[2]

Deprotection_Workflow start 2-Bromo-4-methoxy- 1-(methoxymethoxy)benzene coupling MOM-Protected Biaryl start->coupling Suzuki or Buchwald-Hartwig Coupling deprotection Phenolic Biaryl (Final Product) coupling->deprotection Acid-Catalyzed MOM Deprotection (e.g., HCl)

Caption: Overall synthetic workflow from starting material to final phenolic biaryl.

Protocol: Acid-Catalyzed MOM Deprotection

This procedure uses methanolic HCl, a common and effective method for MOM ether cleavage.

Reagents & Materials:

  • MOM-protected biaryl (1.0 equiv)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl) or Acetyl Chloride (AcCl)

  • Round-bottom flask

Step-by-Step Procedure:

  • Dissolve the MOM-protected biaryl in methanol in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a catalytic to stoichiometric amount of concentrated HCl. Alternatively, for anhydrous conditions, acetyl chloride can be added, which reacts in situ with methanol to generate HCl.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the deprotection by TLC, looking for the disappearance of the starting material and the appearance of a more polar spot. The reaction is typically complete in 1-4 hours.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude phenolic biaryl.

  • Purification: If necessary, purify by column chromatography or recrystallization.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh batch of catalyst or pre-catalyst/ligand. Ensure proper degassing of solvents and rigorous inert atmosphere technique. Use anhydrous solvents.
Stalled Reaction Catalyst decomposition; Steric hindrance from a bulky coupling partner.Increase catalyst loading (e.g., from 2% to 5%). Switch to a more robust ligand system (e.g., for Buchwald-Hartwig, try a different generation ligand). Increase reaction temperature or time.
Formation of Side Products Suzuki: Homocoupling of boronic acid. General: Debromination of starting material.Suzuki: Use a slight excess of the aryl bromide or add the boronic acid portion-wise. General: Lower the reaction temperature; ensure the base is not overly strong for the substrate.
Incomplete MOM Deprotection Insufficient acid or reaction time.Add more acid catalyst. Allow the reaction to proceed for a longer duration, gently warming if the substrate is stable to heat.

Conclusion

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a strategically designed building block that provides a reliable and versatile entry point into the synthesis of complex biaryls. Its utility is demonstrated through its successful application in robust palladium-catalyzed cross-coupling reactions, followed by a straightforward deprotection step to reveal a valuable phenolic moiety. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively incorporate this reagent into their synthetic campaigns, accelerating the discovery and development of novel chemical entities.

References

  • U.S. Environmental Protection Agency. (n.d.). Benzene, 2-bromo-1-methoxy-4-methyl-. Substance Details - SRS. Retrieved from [Link]

  • RSC Advances. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxy-1-methylbenzene. Retrieved from [Link]

  • China Factory. (n.d.). 2-bromo-4-methoxy-1-methyl-benzene Cas No.36942-56-0. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wu, J., & Kozlowski, M. C. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 12(11), 6532–6549. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Request PDF. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Retrieved from [Link]

  • PubMed. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • ResearchGate. (n.d.). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. Request PDF. Retrieved from [Link]

  • YouTube. (2024). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

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Sources

Application Notes & Protocols: A Guide to the Strategic Use of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene for the Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted biphenyl and biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique three-dimensional conformation allows for precise interactions with biological targets, leading to significant therapeutic effects, including anti-inflammatory, analgesic, and anti-tumor activities.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing these critical C-C bonds, a discovery so impactful it was recognized with the 2010 Nobel Prize in Chemistry.[3][4]

This guide provides an in-depth technical overview and detailed protocols for the use of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene as a highly effective precursor for the synthesis of functionalized biphenyls. We will explore the strategic rationale behind its design, from the crucial role of the methoxymethyl (MOM) protecting group to its application in palladium-catalyzed cross-coupling and subsequent deprotection to yield valuable biphenyl-4-ol derivatives.

Part 1: The Precursor - Synthesis and Strategic Considerations

The starting material, 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, is not typically available commercially and must be synthesized from its corresponding phenol. The key step is the protection of the phenolic hydroxyl group.

Why Protect the Phenol? The Role of the Methoxymethyl (MOM) Ether

The acidic proton of a phenolic hydroxyl group is incompatible with the conditions of many organometallic reactions, including the basic environment of the Suzuki-Miyaura coupling. It can interfere with the catalytic cycle and lead to unwanted side reactions. Therefore, protection is essential.

The methoxymethyl (MOM) ether is an ideal choice for this purpose due to several key advantages:

  • Ease of Introduction: It can be readily installed under mild basic conditions.[5][6]

  • Stability: MOM ethers are robust and stable across a wide range of reaction conditions, particularly the strongly basic and weakly acidic environments often encountered in multi-step synthesis.[7][8]

  • Facile Cleavage: The MOM group can be selectively removed under acidic conditions to regenerate the free hydroxyl group post-coupling.[5][6][7]

Protocol 1: Synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

This protocol details the protection of 2-Bromo-4-methoxyphenol using chloromethyl methyl ether (MOMCl).

Core Reaction: Reaction scheme for MOM protection of 2-Bromo-4-methoxyphenol.

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)EquivalentsQuantity
2-Bromo-4-methoxyphenol203.0410.01.02.03 g
Chloromethyl methyl ether (MOMCl)80.5115.01.51.33 mL
N,N-Diisopropylethylamine (DIPEA)129.2420.02.03.48 mL
Dichloromethane (DCM), anhydrous---50 mL

Step-by-Step Procedure:

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-methoxyphenol (2.03 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous dichloromethane (50 mL) followed by N,N-Diisopropylethylamine (3.48 mL, 20.0 mmol). Stir the mixture at room temperature until the starting material fully dissolves.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • MOMCl Addition: Slowly add chloromethyl methyl ether (1.33 mL, 15.0 mmol) dropwise to the stirred solution over 5 minutes. Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a well-ventilated chemical fume hood.[5]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product as a colorless oil.

G cluster_setup Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up & Purification A 1. Dissolve 2-Bromo-4- methoxyphenol in DCM B 2. Add DIPEA (Base) A->B C 3. Cool to 0 °C B->C D 4. Add MOMCl dropwise C->D E 5. Stir at RT for 12-16h D->E F 6. Quench with aq. NH4Cl E->F G 7. Extract with DCM F->G H 8. Purify via Chromatography G->H I Final Product: 2-Bromo-4-methoxy-1- (methoxymethoxy)benzene H->I

Caption: Workflow for the MOM protection of 2-Bromo-4-methoxyphenol.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

With the precursor in hand, the next step is the palladium-catalyzed cross-coupling to form the biphenyl skeleton. The Suzuki-Miyaura reaction is highly valued for its mild conditions and broad functional group tolerance.[9][10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][9][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of our precursor, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex L₂Pd(II)(Ar¹)X pd0->pd2_complex aryl_halide Ar¹-X (Our Precursor) oxidative_addition Oxidative Addition pd2_diaryl L₂Pd(II)(Ar¹)(Ar²) pd2_complex->pd2_diaryl reductive_elimination Reductive Elimination product Ar¹-Ar² (Biphenyl Product) boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) transmetalation Transmetalation pd2_diaryl->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][9]
Protocol 2: Suzuki-Miyaura Coupling of the Precursor with an Arylboronic Acid

This protocol provides a general procedure for the cross-coupling reaction.

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)EquivalentsQuantity
2-Bromo-4-methoxy-1-(methoxymethoxy)benzene247.101.01.0247 mg
Arylboronic Acid-1.21.2Varies
Pd(PPh₃)₄1155.560.030.0335 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane---4 mL
Water---1 mL

Step-by-Step Procedure:

  • Setup: To a flame-dried reaction tube or flask, add the MOM-protected precursor (247 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[12]

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment, which is critical for catalyst activity.[12]

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (4 mL) and water (1 mL).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol), to the mixture.

  • Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to obtain the desired MOM-protected biphenyl.[12]

Expected Outcomes for Various Arylboronic Acids

EntryArylboronic AcidProduct NameExpected Yield (%)
1Phenylboronic acid4-Methoxy-2-(methoxymethoxy)-1,1'-biphenyl85-95
24-Methylphenylboronic acid4-Methoxy-4'-methyl-2-(methoxymethoxy)-1,1'-biphenyl82-92
33-Fluorophenylboronic acid3'-Fluoro-4-methoxy-2-(methoxymethoxy)-1,1'-biphenyl80-90
4Thiophene-2-boronic acid2-(4-Methoxy-2-(methoxymethoxy)phenyl)thiophene75-85

Part 3: The Final Step - Deprotection to Yield Biphenyl Phenols

The final transformation is the cleavage of the MOM ether to unveil the phenolic hydroxyl group, a key functional handle for further derivatization or for modulating the compound's biological activity.

Protocol 3: Acid-Catalyzed Deprotection of the MOM Ether

Acidic hydrolysis is the most common and straightforward method for MOM group removal.[6]

Materials & Reagents

ReagentAmount (mmol)Quantity
MOM-protected Biphenyl1.0Varies
Methanol (MeOH)-10 mL
Hydrochloric Acid (HCl), conc.-~0.5 mL

Step-by-Step Procedure:

  • Setup: Dissolve the MOM-protected biphenyl (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Acid Addition: Add a few drops of concentrated hydrochloric acid (~0.5 mL) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: Once complete, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude phenol can be purified by flash column chromatography.

G Start MOM-Protected Biphenyl Step1 Dissolve in MeOH Start->Step1 Step2 Add conc. HCl Step1->Step2 Step3 Stir at RT (2-4h) Step2->Step3 Step4 Neutralize with NaHCO₃ Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 End Final Product: Substituted Biphenyl-4-ol Step5->End

Caption: General workflow for the acidic deprotection of the MOM ether.

Safety & Handling

  • 2-Bromo-4-methoxyphenol: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Chloromethyl methyl ether (MOMCl): Is a known human carcinogen and a strong alkylating agent.[5] All manipulations must be performed in a certified chemical fume hood. Avoid inhalation and skin contact.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care, avoid creating dust, and recover waste appropriately.

  • Solvents (DCM, Dioxane): Dichloromethane is a suspected carcinogen. 1,4-Dioxane is flammable and an irritant. Both should be handled in well-ventilated areas or a fume hood.[14][15]

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[16][17] Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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  • Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

  • OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]

  • ACS Publications. (1949). Synthesis of Some Substituted Biphenyls. Journal of the American Chemical Society. [Link]

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Application Notes and Protocols for the Acid-Catalyzed Removal of the Methoxymethyl Group from 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the acid-catalyzed deprotection of the methoxymethyl (MOM) group from 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, yielding the valuable synthetic intermediate, 2-Bromo-4-methoxyphenol.[1] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers the underlying chemical principles, a comparative analysis of common acidic reagents, step-by-step experimental procedures, and troubleshooting guidelines to ensure efficient and high-yield deprotection.

Introduction: The Role of the Methoxymethyl (MOM) Group in Organic Synthesis

The methoxymethyl (MOM) ether is a frequently employed protecting group for hydroxyl functionalities in the synthesis of complex organic molecules, such as natural products and pharmaceuticals.[2] Its widespread use is attributed to its stability across a broad spectrum of reaction conditions and the availability of mild cleavage protocols.[2] The MOM group, an acetal, demonstrates high stability in basic, nucleophilic, and various oxidative and reductive environments.[2][3] However, its inherent lability under acidic conditions forms the basis for its most common removal method.[2][4]

The substrate of focus, 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, is a precursor to 2-Bromo-4-methoxyphenol, a versatile building block in the synthesis of bioactive compounds.[1] The selective removal of the MOM group is a critical step in unlocking the synthetic potential of this intermediate.

The Mechanism of Acid-Catalyzed MOM Deprotection

The acid-catalyzed cleavage of a MOM ether is a well-established reaction that proceeds through the protonation of one of the ether oxygens.[4][5] This protonation activates the acetal system, leading to the cleavage of the carbon-oxygen bond and the release of the free alcohol (in this case, a phenol).[4][5] This process also generates a resonance-stabilized methoxymethyl cation.[5] This cation is subsequently quenched by a nucleophile present in the reaction medium, such as water, to form formaldehyde and methanol.[5]

dot graph "Acid_Catalyzed_MOM_Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Substrate [label="2-Bromo-4-methoxy-1-\n(methoxymethoxy)benzene", fillcolor="#F1F3F4"]; Protonated_Ether [label="Protonated MOM Ether", fillcolor="#F1F3F4"]; Phenol [label="2-Bromo-4-methoxyphenol\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cation [label="Methoxymethyl Cation\n[CH2=O+CH3]", fillcolor="#F1F3F4"]; Byproducts [label="Formaldehyde (CH2O) +\nMethanol (CH3OH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrate -> Protonated_Ether [label="+ H+ (Acid Catalyst)"]; Protonated_Ether -> Phenol [label="C-O Bond Cleavage"]; Protonated_Ether -> Cation [label="Release of Phenol"]; Cation -> Byproducts [label="+ H2O (Quenching)"]; } labelloc="b"; label="Mechanism of Acid-Catalyzed MOM Deprotection"; }

Comparative Analysis of Acidic Reagents for MOM Deprotection

Several acidic reagents can be employed for the removal of the MOM group. The choice of reagent often depends on the substrate's sensitivity to acidic conditions and the presence of other acid-labile functional groups. Below is a comparison of commonly used reagents.

Reagent/SystemTypical ConditionsAdvantagesPotential Drawbacks
Trifluoroacetic Acid (TFA) DCM/TFA (e.g., 15:1 v/v), 25 °C[4][5]Volatile and easily removed; effective for many substrates.Can be harsh for acid-sensitive molecules; requires careful handling due to its corrosive nature.
Hydrochloric Acid (HCl) Aqueous EtOH or MeOH, often with heating.[4][6]Cost-effective and readily available.Can be less selective; the aqueous conditions may not be suitable for all substrates.
**Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) **DCM, Room Temperature[7]Heterogeneous catalyst, allowing for simple filtration-based workup; mild and selective for phenolic MOM ethers.[7]May require longer reaction times compared to strong acids.
Zinc Bromide (ZnBr₂)/n-PrSH N/ARapid deprotection (often <10 min) with high yields and selectivity.[8]Requires the use of a thiol, which has a strong odor.
Zirconium(IV) Chloride (ZrCl₄) Isopropanol, reflux[8]Effective Lewis acid catalyst.May require elevated temperatures.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and generally applicable method for the deprotection of the MOM group from 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

Materials:

  • 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (1.0 eq.)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (a common ratio is 15:1 v/v) at room temperature (25 °C).[4][5]

  • Reaction Monitoring: Stir the resulting solution at 25 °C.[4][5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[5]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.[4]

    • Carefully transfer the reaction mixture to a separatory funnel and quench by slowly adding a saturated aqueous solution of NaHCO₃.[4]

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM (typically 2-3 times).[4]

    • Combine the organic layers and wash with brine.[4]

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purification: If necessary, purify the crude 2-Bromo-4-methoxyphenol by flash column chromatography on silica gel.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Methanol

This method utilizes a common mineral acid and is often effective, though it may require heating.

Materials:

  • 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (1.0 eq.)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene in methanol in a round-bottom flask. Add a catalytic amount of concentrated HCl.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.[6]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and quench with water.[6]

    • Dilute with diethyl ether or ethyl acetate.[6]

    • Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid catalyst or reaction time.Add additional acid catalyst portion-wise and continue to monitor by TLC. Increase the reaction time or consider gentle heating if the substrate is stable.
Formation of Byproducts Substrate sensitivity to the acidic conditions.Use a milder acid system such as silica-supported sodium hydrogen sulfate.[7] Lower the reaction temperature.
Difficult Work-up (Emulsion Formation) Add more brine during the washing step to help break the emulsion. Filter the mixture through a pad of celite.
Low Yield Incomplete reaction or loss of product during work-up.Ensure the reaction has gone to completion before quenching. Be meticulous during the extraction and washing steps to minimize product loss.

Conclusion

The acid-catalyzed removal of the MOM protecting group from 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a reliable and efficient transformation. The choice of acidic reagent and reaction conditions can be tailored to the specific requirements of the synthetic route, taking into account the stability of other functional groups present in the molecule. The protocols provided herein offer robust starting points for achieving high yields of the desired 2-Bromo-4-methoxyphenol, a valuable intermediate in the synthesis of complex molecules.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • SynArchive. (2024). Protection of Phenol by Acetal. Retrieved from [Link]

  • National Institutes of Health. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • Reddit. (2024, May 19). MOM Deprotection. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

  • Semantic Scholar. (2010, February 27). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A modified procedure for the deprotection of methoxymethyl ether. Retrieved from [Link]

  • D-Scholarship@Pitt. (2006, April 21). AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Aryl and heteroaryl structures are privileged motifs in a vast array of bioactive compounds, and the strategic functionalization of aromatic rings is a cornerstone of medicinal chemistry. 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene has emerged as a highly versatile and valuable building block for the synthesis of a diverse range of pharmacologically relevant molecules. Its unique arrangement of functional groups—a reactive bromine atom for cross-coupling, a methoxy group influencing the electronic properties of the ring, and a methoxymethyl (MOM) protected phenol—offers a powerful platform for controlled, sequential chemical transformations.

The bromine atom serves as a versatile handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are among the most powerful tools for C-C and C-N bond formation, respectively. The methoxy group, an electron-donating substituent, modulates the reactivity of the aryl bromide in these transformations. The MOM-protected phenol allows for the unmasking of a hydroxyl group at a later synthetic stage, providing a site for further derivatization or for establishing crucial hydrogen-bonding interactions with a biological target.

This technical guide provides an in-depth exploration of the utility of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene in the synthesis of bioactive molecules. We will delve into detailed, field-proven protocols for key chemical transformations, explain the causality behind experimental choices, and present a case study in the synthesis of a key intermediate for a class of potent kinase inhibitors.

Physicochemical Properties of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution.

PropertyValueSource
Molecular Formula C₉H₁₁BrO₃PubChem
Molecular Weight 247.09 g/mol PubChem
CAS Number 195314-47-7ChemicalBook
Appearance Not specified (typically an oil or low-melting solid)N/A
Boiling Point 293.5±30.0 °C (Predicted)ChemicalBook
Density 1.400±0.06 g/cm³ (Predicted)ChemicalBook

Core Synthetic Applications and Detailed Protocols

The strategic placement of the bromine atom ortho to the MOM-protected hydroxyl group and meta to the methoxy group makes 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene an ideal substrate for a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, which are prevalent in many classes of bioactive molecules, including kinase inhibitors and natural products.[1]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium catalyst and ligand is critical for an efficient Suzuki-Miyaura coupling. For an electron-rich and sterically hindered substrate like 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, a catalyst system that is effective for ortho-substituted aryl bromides is recommended. Palladium(II) acetate (Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice. The bulky ligand facilitates the reductive elimination step and prevents catalyst deactivation.

  • Base: A base is required to activate the boronic acid partner for transmetalation.[2] Potassium carbonate (K₂CO₃) is a moderately strong base that is well-suited for this purpose and is compatible with a wide range of functional groups.

  • Solvent System: A mixture of an organic solvent and water is typically used. 1,4-Dioxane or toluene with water provides a good medium for dissolving both the organic and inorganic reaction components and facilitates the catalytic cycle.

Experimental Protocol: Synthesis of a Biaryl Intermediate

Objective: To synthesize 2-(Aryl)-4-methoxy-1-(methoxymethoxy)benzene via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, the arylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-Br Ar-Br (Starting Material) Ar-Br->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of numerous pharmaceuticals.[3][4]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, a bulky and electron-rich phosphine ligand is crucial for the amination of the sterically hindered and electron-rich 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. A pre-formed palladium catalyst such as [Pd(IPr)(cinnamyl)Cl] or a combination of Pd₂(dba)₃ and a ligand like XPhos is highly effective.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to maintain the activity of the catalyst.

Experimental Protocol: Synthesis of an Arylamine Intermediate

Objective: To synthesize N-(Aryl)-2-amino-5-methoxy-4-(methoxymethoxy)aniline via a Buchwald-Hartwig amination.

Materials:

  • 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube, and evacuate and backfill with an inert gas (repeat 3 times).

  • Add anhydrous toluene, followed by 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene and the amine.

  • Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' (Product) Reductive_Elimination->Ar-NR'R'' Ar-Br Ar-Br (Starting Material) Ar-Br->Oxidative_Addition HNR'R'' HNR'R'' (Amine) HNR'R''->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Deprotection of the MOM Ether: Unveiling the Phenol

The final step in many synthetic sequences involving 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is the deprotection of the MOM ether to reveal the free phenol. This is typically achieved under acidic conditions.[5]

Causality Behind Experimental Choices:

  • Acidic Conditions: The MOM ether is an acetal, which is stable to basic and nucleophilic conditions but is readily cleaved by acids.[5]

  • Reagent Choice: A solution of hydrochloric acid (HCl) in a protic solvent like methanol or isopropanol is a common and effective method for MOM deprotection. The reaction is typically clean and proceeds at room temperature or with gentle heating. For substrates sensitive to strong acids, milder Lewis acids can be employed.[6]

Experimental Protocol: MOM Deprotection

Objective: To deprotect the MOM ether to yield the corresponding phenol.

Materials:

  • MOM-protected phenol (1.0 equiv)

  • Methanol or Isopropanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the MOM-protected phenol in methanol or isopropanol in a round-bottom flask.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops to 0.1 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction is usually complete within a few hours.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the product by column chromatography or recrystallization.

Case Study: Synthesis of a Key Intermediate for RIPK1 Inhibitors

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases.[7] Many potent and selective RIPK1 inhibitors feature a substituted biaryl or arylamine core. 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is an excellent starting material for the synthesis of a key 2-amino-5-methoxyphenol intermediate, which is a common scaffold in reported RIPK1 inhibitors.

Diagram: Synthetic Workflow towards a RIPK1 Inhibitor Intermediate

RIPK1_Intermediate_Synthesis start 2-Bromo-4-methoxy-1- (methoxymethoxy)benzene step1 Buchwald-Hartwig Amination (e.g., with an aminopyridine) start->step1 intermediate1 N-Aryl-2-amino-5-methoxy-4- (methoxymethoxy)aniline derivative step1->intermediate1 step2 MOM Deprotection (Acidic Hydrolysis) intermediate1->step2 product 2-Amino-5-methoxyphenol Derivative (Key RIPK1 Inhibitor Intermediate) step2->product

Caption: Proposed synthetic route to a key RIPK1 inhibitor intermediate.

This proposed synthetic pathway demonstrates the strategic utility of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. A Buchwald-Hartwig amination can be employed to install a desired amino-heterocycle, followed by a straightforward deprotection to reveal the phenolic hydroxyl group, a key pharmacophoric feature for binding to the RIPK1 kinase.

Conclusion

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a powerful and versatile building block for the synthesis of bioactive molecules. Its well-defined reactivity allows for the selective and sequential introduction of key structural motifs through robust and reliable synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this valuable synthetic intermediate in their quest for novel therapeutics.

References

  • PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. [Link]

  • Wikipedia. Methoxymethyl ether. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Harris, P. A., et al. (2013). Discovery of a Potent, Orally Available, and Selective Small-Molecule Inhibitor of Receptor-Interacting Protein 1 (RIP1) Kinase for the Treatment of Systemic Inflammatory Response Syndrome. Journal of Medicinal Chemistry, 56(24), 9993–10006.
  • Zhang, X., et al. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. European Journal of Medicinal Chemistry, 228, 114036. [Link]

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Application Notes and Protocols: 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the strategic application of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene as a versatile and highly functionalized building block in the total synthesis of natural products. The inherent functionalities of this reagent—a reactive bromine atom for cross-coupling reactions, a methoxy group influencing aromatic ring electronics, and a stable yet readily cleavable methoxymethyl (MOM) ether—provide a powerful platform for the construction of complex molecular architectures. This document provides a comprehensive overview of its synthesis, application in a key carbon-carbon bond-forming reaction, and subsequent deprotection to yield a core structural motif found in numerous bioactive natural products. Detailed, field-tested protocols are provided to ensure reproducibility and success in a research setting.

Introduction: A Multifunctional Building Block

In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount to achieving efficiency and elegance in a synthetic route. 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene emerges as a key intermediate, offering a convergence of functionalities that can be orthogonally addressed.

  • The Aryl Bromide: The bromine atom serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the assembly of complex molecules.

  • The Methoxymethoxy (MOM) Protecting Group: The phenolic hydroxyl group is masked as a MOM ether. This protecting group is stable under a variety of reaction conditions, including those involving organometallic reagents and strong bases, yet can be selectively removed under acidic conditions.[1] This stability profile is crucial for multi-step syntheses where the premature unveiling of a reactive phenol could lead to undesired side reactions.

  • The Methoxy Group: The methoxy substituent at the 4-position is a common feature in many natural products and serves as an electron-donating group, influencing the reactivity and orientation of further electrophilic aromatic substitutions, if required.

The strategic placement of these groups makes 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene an ideal precursor for the synthesis of substituted biaryls, a structural motif prevalent in a wide range of biologically active natural products.

Synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

The title compound is readily prepared from the commercially available 2-Bromo-4-methoxyphenol. The protection of the phenolic hydroxyl group as a MOM ether is a reliable and high-yielding transformation.

cluster_synthesis Synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene start 2-Bromo-4-methoxyphenol reagents MOMCl, DIPEA DCM, 0 °C to rt start->reagents product 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene reagents->product

Caption: Synthetic pathway for the MOM protection of 2-bromo-4-methoxyphenol.

Protocol 1: Synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Objective: To protect the phenolic hydroxyl group of 2-bromo-4-methoxyphenol with a methoxymethyl (MOM) group.

Materials:

  • 2-Bromo-4-methoxyphenol (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Chloromethyl methyl ether (MOMCl, 1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-methoxyphenol in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Slowly add MOMCl to the reaction mixture. Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[2]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

ReagentMolar Equiv.Purpose
2-Bromo-4-methoxyphenol1.0Starting Material
DIPEA2.0Non-nucleophilic base to neutralize HCl byproduct
MOMCl1.5MOM protecting group source
DCM-Anhydrous solvent

Application in the Synthesis of a Hydroxylated Biphenyl Core

A key application of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is its use in Suzuki-Miyaura cross-coupling reactions to form biaryl linkages. This is demonstrated here in the synthesis of a hydroxylated biphenyl, a common core structure in many natural products, such as certain eugenol and curcumin analogs.[3]

cluster_workflow Synthetic Workflow start 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene + Arylboronic Acid step1 Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90 °C start->step1 intermediate MOM-protected Biphenyl step1->intermediate step2 MOM Deprotection HCl, MeOH rt intermediate->step2 product Hydroxylated Biphenyl Product step2->product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we provide not just protocols but the underlying scientific rationale, troubleshooting solutions for common experimental hurdles, and answers to frequently asked questions to ensure a successful and optimized synthesis.

Optimized Two-Step Synthesis Protocol

The synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is efficiently achieved in two distinct steps: the protection of the phenolic hydroxyl group of 4-methoxyphenol, followed by a regioselective electrophilic aromatic bromination.

Step 1: Synthesis of 1-Methoxy-4-(methoxymethoxy)benzene

This initial step involves the protection of the acidic phenol with a methoxymethyl (MOM) ether to prevent unwanted side reactions during the subsequent bromination.

Experimental Protocol:

  • To a dry, argon-purged round-bottom flask, add 4-methoxyphenol (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and cool the flask to 0 °C in an ice bath.[1][2]

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.5 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

    • Causality: MOM-Cl is highly reactive and its addition can be exothermic. Slow, cooled addition prevents temperature spikes that could lead to side reactions. DIPEA acts as a non-nucleophilic base to quench the HCl generated in situ, driving the reaction to completion.[2]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield 1-methoxy-4-(methoxymethoxy)benzene as a clear oil.

Step 2: Synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

This step is a regioselective electrophilic aromatic bromination. The electron-donating methoxy and methoxymethoxy groups strongly activate the aromatic ring, directing the incoming electrophile.

Experimental Protocol:

  • Dissolve the purified 1-methoxy-4-(methoxymethoxy)benzene (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes.[3]

    • Causality: The aromatic ring is highly activated, making it susceptible to over-bromination. Using NBS, a milder brominating agent than elemental bromine, and controlling the stoichiometry affords greater selectivity for the mono-brominated product.[3][4] Performing the reaction at a lower temperature further enhances this selectivity.[3]

  • Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NBS.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) to obtain the final product, 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

Visualized Synthesis Workflow

G cluster_0 Step 1: MOM Protection cluster_1 Step 2: Bromination A 4-Methoxyphenol B 1-Methoxy-4-(methoxymethoxy)benzene A->B  MOM-Cl, DIPEA  DCM, 0°C to RT C 1-Methoxy-4-(methoxymethoxy)benzene D 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene C->D  NBS, THF  0°C

Caption: Two-step synthesis of the target compound.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (MOM Protection) 1. Wet reagents or glassware. 2. Insufficient base (DIPEA). 3. Deactivated MOM-Cl reagent.1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use at least 2.0 equivalents of DIPEA to fully neutralize the generated HCl. 3. Use freshly opened or properly stored MOM-Cl.
Incomplete Reaction in Step 2 (Bromination) 1. Insufficient brominating agent. 2. Reaction temperature is too low. 3. Deactivated NBS.1. Ensure 1.05-1.1 equivalents of NBS are used. 2. Allow the reaction to proceed for a longer duration at 0 °C or let it slowly warm to room temperature while monitoring carefully by TLC. 3. Use fresh, high-purity NBS.
Formation of Di-brominated Byproduct The aromatic ring is highly activated, leading to a second bromination.1. Control Stoichiometry: Do not use a large excess of NBS. 2. Maintain Low Temperature: Keep the reaction at 0 °C or even lower (-20 °C) to increase selectivity.[3] 3. Slow Addition: Add the NBS portion-wise rather than all at once.
Accidental Cleavage of MOM Group The MOM ether is acid-labile, and trace acidic impurities can cause deprotection.[5][6]1. Choice of Reagent: NBS is preferred over Br₂ because it does not generate HBr, a strong acid that can cleave the MOM group.[5] 2. Neutral Conditions: Ensure all reagents and solvents are free from acidic contaminants.
Difficult Purification by Column Chromatography Product and starting material have very similar polarity.1. Optimize Solvent System: Use a shallow gradient elution (e.g., 0-10% Ethyl Acetate in Hexanes) to improve separation. 2. Alternative Solvents: Consider using a different solvent system, such as DCM/Hexanes.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the phenol group before bromination? The hydroxyl group of a phenol is a strong activating group and is itself reactive towards electrophiles. Attempting to brominate 4-methoxyphenol directly would likely lead to a mixture of products and potential oxidation of the phenol, resulting in low yields of the desired isomer. The MOM protecting group neutralizes the reactivity of the hydroxyl proton, ensuring that the electrophilic substitution occurs predictably on the aromatic ring.

Q2: MOM-Cl is a known carcinogen. Are there safer alternatives for this protection step? Yes, due to the hazards associated with MOM-Cl, several alternative methods have been developed.[2][7] A common and safer alternative is the use of dimethoxymethane (methylal) with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or triflic acid, to form the MOM ether.[5][7] However, care must be taken as the substrate or product may be sensitive to these acidic conditions.

Q3: Why was N-Bromosuccinimide (NBS) chosen over elemental bromine (Br₂)? For highly activated aromatic rings like 1-methoxy-4-(methoxymethoxy)benzene, elemental bromine (Br₂) is often too reactive and can lead to over-bromination.[4] Furthermore, the reaction of Br₂ with the aromatic ring produces HBr as a byproduct, a strong acid that can cleave the acid-sensitive MOM protecting group.[6] NBS is a milder source of electrophilic bromine that avoids these issues, providing higher selectivity for the mono-brominated product and maintaining neutral reaction conditions.[3]

Q4: How can I effectively monitor the progress of these reactions? Thin-Layer Chromatography (TLC) is the most effective method.

  • For Step 1: Use a 20-30% ethyl acetate in hexanes mobile phase. The product, being an ether, will be less polar and have a higher R_f value than the starting phenol.

  • For Step 2: Use a 10-15% ethyl acetate in hexanes mobile phase. The brominated product will have a slightly higher R_f than the starting material. Stain the plates with a potassium permanganate (KMnO₄) solution for visualization, as the starting materials and products are UV-active.

Q5: What are the critical safety precautions for this synthesis?

  • MOM-Cl: Handle chloromethyl methyl ether only in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is a potent carcinogen.[2][7]

  • NBS: N-Bromosuccinimide is an irritant. Avoid inhalation of the powder and contact with skin.

  • Solvents: Dichloromethane and other organic solvents are volatile and flammable. Work in a well-ventilated area away from ignition sources.

Potential Side Reactions

G Main 1-Methoxy-4-(methoxymethoxy)benzene Desired Desired Product (Mono-bromo) Main->Desired  NBS (1 eq)  0°C Side1 Side Product 1 (Di-bromo) Main->Side1  Excess NBS  High Temp Side2 Side Product 2 (MOM Cleavage) Main->Side2  Acidic  Conditions

Caption: Key side reactions during the bromination step.

References

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxy-1-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • ChemRxiv | Cambridge Open Engage. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]

  • OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • American Chemical Society. (n.d.). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. Retrieved from [Link]

  • Google Patents. (n.d.). US3987105A - Process for methoxymethylation of phenolic hydroxyl groups.
  • ResearchGate. (n.d.). Optimization of batch conditions for the mono ortho-bromination reaction. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the critical parameters of each synthetic step, providing field-proven insights and troubleshooting protocols to enhance yield, purity, and reproducibility.

Strategic Overview: Choosing Your Synthetic Pathway

The synthesis of the target compound, 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, is primarily a two-step process starting from 4-methoxyphenol. The critical decision lies in the sequence of these steps: (A) bromination followed by protection, or (B) protection followed by bromination. Both pathways are chemically plausible, but the choice has significant implications for reaction control and final yield due to the electronic nature of the intermediates.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strongly activating and ortho, para-directing. In our starting material, 4-methoxyphenol, the para position is blocked, directing electrophilic substitution to the positions ortho to the hydroxyl group. A methoxymethyl (MOM) ether is also an ortho, para-director. Understanding this is key to troubleshooting regioselectivity and side-product formation.

G cluster_0 Synthetic Decision Point cluster_1 Pathway A: Bromination First cluster_2 Pathway B: Protection First Start 4-Methoxyphenol A1 Bromination (e.g., NBS, DCM) Start->A1 Highly Activated Ring B1 MOM Protection (MOMCl, Base) Start->B1 Protect Activating Group A2 2-Bromo-4-methoxyphenol A1->A2 A3 MOM Protection (MOMCl, Base) A2->A3 Less Activated Phenol End Target Product: 2-Bromo-4-methoxy-1- (methoxymethoxy)benzene A3->End B2 4-methoxy-1- (methoxymethoxy)benzene B1->B2 B3 Bromination (e.g., NBS, DCM) B2->B3 Controlled Activation B3->End G start Low Yield in MOM Protection q1 Are your conditions strictly anhydrous? start->q1 sol1 Dry solvents (e.g., over mol. sieves). Oven-dry glassware. Run under inert gas (N2/Ar). q1->sol1 No q2 Is your base appropriate and in sufficient excess? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use 2-4 eq. of DIPEA. Alternatively, use a strong base like NaH (1.2 eq.). q2->sol2 No q3 Is your MOMCl reagent fresh? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use freshly opened or distilled MOMCl. q3->sol3 No end_node Re-run experiment with optimized conditions. q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Technical Support Center: A Researcher's Guide to Preventing Over-bromination of 4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective bromination of 4-methoxy-1-(methoxymethoxy)benzene. We will move beyond simple procedural lists to explore the mechanistic underpinnings of the reaction, providing you with the knowledge to troubleshoot and optimize your synthesis effectively.

Section 1: Understanding the Core Challenge

Q1: Why is 4-methoxy-1-(methoxymethoxy)benzene so susceptible to over-bromination?

A1: The high reactivity of the substrate is rooted in the fundamental principles of Electrophilic Aromatic Substitution (EAS). The benzene ring is substituted with two powerful activating groups: a methoxy (-OCH₃) group and a methoxymethoxy (MOM, -OCH₂OCH₃) group.

  • Electronic Effects: Both substituents are strong π-donors due to the resonance effect of the oxygen lone pairs, which enrich the aromatic ring with electron density.[1] This makes the ring highly nucleophilic and thus extremely reactive towards electrophiles like bromine.

  • Directing Effects: Both are ortho, para-directing groups. Since they are para to each other, substitution is directed to the positions ortho to each group.

  • The Over-bromination Cascade: After the first bromine atom is added, the resulting product, 2-bromo-4-methoxy-1-(methoxymethoxy)benzene, is still a highly activated aromatic ring. The remaining electron-donating groups continue to activate the ring, making it a prime candidate for a second bromination at one of the remaining open positions. This leads to the formation of di-brominated byproducts, which are often difficult to separate from the desired mono-brominated product.

The general mechanism for EAS involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity.[2][3] The energy barrier for this process is significantly lowered by the activating groups, accelerating both the first and subsequent brominations.

Section 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses common issues encountered during the bromination of 4-methoxy-1-(methoxymethoxy)benzene.

Q2: My reaction is yielding a complex mixture, primarily the di-bromo product and unreacted starting material. What's the likely cause?

A2: This outcome is a classic sign of a reaction rate that is too fast and difficult to control. The initial bromination is so rapid that localized high concentrations of the brominating agent react with the newly formed, still-activated mono-bromo product before all the starting material has a chance to react. This is often exacerbated by:

  • Highly Reactive Brominating Agent: Using molecular bromine (Br₂) with a Lewis acid catalyst (like FeBr₃ or AlBr₃) is too aggressive for this activated system.[3]

  • Poor Temperature Control: Running the reaction at room temperature or higher provides sufficient thermal energy to easily overcome the activation barrier for the second bromination.

  • Inefficient Mixing: Slow addition of the brominating agent into a poorly stirred solution can create localized "hot spots" of high reagent concentration, promoting polybromination.

Q3: How can I significantly improve the selectivity for the mono-brominated product?

A3: Selectivity is achieved by slowing down the reaction and carefully controlling the stoichiometry. The goal is to create conditions where the first bromination is favorable, but the second is kinetically disfavored.

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS) NBS is the reagent of choice.[4] It provides a low, steady concentration of electrophilic bromine, which helps to avoid the rapid, uncontrolled reaction seen with Br₂. This minimizes the formation of polybrominated byproducts.[5]
Stoichiometry 1.0 - 1.05 equivalents of NBS Precise control is critical. Using a slight excess can lead to di-bromination, while a deficit will leave starting material unreacted. Carefully weigh your reagents.
Temperature -10 °C to 0 °C Lowering the temperature is one of the most effective ways to enhance selectivity.[1] While both brominations are slowed, the second bromination (which likely has a slightly higher activation energy) is affected more significantly, allowing the first reaction to proceed more cleanly.
Solvent Acetonitrile (MeCN) or Dichloromethane (DCM) Acetonitrile is often an excellent solvent for NBS brominations of activated rings.[6] DCM is also a viable option. Avoid highly polar, protic solvents unless specified by a validated procedure.
Addition Method Slow, portion-wise or dropwise addition Add the NBS as a solid in small portions or as a solution dropwise over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the brominating agent at all times.
Q4: The MOM (methoxymethyl) protecting group is cleaving during my reaction. How can I prevent this?

A4: The MOM group is an acetal, which is known to be sensitive to acidic conditions.[7] Cleavage occurs if the reaction medium becomes acidic.

  • Source of Acid: N-Bromosuccinimide reactions can generate trace amounts of HBr as a byproduct. While often not an issue, for an acid-sensitive substrate, it can be problematic.

  • Solution: Add a non-nucleophilic, sterically hindered base to the reaction mixture to act as an acid scavenger. A common choice is 2,6-lutidine or pyridine.[7] Use a stoichiometric amount relative to the expected acid generation or a slight excess.

Q5: How can I effectively monitor the reaction to stop it at the optimal time?

A5: Active monitoring is crucial to prevent the reaction from proceeding to the di-brominated product. Thin-Layer Chromatography (TLC) is the most convenient method for this purpose.[8]

  • TLC Setup:

    • Stationary Phase: Standard silica gel plates.

    • Mobile Phase: A non-polar solvent system like 10-20% Ethyl Acetate in Hexanes is a good starting point. Adjust the polarity so the starting material has an Rf of ~0.4-0.5.

    • Visualization: UV light (254 nm) and a potassium permanganate (KMnO₄) stain.

  • Procedure: Before starting, spot the starting material on a TLC plate. Once the reaction begins, take small aliquots every 15-20 minutes. On each plate, spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane). The mono-brominated product should appear as a new spot, typically with a slightly lower Rf than the starting material. The reaction is complete when the starting material spot has been consumed but before a significant new, lower-Rf spot (the di-bromo product) appears.

Q6: What is the correct work-up procedure to quench the reaction?

A6: It is essential to neutralize any remaining brominating agent.

  • Quench: Once the reaction is deemed complete by TLC, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[9] These reducing agents will quench any remaining NBS or bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash: Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography.

Section 3: Recommended Experimental Protocol

This protocol is a self-validating system designed for high selectivity.

Protocol 3.1: Controlled Mono-bromination using NBS
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 4-methoxy-1-(methoxymethoxy)benzene (1.0 eq.) and anhydrous acetonitrile (or DCM) to make an ~0.1 M solution.

  • Cooling: Cool the solution to -10 °C using an ice/salt or a dry ice/acetone bath.

  • Reagent Addition: Weigh N-bromosuccinimide (NBS) (1.05 eq.) in a separate vial. Add the NBS to the cooled solution in small portions over 30 minutes. Ensure the internal temperature does not rise above -5 °C.

  • Monitoring: Stir the reaction at -10 °C to 0 °C. Monitor the reaction progress every 20 minutes using TLC as described in Q5. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a cold, saturated aqueous solution of sodium thiosulfate.

  • Work-up: Perform an extractive work-up as described in Q6.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired mono-brominated product from any trace starting material and di-brominated byproducts.

Section 4: Visual Workflows & Diagrams

Reaction Pathway

reaction_pathway SM Starting Material 4-methoxy-1- (methoxymethoxy)benzene Int1 Arenium Ion Intermediate SM->Int1 + NBS P1 Desired Product (Mono-bromo) Int1->P1 - H⁺ Int2 Arenium Ion Intermediate P1->Int2 + NBS (Undesired) P2 Side Product (Di-bromo) Int2->P2 - H⁺

Caption: Reaction pathway for the bromination of 4-methoxy-1-(methoxymethoxy)benzene.

Troubleshooting Workflow

troubleshooting_workflow start Problem: Low yield of mono-bromo product check_analysis Analyze crude product (TLC, GC-MS) start->check_analysis obs_dibromo Observation: High % of di-bromo product check_analysis->obs_dibromo Di-bromination? [Yes] obs_sm Observation: High % of starting material check_analysis->obs_sm Unreacted SM? [Yes] obs_other Observation: Side products, MOM cleavage check_analysis->obs_other Other issues? [Yes] sol_temp Solution: Lower reaction temp (-10 °C to 0 °C) obs_dibromo->sol_temp sol_eq Solution: Check NBS purity and use exactly 1.05 eq. obs_sm->sol_eq sol_acid Solution: Add acid scavenger (e.g., 2,6-lutidine) obs_other->sol_acid sol_add Solution: Slow reagent addition sol_temp->sol_add

Caption: Troubleshooting workflow for optimizing the selective mono-bromination.

References

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved January 22, 2026, from [Link]

  • Berthelot, D., et al. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 17(7), 8199-8210. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved January 22, 2026, from [Link]

  • Reddit r/chemistry. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved January 22, 2026, from [Link]

  • ChemHelpASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(methoxymethoxy)benzene. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). The difficulties in polybrominated diphenyl ethers identification by GC-EI-MS technique. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2025). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry? Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved January 22, 2026, from [Link]

  • ScholarWorks at WMU. (2016). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • ACS Publications. (n.d.). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Deprotection of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the deprotection of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. As a methoxymethyl (MOM) protected phenol, this substrate is common in multi-step synthesis. However, its deprotection can present unique challenges due to the electronic nature of the substituted aromatic ring. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges successfully.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the deprotection reaction, offering explanations and actionable solutions.

Q1: My deprotection reaction is incomplete, with significant starting material remaining. How can I drive it to completion?

A1: An incomplete reaction is the most common issue and can stem from several factors related to reaction kinetics and reagent stability.

Analysis of the Problem: The deprotection of a MOM ether is an acid-catalyzed equilibrium process.[1] For an aromatic ether like this, the electron-donating methoxy group can influence the stability of intermediates, while the bromo group adds steric hindrance and is electron-withdrawing. If the acidic conditions are too mild or the reaction time is too short, the equilibrium will not sufficiently favor the product.

Troubleshooting Steps:

  • Verify Acid Stoichiometry and Strength: Ensure you are using a sufficient excess of the acid catalyst. While catalytic amounts can work, stubborn substrates often require stoichiometric or even super-stoichiometric amounts of a protic acid like TFA, or a Lewis acid.[1][2]

  • Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can often provide the necessary activation energy to overcome the kinetic barrier. Monitor carefully by Thin Layer Chromatography (TLC) to avoid byproduct formation.

  • Extend Reaction Time: Some deprotections, especially under milder conditions, can be sluggish. Continue to monitor the reaction by TLC for several hours. An example protocol using TFA in DCM suggests stirring for up to 12 hours for full conversion on a similar substrate.[1]

  • Switch to a Stronger Acid System: If milder acids like pyridinium p-toluenesulfonate (PPTS) are failing, consider moving to a stronger system like trifluoroacetic acid (TFA) or aqueous hydrochloric acid (HCl).[1]

Data Presentation: Comparison of Acidic Deprotection Conditions

The following table summarizes various conditions for MOM deprotection, illustrating the trade-offs between reactivity and mildness.

EntryReagent(s)SolventTemp. (°C)TimeTypical Yield (%)Reference
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)251 - 12 h>90[1][3]
2Hydrochloric Acid (HCl)aq. Ethanol (EtOH)RT - RefluxVariableHigh[1]
3Zirconium(IV) chloride (ZrCl₄)IsopropanolRefluxVariableHigh[4]
4TMSOTf, 2,2'-bipyridylAcetonitrile (CH₃CN)RT15 min91[5]
Q2: I'm observing significant byproduct formation and a low yield of my desired 2-bromo-4-methoxyphenol. What are the likely side reactions and how can I minimize them?

A2: Byproduct formation is typically a sign that the reaction conditions are too harsh for your specific substrate.

Analysis of the Problem: The MOM deprotection liberates formaldehyde as a byproduct.[1] Under strongly acidic conditions, formaldehyde can participate in side reactions, including potential electrophilic aromatic substitution on your electron-rich phenol product, leading to complex mixtures. Furthermore, very strong acids can cause degradation of the aromatic ring itself.

Troubleshooting Steps & Logical Workflow:

The key is to match the deprotection method's strength to the substrate's stability. The following workflow can help diagnose and solve the issue.

G start Low Yield & Byproducts Observed check_conditions Are conditions strongly acidic (e.g., conc. HCl, high temp)? start->check_conditions yes_strong Yes check_conditions->yes_strong Yes no_strong No check_conditions->no_strong No switch_mild Switch to Milder Conditions yes_strong->switch_mild check_workup Is workup procedure adequate? no_strong->check_workup tfa_dcm Try TFA in DCM at RT switch_mild->tfa_dcm lewis_acid Consider Lewis Acids (e.g., ZnBr₂, ZrCl₄) switch_mild->lewis_acid tmsotf For acid-sensitive substrates, use TMSOTf/Bipyridyl switch_mild->tmsotf end Improved Yield & Purity tfa_dcm->end lewis_acid->end tmsotf->end yes_workup Yes check_workup->yes_workup Yes, issue is likely reaction conditions no_workup No check_workup->no_workup No yes_workup->switch_mild optimize_workup Optimize Workup: Use sat. NaHCO₃ wash to neutralize acid promptly no_workup->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for low yield.

Q3: The purification of my product, 2-bromo-4-methoxyphenol, is difficult. What are the best practices?

A3: Phenols can be challenging to purify via silica gel chromatography due to their acidic nature, which leads to peak tailing.

Analysis of the Problem: The free hydroxyl group of the product can interact strongly with the silanol groups on the surface of silica gel, causing broad elution bands and poor separation from closely-eluting impurities.

Purification Best Practices:

  • Aqueous Work-up: After the reaction is complete, quench carefully and perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. This is crucial to prevent continued reaction or degradation on the rotovap or during chromatography.

  • Chromatography Modifier: Add a small amount (0.1-1%) of acetic acid to your eluent system (e.g., Ethyl Acetate/Hexanes). The acetic acid will protonate the silica surface, reducing the interaction with your phenolic product and resulting in sharper peaks.

  • Extraction: You can use the phenolic nature of your product to your advantage. After the initial workup, dissolve the crude material in a solvent like ether or ethyl acetate and extract with a mild base (e.g., 1M NaOH). Your product will move to the aqueous layer as the phenoxide salt, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer with 1M HCl and extract your pure product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed deprotection of a MOM ether?

A1: The deprotection proceeds via protonation of one of the acetal oxygens, which makes it a good leaving group. This is followed by cleavage of a C-O bond to generate the free phenol and a resonance-stabilized oxonium cation. This cation is then trapped by a nucleophile (like water from the workup) to ultimately release formaldehyde and methanol.[1][6]

G cluster_mech Acid-Catalyzed Deprotection Mechanism A MOM-Protected Phenol B Protonation (H⁺) A->B + H⁺ C Protonated Intermediate B->C D C-O Bond Cleavage C->D - CH₃OH E Products: Phenol + [CH₂=O⁺CH₃] D->E - H⁺ F Nucleophilic Attack (H₂O) E->F G Byproducts: Formaldehyde + Methanol F->G

Caption: Mechanism of Acid-Catalyzed MOM Deprotection.

Q2: I need to deprotect the MOM group in the presence of other acid-sensitive functionalities. What methods are recommended?

A2: When other acid-labile groups (like t-butyl esters, Boc groups, or silyl ethers) are present, standard acidic deprotection is not viable. In these cases, exceptionally mild and selective methods are required.

Recommended Method: A highly effective method for the chemoselective deprotection of aromatic MOM ethers under non-acidic conditions involves using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,2'-bipyridyl (bipy) in acetonitrile.[5]

Why it Works: This reaction does not proceed through a standard acidic mechanism. Instead, it is believed to form a complex between TMSOTf and bipyridyl, which activates the MOM ether. The reaction proceeds through a TMS ether intermediate, which is then hydrolyzed to the phenol during aqueous workup.[5] This method has been shown to leave an acid-labile triphenylmethyl (Tr) ether untouched, demonstrating its remarkable mildness.[5]

Detailed Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a robust starting point for the deprotection of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.[1][3]

  • Preparation: Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at a ratio of 15:1 (v/v) at room temperature (25 °C).

  • Reaction: Stir the solution at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-12 hours).

  • Work-up: Dilute the reaction mixture with DCM. Carefully add saturated aqueous NaHCO₃ solution to quench the TFA until effervescence ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 10-30% Ethyl Acetate in Hexanes, potentially with 0.1% Acetic Acid).

Protocol 2: Mild Deprotection using TMSOTf and 2,2'-Bipyridyl

Use this protocol when acid-sensitive functional groups are present.[5]

  • Preparation: In an oven-dried flask under a nitrogen or argon atmosphere, dissolve the MOM-protected compound (1.0 eq.) and 2,2'-bipyridyl (3.0 eq.) in anhydrous acetonitrile (CH₃CN).

  • Reaction: Cool the solution to 0 °C. Add trimethylsilyl triflate (TMSOTf) (2.0 eq.) dropwise. Allow the solution to warm to room temperature and stir until TLC indicates complete consumption of the starting material (often within 15-30 minutes).

  • Hydrolysis: Add water to the reaction mixture and stir at room temperature for an additional 20-30 minutes to hydrolyze the intermediate TMS ether.

  • Extraction: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • BenchChem. (2025). Application Note: Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • Wikipedia. (2023). Methoxymethyl ether.
  • Yoshida, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8343-8349.
  • Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • ACS Green Chemistry Institute. (n.d.). Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Narender, T., et al. (2004). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.

Sources

Technical Support Center: Selective Deprotection of Methoxymethyl (MOM) Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the selective deprotection of methoxymethyl (MOM) ethers. As a widely used protecting group for hydroxyl functionalities, the MOM group's stability and ease of introduction are well-appreciated.[1][2][3][4] However, its selective removal in the presence of other sensitive functional groups can present significant challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate these complexities with confidence.

Troubleshooting Guide: Common Issues in MOM Deprotection

This section addresses specific problems you might encounter during the deprotection of MOM ethers and offers targeted solutions based on established chemical principles.

Issue 1: Concomitant cleavage of other acid-labile protecting groups (e.g., silyl ethers like TBS, TBDPS, TIPS).

  • Underlying Cause: Standard MOM deprotection protocols often employ strong Brønsted or Lewis acids, which can readily cleave silyl ethers.[2][5] The lability of both MOM and silyl ethers to acidic conditions necessitates a carefully chosen deprotection strategy.

  • Troubleshooting Strategies:

    • Employ Milder Lewis Acids: Consider using Lewis acids that show greater selectivity for the oxygen atoms of the MOM acetal over the silicon-oxygen bond of silyl ethers. Reagents like Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) or Zinc Bromide (ZnBr₂) in combination with a soft nucleophile like n-propylthiol (n-PrSH) can be highly effective.[6][7] The thiol likely facilitates the cleavage through a softer mechanism, minimizing silyl ether cleavage.

    • Utilize Non-Acidic Conditions: A combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl offers a very mild, nearly neutral condition for MOM deprotection.[2][8] This method is particularly useful for substrates bearing highly acid-sensitive groups.

    • Solvent-Free p-Toluenesulfonic Acid (pTSA): For some substrates, trituration with a catalytic amount of pTSA under solvent-free conditions can provide rapid and selective MOM deprotection while leaving other groups like benzyl ethers, esters, and amides intact.[1][9] However, acetate groups may not be stable under these conditions.[1]

Issue 2: The deprotection reaction is sluggish or incomplete.

  • Underlying Cause: Steric hindrance around the MOM ether can slow down the reaction. Additionally, the chosen acidic catalyst may not be strong enough for a particularly stable MOM-protected alcohol.

  • Troubleshooting Strategies:

    • Increase Catalyst Loading or Temperature: A modest increase in the amount of acid catalyst or a controlled elevation of the reaction temperature can often drive the reaction to completion. However, this should be done cautiously to avoid side reactions or decomposition.

    • Switch to a Stronger Acidic System: If mild conditions fail, a stronger acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous hydrochloric acid (HCl) can be employed.[5] Be aware of the potential for collateral damage to other functional groups.

    • Consider Alternative Reagents: For stubborn MOM ethers, more potent reagents like boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI) can be effective, although they are generally less selective.[6][10]

Issue 3: Formation of unexpected byproducts.

  • Underlying Cause: The presence of other nucleophilic functional groups in the substrate can lead to intramolecular reactions. For instance, a nearby hydroxyl or amino group can form a cyclic acetal. Additionally, the generation of formaldehyde during deprotection can sometimes lead to unwanted reactions.

  • Troubleshooting Strategies:

    • Optimize Reaction Conditions: Lowering the reaction temperature or using a less aggressive reagent can often minimize byproduct formation.

    • Scavenge Byproducts: The addition of a scavenger for formaldehyde, if it is the culprit, can be beneficial.

    • Re-evaluate the Protecting Group Strategy: If intramolecular cyclization is a persistent issue, it may be necessary to reconsider the choice of protecting groups to avoid the proximity of reactive functionalities during the deprotection step. This is a key principle of orthogonal protection strategies.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acid-catalyzed MOM deprotection?

A1: The standard mechanism involves the protonation of one of the ether oxygens of the MOM group by an acid.[5] This makes the acetal more electrophilic. Subsequently, a nucleophile (often the solvent like water or an alcohol) attacks the activated carbon, leading to the cleavage of the carbon-oxygen bond and the eventual release of the free alcohol, formaldehyde, and methanol.[5]

MOM_Deprotection_Mechanism cluster_0 MOM Deprotection Mechanism ROCH2OCH3 R-O-CH₂-O-CH₃ Protonated_MOM R-O⁺(H)-CH₂-O-CH₃ ROCH2OCH3->Protonated_MOM + H⁺ Oxocarbenium R-OH + [CH₂=O⁺-CH₃ ↔ ⁺CH₂-O-CH₃] Protonated_MOM->Oxocarbenium - R-OH Hemiacetal H₂O-CH₂(OH)-O-CH₃ Oxocarbenium->Hemiacetal + H₂O Products R-OH + CH₂O + CH₃OH Hemiacetal->Products - H⁺

Caption: Acid-catalyzed MOM deprotection mechanism.

Q2: Can I selectively deprotect a phenolic MOM ether in the presence of an aliphatic MOM ether?

A2: Yes, this is often achievable. Phenolic MOM ethers are generally more labile than their aliphatic counterparts due to the electronic effect of the aromatic ring. Mild conditions, such as using silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) in dichloromethane, have been shown to selectively cleave phenolic MOM ethers.[14]

Q3: Are there any safety concerns associated with MOM protection and deprotection?

A3: Yes. The reagent most commonly used for introducing the MOM group, chloromethyl methyl ether (MOMCl), is a known human carcinogen due to its potent alkylating properties.[3][5] Safer alternatives for MOM protection include using dimethoxymethane with an acid catalyst.[4][5] During deprotection with strong acids and alcohols, there is a potential to regenerate MOMCl in situ, so appropriate safety precautions and work-up procedures are essential.[15]

Decision-Making Workflow for MOM Deprotection

Choosing the right deprotection strategy is crucial for the success of your synthesis. The following workflow can guide your decision-making process.

Deprotection_Workflow start Start: MOM-protected substrate acid_sensitive Are other acid-sensitive groups present (e.g., silyl ethers, acetals)? start->acid_sensitive yes_sensitive Yes acid_sensitive->yes_sensitive Yes no_sensitive No acid_sensitive->no_sensitive No mild_conditions Use mild/non-acidic conditions: - TMSOTf/2,2'-bipyridyl - ZnBr₂/n-PrSH - Zn(OTf)₂ yes_sensitive->mild_conditions standard_conditions Use standard acidic conditions: - pTSA - aq. HCl - TFA/DCM no_sensitive->standard_conditions check_completion Reaction complete? mild_conditions->check_completion standard_conditions->check_completion yes_complete Yes check_completion->yes_complete Yes no_complete No check_completion->no_complete No workup Work-up and purification yes_complete->workup stronger_conditions Consider stronger conditions: - Increase temperature/catalyst loading - Use stronger acid (TFA, BBr₃) no_complete->stronger_conditions end End: Deprotected alcohol workup->end stronger_conditions->check_completion

Caption: Decision workflow for MOM deprotection.

Experimental Protocols

Protocol 1: Mild Deprotection using TMSOTf and 2,2'-Bipyridyl [2][16]

This method is ideal for substrates with acid-labile functional groups.

  • To a solution of the MOM-protected alcohol (1.0 eq) and 2,2′-bipyridyl (1.5 eq) in anhydrous acetonitrile (CH₃CN) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl triflate (TMSOTf) (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Continue stirring until the intermediate silyl ether has been hydrolyzed to the desired alcohol (monitor by TLC).

  • Perform a standard aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Deprotection using Zinc(II) Triflate [6]

This protocol is effective for the selective deprotection of MOM ethers in the presence of other protecting groups like benzyl (Bn), p-methoxybenzyl (PMB), and t-butyldiphenylsilyl (TBDPS).

  • Dissolve the MOM-protected compound (1.0 eq) in isopropanol.

  • Add Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) (typically 10 mol%).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform a standard aqueous work-up and extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel chromatography to afford the pure alcohol.

Data Summary Table

Reagent(s)SolventTemp. (°C)TimeSelectivity NotesReference
p-Toluenesulfonic acid (pTSA) Solvent-freeRT30 minGood for many functional groups; acetate may be labile.[1][9]
Trifluoroacetic acid (TFA) Dichloromethane (DCM)2512 hStandard strong acid condition; may cleave other acid-labile groups.[5]
Zinc(II) triflate (Zn(OTf)₂) IsopropanolReflux40-90 minSelective over Bn, PMB, TBDPS, and benzoate protecting groups.[6]
Zinc bromide (ZnBr₂)/n-PrSH Dichloromethane (DCM)0 to RT5-8 minHighly selective in the presence of TBDPS and acetate groups.[7]
TMSOTf/2,2'-bipyridyl Acetonitrile (CH₃CN)RT15 minVery mild; tolerates acid-labile groups like trityl (Tr) ethers.[2]

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Pandurangan, N. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(4). Retrieved from [Link]

  • Reddy, B. M., & Reddy, P. S. (2011). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 8(7), 484-487. Retrieved from [Link]

  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677. Retrieved from [Link]

  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8986-8992. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • University of Regensburg. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Ramana, M. M. V., & Mukkanti, K. (2000). Ceric ammonium nitrate on silica gel for efficient and selective removal of trityl and silyl groups. The Journal of Organic Chemistry, 65(17), 5077-5088. Retrieved from [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

  • Vakalopoulos, A., & Hoffmann, H. M. (2000). Novel deprotection of SEM ethers: a very mild and selective method using magnesium bromide. Organic Letters, 2(10), 1447-1450. Retrieved from [Link]

  • Hu, L., & Johnson, M. E. (2000). A modified procedure for the deprotection of methoxymethyl ether. Tetrahedron Letters, 41(2), 161-164. Retrieved from [Link]

  • Reddit. (2024). MOM Deprotection. Retrieved from [Link]

  • YouTube. (2020). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Pandurangan, N. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Ingenta Connect. Retrieved from [Link]

  • Vakalopoulos, A., & Hoffmann, H. M. (2000). Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Slanina, T., & Bejček, J. (2016). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. The Journal of Organic Chemistry, 81(15), 6349-6360. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective cleavage of primary MPM ethers with TMSI/Et3N. Retrieved from [Link]

Sources

Troubleshooting low yields in Suzuki coupling with 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the substrate 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. As a Senior Application Scientist, my goal is to provide you with in-depth, scientifically-grounded solutions to overcome low yields and other common issues.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address the specific problems you may be facing during your experiments.

Question 1: My Suzuki coupling with 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is resulting in low to no yield. What are the primary factors I should investigate?

Low yields in this specific Suzuki coupling can be attributed to a combination of factors related to your starting material, catalyst system, and reaction conditions. Your aryl bromide is electron-rich due to the two methoxy groups, and it has some steric hindrance from the ortho-MOM protected hydroxymethyl group. Here’s a logical workflow to diagnose the issue:

Troubleshooting_Workflow cluster_steps Start Low Yield Observed Reagents 1. Verify Reagent Quality & Purity Start->Reagents Start Here Atmosphere 2. Ensure Rigorous Inert Atmosphere Reagents->Atmosphere Reagents OK Reagents->Atmosphere Catalyst 3. Optimize Catalyst System (Precatalyst & Ligand) Atmosphere->Catalyst Setup OK Atmosphere->Catalyst BaseSolvent 4. Screen Base & Solvent Combination Catalyst->BaseSolvent Still Low Yield Catalyst->BaseSolvent Boron 5. Check Boronic Acid/Ester Stability BaseSolvent->Boron Still Low Yield BaseSolvent->Boron MOM 6. Investigate MOM Group Lability Boron->MOM Still Low Yield Boron->MOM Success Improved Yield MOM->Success Optimization Complete

Caption: A step-by-step troubleshooting workflow for low-yield Suzuki coupling.

1. Reagent Integrity and Inert Atmosphere:

  • Inert Atmosphere: The Pd(0) active catalyst is extremely sensitive to oxygen.[1][2] Ensure your solvents are properly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is maintained under a positive pressure of inert gas.[1][2]

  • Reagent Quality: Use fresh, high-purity boronic acid/ester, as they can degrade over time.[2] Ensure your base is finely powdered and dry.

2. Catalyst System Selection:

  • The electronic properties of your aryl bromide (electron-rich) and potential steric hindrance necessitate a carefully chosen catalyst system. Standard catalysts like Pd(PPh₃)₄ may be sluggish.[1]

  • Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition step, which can be slow for electron-rich aryl halides, and facilitate the final reductive elimination.[3][4]

3. Base and Solvent Optimization:

  • The base is not just a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][5][6][7][8]

  • The choice of base and solvent is interdependent and can significantly affect yield.

Question 2: How do I select the optimal palladium catalyst and ligand for this electron-rich, ortho-substituted substrate?

For substrates like 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, which are both electron-rich and possess ortho-substitution, the key is to use a catalyst system that can overcome slow oxidative addition and steric hindrance.

  • Ligands: Bulky and electron-rich phosphine ligands are highly recommended.[4][9] Examples include Buchwald-type ligands (e.g., SPhos, XPhos) or others like tricyclohexylphosphine (PCy₃). These ligands stabilize the palladium center and increase its electron density, which facilitates the oxidative addition of the electron-rich aryl bromide.[3][10]

  • Palladium Precatalysts: You can use common precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the chosen ligand.[8] These will form the active Pd(0) species in situ.

Catalyst System ComponentRole in Overcoming ChallengesRecommended Examples
Palladium Precatalyst Source of the active Pd(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃
Ligand Accelerates oxidative addition and reductive elimination. Overcomes steric hindrance.SPhos, XPhos, RuPhos, PCy₃, cataCXium® A
Question 3: What is the best base and solvent combination for this reaction?

The choice of base is critical and its effectiveness is often solvent-dependent. A base that is too weak may not facilitate transmetalation efficiently, while an overly strong base might promote side reactions.

  • Bases: Inorganic bases are generally preferred for this type of coupling.[7]

    • Potassium Phosphate (K₃PO₄): Often an excellent choice for sterically hindered substrates.[11]

    • Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is more soluble and often gives better results, but potassium carbonate is a good, cost-effective alternative.[7][12]

  • Solvents:

    • Aqueous mixtures: Toluene/water or Dioxane/water are classic choices. The water helps to dissolve the inorganic base.

    • Anhydrous conditions: In some cases, particularly if base-sensitive functional groups are present or if boronic acid degradation is a concern, anhydrous solvents like THF or DMF can be beneficial.[13]

A screening of conditions is often necessary. A good starting point would be K₃PO₄ in a Toluene/Water or Dioxane/Water mixture.

Question 4: I'm observing significant debromination of my starting material. How can I prevent this side reaction?

Debromination (or protodebromination) is a side reaction where the bromine atom is replaced by a hydrogen, consuming your starting material.[2][14]

Primary Causes & Solutions:

  • Hydride Source: The source of the hydrogen atom can be trace water, the solvent, or even the boronic acid itself.

  • Reaction Conditions: High temperatures and long reaction times can exacerbate this issue.[14]

  • Ligand Choice: The ligand can influence the relative rates of productive coupling versus dehalogenation.[14]

    • Mitigation Strategy: Try using a slightly lower temperature or reducing the reaction time. Ensure your solvent is of high quality. If the problem persists, screening different ligands can be effective, as some may favor the desired coupling pathway more than others.

Question 5: Could the methoxymethyl (MOM) protecting group be causing issues?

Yes, the MOM group, while generally stable, can be labile under certain conditions.

  • Acid Sensitivity: MOM ethers are acetals and are sensitive to acidic conditions.[15][16][17] While Suzuki couplings are run under basic conditions, certain reagents or impurities could create localized acidic environments.

  • Lewis Acidity: Some palladium species or additives could potentially have sufficient Lewis acidity to cleave the MOM group, especially at elevated temperatures.

  • Verification: To check if your MOM group is being cleaved, analyze a crude sample of your reaction mixture by ¹H NMR or LC-MS to look for the corresponding deprotected phenol.

  • Solution: If MOM group cleavage is confirmed, you may need to screen for milder reaction conditions (lower temperature, different base). A very mild base like potassium fluoride (KF) could be an option, although it often leads to slower reaction rates.[8][13]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling?

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] The catalytic cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of your 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.[3]

  • Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center, displacing the halide.[3] This step requires a base.[3][8]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X center OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR R'-B(OR)₂ + Base Trans Transmetalation ArPdR->Pd0 Product Ar-R' ArPdR->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: My boronic acid seems to be decomposing. What are the common degradation pathways and how can I avoid them?

Boronic acids are susceptible to several degradation pathways that can significantly lower your yield.[18]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[19] This is often catalyzed by base.[20]

  • Oxidation: The C-B bond can be oxidized, especially in the presence of air, converting the boronic acid to a phenol.[19][20]

  • Trimerization (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimers called boroxines.[19] While often reversible, this can complicate stoichiometry.

Best Practices for Handling Boronic Acids:

  • Use Fresh Reagents: Use boronic acids from a reliable supplier and avoid using old batches.

  • Stable Derivatives: Consider using more stable boronic esters, such as pinacol esters.[19][20][21] These often show enhanced stability towards protodeboronation and oxidation.[19][20]

  • Slow Release: Using organotrifluoroborate salts can act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing side reactions.[18][22]

Q3: How critical is the degassing process?

It is absolutely critical. The active catalyst, Pd(0), is readily oxidized by atmospheric oxygen to Pd(II), which is catalytically inactive. Inadequate degassing is one of the most common reasons for failed or low-yielding Suzuki reactions.[1][2] Always use a robust method like multiple freeze-pump-thaw cycles for your solvents or thorough sparging with an inert gas like argon or nitrogen.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. Optimization may be required for your specific boronic acid partner.

Materials:

  • 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, the arylboronic acid, and the finely ground K₃PO₄.

  • Catalyst Preparation: In a separate small vial, under an inert atmosphere, mix the Pd(OAc)₂ and SPhos ligand. Add a small amount of the reaction solvent to this vial to form a slurry and then transfer it to the main reaction flask.

  • Solvent Addition: Add the degassed dioxane and water solvent mixture to the Schlenk flask via cannula or syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - RSC Publishing. [Link]

  • An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane - Organic Chemistry Portal. [Link]

  • The palladium-catalyzed synthesis of aromatic - DSpace@MIT. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. [Link]

  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols | Organic Letters - ACS Publications. [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH. [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

  • Remarkable effect of 2,2′-bipyridyl: Mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf) - ResearchGate. [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. [Link]

  • Methoxymethyl ether - Wikipedia. [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC - NIH. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

Sources

Technical Support Center: Recrystallization of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene via recrystallization. The protocols and recommendations herein are grounded in established chemical principles and extensive field experience with structurally analogous compounds.

Introduction

Effective purification of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is critical for the success of subsequent synthetic steps and the overall integrity of a drug development pipeline. Recrystallization is a powerful technique for removing impurities, leading to a highly purified crystalline solid. However, the unique physicochemical properties of this substituted benzene derivative can present specific challenges. This guide is designed to address these potential issues proactively, providing a clear path to achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic compounds with ether functionalities like 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, alcohols such as ethanol or methanol often prove effective.[1] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be highly effective for fine-tuning solubility.[2]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with compounds that have relatively low melting points or when using mixed solvent systems.[3] To remedy this, try re-heating the oil-solvent mixture and adding a small amount of additional hot solvent until the oil fully dissolves. Then, allow the solution to cool very slowly to encourage crystal nucleation over oil formation.[3]

Q3: Why is my crystal yield so low?

A3: A low yield can result from several factors. The most common is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[3][4][5] To check for this, you can try evaporating some of the solvent from the mother liquor to see if more crystals form. Another reason could be incomplete precipitation, which can be addressed by cooling the solution in an ice bath after it has first cooled slowly to room temperature.

Q4: How can I induce crystallization if no crystals form after cooling?

A4: If crystals do not form from a supersaturated solution, you can induce nucleation. One method is to scratch the inside of the flask with a glass rod just below the surface of the liquid.[5] The microscopic scratches on the glass provide nucleation sites for crystal growth. Another effective technique is to add a "seed crystal" – a tiny crystal of the pure compound – to the solution.[3][4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

Problem Potential Cause(s) Troubleshooting Steps
The compound does not dissolve in the hot solvent. The solvent is not a good match for the compound's polarity.Try a more polar or less polar solvent, or a mixed solvent system. For bromo-methoxy benzene derivatives, consider solvents like ethanol, methanol, or mixtures with ethyl acetate or toluene.[1][2]
The solution is colored, and the resulting crystals are also colored. The impurity is not effectively removed by a single recrystallization.Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
The crystals are very fine and difficult to filter. The solution cooled too quickly, leading to rapid precipitation instead of crystal growth.Ensure the solution cools slowly. You can insulate the flask to slow down the cooling process. This promotes the formation of larger, more easily filterable crystals.[4]
The melting point of the recrystallized product is still broad. The compound is still impure, or the crystals are not fully dry.The presence of solvent can depress and broaden the melting point range. Ensure the crystals are thoroughly dried under vacuum. If the melting point is still not sharp, a second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently cool the flask in an ice-water bath for about 15-20 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor. Dry the crystals under vacuum to a constant weight.

Protocol 2: Mixed Solvent Recrystallization (Hexane/Ethyl Acetate)
  • Dissolution: Dissolve the crude compound in a minimum amount of hot ethyl acetate.

  • Inducing Precipitation: Slowly add hexane to the hot solution until it becomes slightly cloudy (the point of saturation).

  • Crystallization: Add a drop or two of hot ethyl acetate to redissolve the solid and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Slow Cooling to Room Temp C->D E Ice Bath Cooling D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystals I->J

Caption: General workflow for the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_problems Troubleshooting Paths Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Success Pure Crystals Obtained Problem->Success No OilingOut Oiling Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes NoCrystals No Crystals Form Problem->NoCrystals Yes Sol_Oiling Reheat & Add More Solvent, Cool Slowly OilingOut->Sol_Oiling Sol_LowYield Reduce Solvent Volume LowYield->Sol_LowYield Sol_NoCrystals Scratch Flask or Add Seed Crystal NoCrystals->Sol_NoCrystals Sol_Oiling->Start Sol_LowYield->Start Sol_NoCrystals->Start

Caption: Logic diagram for troubleshooting common recrystallization issues.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]

  • Recrystallization1. (n.d.). [Link]

Sources

Validation & Comparative

A Strategic Guide to Phenol Protection: A Comparative Analysis of the MOM Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The phenolic hydroxyl group, with its dual nature as both a nucleophile and an acid, frequently necessitates temporary masking to ensure reaction selectivity. The choice of a protecting group is not merely a tactical step but a strategic decision that reverberates through the entire synthetic sequence.

This guide offers a detailed, field-proven comparison of the methoxymethyl (MOM) ether, a versatile and widely employed protecting group, against its common alternatives. We will move beyond simple descriptions to analyze the causality behind experimental choices, providing the in-depth technical insights required for robust synthetic design.

The Methoxymethyl (MOM) Ether: An Acetal Workhorse

The MOM group is an acetal, which is formed by reacting a phenol with a methoxymethylating agent. This transformation converts the acidic and nucleophilic hydroxyl into a far less reactive ether linkage. The most common method of installation involves using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[1][2]

Mechanism of MOM Protection: The reaction proceeds via nucleophilic attack of the phenoxide on the electrophilic MOM-Cl. The use of a strong, non-nucleophilic base ensures complete deprotonation of the phenol without competing in the substitution reaction.

Core Attributes of the MOM Group:
  • Stability: The MOM ether exhibits excellent stability across a wide pH range (pH 4-12) and is inert to a vast array of common reagents, including strong bases, organometallics (e.g., Grignard and organolithium reagents), hydrides, and many oxidizing and reducing agents.[3][4]

  • Cleavage: The MOM group's primary utility stems from its predictable lability under acidic conditions.[1] It is readily cleaved by treatment with protic acids like HCl or HBr, or Lewis acids, regenerating the parent phenol.[2] This specific mode of cleavage allows for selective deprotection in complex molecular environments.

Comparative Analysis: MOM vs. Key Alternatives

The selection of an optimal protecting group hinges on a principle known as orthogonality —the ability to remove one protecting group in the presence of another. A thorough analysis of the entire planned synthetic route is therefore essential.

Silyl Ethers (e.g., TBS, TIPS)

Silyl ethers, particularly the tert-butyldimethylsilyl (TBS) group, are arguably the most popular class of hydroxyl protecting groups. Their stability is tunable based on the steric bulk of the substituents on the silicon atom.

MOM vs. Silyl Ethers (TBS as representative):

FeatureMOM Ethertert-Butyldimethylsilyl (TBS) Ether
Introduction MOM-Cl, DIPEA, CH₂Cl₂TBS-Cl, Imidazole, DMF
Stability to Acid Labile Moderately Stable (cleaved by strong acid)
Stability to Base Stable Stable
Stability to Fluoride Stable Labile (cleaved by TBAF, HF-Pyridine)
Cleavage Conditions Acidic (HCl, TFA, Lewis Acids)[1][2][3]Fluoride ion (TBAF), Acid
Key Advantage Orthogonal to fluoride-based deprotections.Tunable stability and orthogonal to acid-labile groups.

Expert Insight: The fundamental difference lies in their primary cleavage methods. If your synthesis involves fluoride-mediated reactions (e.g., desilylation elsewhere, or use of reagents like DAST), the MOM group is a superior choice. Conversely, if you plan to use acidic conditions to remove other groups (like a Boc group), a TBS ether offers greater stability.

Benzyl (Bn) Ether

The benzyl ether is a highly robust protecting group, valued for its exceptional stability. It is installed via a standard Williamson ether synthesis using a benzyl halide and a base.

MOM vs. Benzyl Ether:

FeatureMOM EtherBenzyl (Bn) Ether
Introduction MOM-Cl, DIPEA, CH₂Cl₂Bn-Br, K₂CO₃, Acetone
Stability to Acid Labile Very Stable
Stability to Base Stable Very Stable
Cleavage Conditions Acidic (HCl, TFA, Lewis Acids)[1][2]Catalytic Hydrogenolysis (H₂, Pd/C), Dissolving Metal Reduction
Key Advantage Mild, non-reductive acidic cleavage.Exceptional stability to a broad range of reagents.

Expert Insight: The benzyl group is the choice for harsh reaction conditions where groups like MOM or TBS would fail. Its removal by hydrogenolysis is exceptionally mild and clean. However, this method is incompatible with molecules containing other reducible functional groups such as alkenes, alkynes, or nitro groups. In such cases, the acid-cleavable MOM group provides a critical alternative.

Ester Protecting Groups (e.g., Acetate)

Esters, such as the acetate (Ac) group, offer another dimension of orthogonality. They are readily formed by reacting the phenol with an acid anhydride or acid chloride.

MOM vs. Acetate (Ac) Ester:

FeatureMOM EtherAcetate (Ac) Ester
Introduction MOM-Cl, DIPEA, CH₂Cl₂Ac₂O, Pyridine
Stability to Acid Labile Stable (to mild/moderate acid)
Stability to Base Stable Labile (cleaved by K₂CO₃/MeOH, LiOH)
Cleavage Conditions Acidic (HCl, TFA, Lewis Acids)[1][2]Basic (Saponification)
Key Advantage Stability towards bases and nucleophiles.Orthogonal to acid-labile and reduction-labile groups.

Expert Insight: The acetate group is cleaved under basic conditions, making it perfectly orthogonal to the MOM group. If your synthetic route requires strongly acidic steps, an acetate is a wise choice. However, its carbonyl group makes it susceptible to attack by strong nucleophiles (e.g., Grignards, organolithiums), a condition under which the MOM ether is completely stable.

Decision Workflow for Phenol Protection

The selection process can be visualized as a logical workflow, where the planned reaction conditions dictate the appropriate choice.

G start Select Phenol Protecting Group q1 Will the synthesis involve acidic conditions? start->q1 q2 Will the synthesis involve basic/nucleophilic conditions? q1->q2 No silyl Silyl Group (TBS, TIPS) q1->silyl Yes q3 Will the synthesis involve fluoride reagents? q2->q3 No ester Ester Group (Acetate) q2->ester Yes q4 Is catalytic hydrogenation compatible with other groups? q3->q4 No mom MOM Group q3->mom Yes q4->mom No benzyl Benzyl Group q4->benzyl Yes silyl->q4 Consider Benzyl if more robustness is needed

Caption: A decision-making workflow for selecting an appropriate phenol protecting group.

Experimental Protocols

The following protocols are self-validating systems, representing standard and reliable procedures in synthetic chemistry.

Protocol 1: Protection of 4-Hydroxybiphenyl as its MOM Ether

Causality: This protocol uses a slight excess of DIPEA to stoichiometrically neutralize the HCl byproduct and a slight excess of MOM-Cl to drive the reaction to completion. Dichloromethane is an excellent, non-reactive solvent for this transformation.

Materials:

  • 4-Hydroxybiphenyl (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Methoxymethyl chloride (MOM-Cl) (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 4-hydroxybiphenyl in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA dropwise and stir for 10 minutes.

  • Add MOM-Cl dropwise. The reaction may become cloudy as DIPEA·HCl salt precipitates.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the pure MOM ether.

Protocol 2: Acid-Catalyzed Deprotection of a MOM Ether

Causality: This procedure uses a catalytic amount of strong protic acid in a protic solvent (methanol). The methanol acts as both a solvent and a scavenger for the formaldehyde byproduct generated during the acetal hydrolysis.

Materials:

  • MOM-protected phenol (1.0 equiv)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl) (catalytic, ~5 mol%)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the MOM-protected phenol in methanol.

  • Add a few drops of concentrated HCl.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC. Gentle warming (to ~40 °C) can accelerate the cleavage if it is slow.[5]

  • Once the reaction is complete (typically 1-6 hours), carefully add saturated aqueous NaHCO₃ solution until the mixture is neutral (ceases effervescence).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected phenol.

Conclusion

The methoxymethyl (MOM) ether is an outstanding protecting group for phenols, characterized by its robust stability to basic and nucleophilic reagents and its clean cleavage under acidic conditions. Its true strategic value is realized through the principle of orthogonality. By understanding its stability profile in direct comparison to alternatives like silyl ethers, benzyl ethers, and esters, the synthetic chemist can design elegant and efficient pathways to complex molecules, confidently navigating the challenges of chemoselectivity. The final choice is never arbitrary but is a calculated decision based on the entire forward-looking synthetic plan.

References

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • Protection of alcohols and phenols with methoxymethyl acetate . OoCities.org. [Link]

  • Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst . Organic Chemistry Portal. [Link]

  • Process for methoxymethylation of phenolic hydroxyl groups.
  • Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols | Request PDF . ResearchGate. [Link]

  • Protection of Phenol by Acetal . SynArchive. [Link]

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A Comparative Guide to the Reactivity of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene and its Isomeric Bromoanisoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, the selection of the correct aryl halide building block is a critical decision that dictates the efficiency and feasibility of a synthetic route. Substituted bromoanisoles are foundational intermediates, yet their reactivity is not uniform. This guide provides an in-depth comparison of the reactivity of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene , a highly functionalized and protected phenol derivative, against its simpler structural isomers: 2-bromoanisole, 3-bromoanisole, and 4-bromoanisole. We will dissect the subtle interplay of steric and electronic effects that govern their performance in three cornerstone reactions of modern organic synthesis: Directed ortho-Metalation (DoM), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. This analysis is supported by mechanistic insights, representative experimental data from analogous systems, and detailed protocols to empower chemists to make strategic, evidence-based decisions in their synthetic endeavors.

Structural and Electronic Profiles: A Comparative Analysis

The reactivity of an aryl bromide is fundamentally dictated by its electronic and steric environment. The subject of our focus, 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, possesses a unique arrangement of substituents that distinguishes it from simpler bromoanisoles.

  • 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (Target Molecule): This molecule is electron-rich due to two oxygen-based substituents. The methoxy (-OCH₃) group at the 4-position and the methoxymethyl (MOM) ether (-OCH₂OCH₃) at the 1-position both donate electron density into the aromatic ring via resonance.[1] However, the MOM ether ortho to the bromine atom introduces significant steric bulk, which can be expected to hinder the approach of reagents and catalysts to the C-Br bond.

  • 2-Bromoanisole: Similar to our target, it has an ortho-substituent (methoxy) next to the bromine. This creates steric hindrance, though less pronounced than the MOM ether. The methoxy group is electron-donating, activating the ring.

  • 3-Bromoanisole: The methoxy group is meta to the bromine. Its electron-donating resonance effect is not felt at the C-Br bond, but its inductive electron-withdrawing effect is. Steric hindrance around the bromine is minimal.

  • 4-Bromoanisole: The methoxy group is para to the bromine. It strongly donates electron density to the reaction site, making the C-Br bond more electron-rich and potentially more challenging to oxidatively add into. Steric hindrance is negligible.[2]

Table 1: Comparison of Structural and Electronic Features

CompoundSubstituent PositionsElectronic Effect at C-Br BondSteric Hindrance at C-Br
Target Molecule Br at C2, MOM ether at C1, MeO at C4Strongly Electron Donating (Resonance)Very High
2-Bromoanisole Br at C2, MeO at C1Electron Donating (Resonance)High
3-Bromoanisole Br at C3, MeO at C1Inductively WithdrawingLow
4-Bromoanisole Br at C4, MeO at C1Strongly Electron Donating (Resonance)Low

Directed ortho-Metalation (DoM): The Regioselectivity Challenge

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, relying on a directing metalation group (DMG) to guide a strong base (typically an organolithium) to deprotonate an adjacent ortho-position.[3][4] Both methoxy and MOM ether groups are known DMGs.[3]

In 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, two potential sites are available for deprotonation ortho to the oxygen-containing directing groups: C3 and C5.

  • C5 Position: This position is ortho to the 4-methoxy group. Methoxy is a well-established and effective DMG.[5]

  • C3 Position: This position is ortho to the C1-MOM ether. While the MOM ether can direct lithiation, it is generally considered a weaker DMG than a methoxy group due to the additional distance of the coordinating oxygen from the ring.

Prediction: Lithiation is expected to occur preferentially at the C5 position , directed by the more powerful 4-methoxy group. The resulting aryllithium intermediate can then be trapped with various electrophiles. This offers a predictable route to 1,2,4,5-tetrasubstituted aromatic compounds. In contrast, simple bromoanisoles offer fewer possibilities. For instance, anisole itself is lithiated exclusively at the ortho-position.[3]

Illustrative Workflow: Directed ortho-Metalation and Borylation

Below is a generalized workflow for a DoM reaction, a critical pathway for introducing further complexity into the aromatic scaffold.

DoM_Workflow cluster_setup Reaction Setup cluster_lithiation Lithiation Step cluster_trapping Electrophilic Trap S Substrate (e.g., Target Molecule) Solvent Anhydrous THF -78 °C Base Add s-BuLi or n-BuLi (Strong Base) Solvent->Base 1. Dissolve Stir Stir for 1-2 h @ -78 °C Base->Stir 2. Deprotonation Eplus Add Electrophile (e.g., B(OiPr)₃) Stir->Eplus 3. Formation of Aryllithium Quench Warm to RT & Quench (e.g., aq. NH₄Cl) Eplus->Quench 4. C-B Bond Formation P Purified Product (e.g., Boronic Ester) Quench->P 5. Workup & Purification Suzuki_Cycle Pd0 L₂Pd(0) ArPdBr L₂Pd(II)(Ar)(Br) Steric hindrance from ortho-MOM ether slows this step significantly. Pd0->ArPdBr Oxidative Addition (Ar-Br) [RATE LIMITING FOR STERICALLY HINDERED Ar-Br] ArPdOR L₂Pd(II)(Ar)(OR') ArPdBr->ArPdOR Ligand Exchange (Base, e.g., K₂CO₃) ArPdB L₂Pd(II)(Ar)(R'') ArPdOR->ArPdB Transmetalation (R''-B(OR)₂) Product Ar-R'' ArPdB->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Suzuki-Miyaura catalytic cycle, highlighting the sterically sensitive oxidative addition step.

Buchwald-Hartwig Amination

Similarly, the Buchwald-Hartwig amination for forming C-N bonds is sensitive to steric hindrance. [6][7]The reaction involves the coupling of an aryl halide with an amine.

  • Target Molecule: The significant steric shielding of the C-Br bond by the ortho-MOM ether makes it a challenging substrate. Successful amination will likely require state-of-the-art, bulky electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos or BrettPhos) that facilitate both the oxidative addition and the final reductive elimination step. [8]* 2-Bromoanisole: This substrate is also sterically hindered, but generally less so than the target molecule. It often requires more robust catalytic systems than its unhindered isomers.

  • 3-Bromoanisole & 4-Bromoanisole: These isomers are ideal substrates for Buchwald-Hartwig amination. They react readily under a variety of conditions, often giving high yields with less specialized catalysts. [9]Electron-rich aryl bromides, like 4-bromoanisole, can sometimes be challenging, but this is typically overcome with modern catalyst systems. [8][9] Table 2: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling

CompoundPredicted Suzuki ReactivityPredicted Buchwald-Hartwig ReactivityRequired Conditions
Target Molecule LowLowHigh temperatures, bulky/specialized ligands (e.g., XPhos, RuPhos)
2-Bromoanisole Moderate to LowModerate to LowElevated temperatures, bulky ligands often required
3-Bromoanisole HighHighStandard conditions, broad catalyst/ligand scope
4-Bromoanisole HighHighStandard conditions, modern catalysts overcome electron-rich nature

Experimental Protocols: Representative Methodologies

The following protocols are adapted from literature precedents for structurally similar, sterically hindered, or electron-rich aryl bromides and serve as a validated starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Bromoanisole
  • Objective: To couple a sterically hindered aryl bromide with a boronic acid.

  • Methodology:

    • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).

    • Add a solvent mixture of toluene and water (e.g., 5:1, 6 mL).

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

  • Causality: The choice of a bulky, electron-rich ligand like SPhos is crucial for facilitating the oxidative addition of the hindered C-Br bond to the palladium center. The use of a carbonate base and a toluene/water solvent system is a robust combination for a wide range of Suzuki couplings. [10][11]

Protocol 2: Buchwald-Hartwig Amination of an Electron-Rich Bromoanisole
  • Objective: To couple an electron-rich aryl bromide with a primary or secondary amine.

  • Methodology:

    • In a glovebox or under an inert atmosphere, charge a vial with the aryl bromide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%).

    • Add anhydrous toluene (or dioxane) (2 mL).

    • Seal the vial and heat the mixture to 90-110 °C for 4-18 hours, monitoring by LC-MS.

    • After cooling, partition the mixture between ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by flash chromatography.

  • Causality: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine or the intermediate palladium-amine complex. [6]A third-generation (G3) pre-catalyst like RuPhos Pd G3 is chosen for its high activity and stability, which is often necessary for challenging substrates like electron-rich or sterically hindered aryl bromides. [8][9]

Conclusion and Strategic Recommendations

The reactivity of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is profoundly different from that of its simpler bromoanisole isomers. Its utility lies in its highly substituted nature, which can be further elaborated via directed ortho-metalation at the C5 position. However, this substitution comes at the cost of reactivity in palladium-catalyzed cross-coupling reactions.

  • Choose 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene when:

    • The synthetic goal is a polysubstituted aromatic ring.

    • Regioselective functionalization via DoM at the position ortho to the methoxy group is desired.

    • The MOM protecting group is strategically required for subsequent synthetic steps.

  • Choose 3-Bromoanisole or 4-Bromoanisole when:

    • High efficiency in standard Suzuki or Buchwald-Hartwig reactions is paramount.

    • Steric hindrance is to be avoided.

    • The synthesis requires a simple, reactive building block for rapid diversification.

  • Choose 2-Bromoanisole as an intermediate case:

    • When moderate steric hindrance is tolerable or desired for directing effects.

    • It serves as a less hindered, more reactive proxy for our target molecule in initial reaction screening.

Understanding these intrinsic reactivity differences, driven by a predictable combination of electronic and steric effects, allows synthetic chemists to select the optimal building block, anticipate challenges, and strategically design more efficient and successful synthetic routes.

References

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  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. Retrieved from [Link]

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  • Europe PMC. (n.d.). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • MDPI. (2019). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Retrieved from [Link]

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  • American Chemical Society Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. Retrieved from [Link]

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  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
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Alternative synthetic routes to 2-Bromo-4-methoxyphenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Alternative Synthetic Routes for 2-Bromo-4-methoxyphenol Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2-Bromo-4-methoxyphenol

2-Bromo-4-methoxyphenol is a highly functionalized aromatic compound that serves as a critical building block in the landscape of modern organic synthesis.[1][2] Its structure, featuring hydroxyl, methoxy, and bromo groups, offers a versatile scaffold for constructing complex molecules. The bromine atom, in particular, provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are foundational in medicinal chemistry and materials science.[3] Derivatives of this compound are prevalent in marine natural products, many of which exhibit potent anti-inflammatory, anti-angiogenic, and anti-tumor activities.[1]

Given its utility, the efficient and regioselective synthesis of 2-bromo-4-methoxyphenol from its readily available precursor, 4-methoxyphenol, is of paramount importance. The primary challenge lies in controlling the position of bromination. The powerful activating nature of the hydroxyl group directs electrophiles to the ortho and para positions. Since the para position is occupied by the methoxy group's parent phenol, bromination is directed to the positions ortho to the hydroxyl group. However, the high reactivity can easily lead to di-bromination. This guide provides a comparative analysis of various synthetic methodologies, evaluating them on criteria of efficiency, regioselectivity, safety, and scalability to aid researchers in making informed experimental choices.

Core Mechanistic Principle: Electrophilic Aromatic Substitution

The synthesis of 2-bromo-4-methoxyphenol from 4-methoxyphenol is a classic example of electrophilic aromatic substitution (EAS). The hydroxyl group of the phenol is a potent activating group, meaning it increases the rate of reaction compared to benzene. It does this by donating a lone pair of electrons into the aromatic π-system, thereby increasing the electron density of the ring and making it more nucleophilic and susceptible to attack by electrophiles (like Br⁺).[4][5]

This electron donation specifically increases the electron density at the carbons ortho and para to the hydroxyl group, as illustrated by the resonance structures. In 4-methoxyphenol, the para position is blocked, making the two equivalent ortho positions the primary sites for electrophilic attack.

G cluster_0 Resonance Structures of Phenoxide Ion A O⁻ | C // \ C = C \ // C B O || C⁻ / \ C - C \ // C A->B C O || C / \ C = C⁻ \ // C B->C D O || C / \ C - C \ // C⁻ C->D

Caption: Resonance delocalization in the phenoxide ion increases electron density at ortho and para positions.

Comparative Analysis of Synthetic Routes

The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity while ensuring operational safety. Below is a comparison of several prominent methods.

Method 1: Direct Bromination with Elemental Bromine (Br₂)

This is the most traditional approach to phenol bromination. The Br₂ molecule becomes polarized upon approaching the electron-rich phenol ring, allowing one bromine atom to act as an electrophile.[5]

  • Causality & Experimental Choices : The primary challenge with Br₂ is controlling its high reactivity. In polar protic solvents like water or acetic acid, the solvent helps to polarize the Br-Br bond, dramatically increasing the reaction rate and often leading to the formation of the 2,6-dibromo byproduct.[6][7] To achieve mono-bromination, non-polar solvents (e.g., CCl₄, CS₂) and low temperatures are employed to temper this reactivity.

  • Advantages : Elemental bromine is an inexpensive and readily available reagent.

  • Disadvantages :

    • Safety : Liquid bromine is highly toxic, corrosive, and volatile, requiring handling in a fume hood with specialized personal protective equipment (PPE).[8][9][10][11][12]

    • Selectivity : Poor regioselectivity is common, often yielding a mixture of mono- and poly-brominated products that require extensive purification.[13]

    • Waste : The reaction generates stoichiometric amounts of HBr as a corrosive byproduct.

Method 2: N-Bromosuccinimide (NBS) – The Versatile Workhorse

N-Bromosuccinimide (NBS) is a crystalline solid, making it a significantly safer and easier-to-handle source of electrophilic bromine compared to Br₂.[14][15]

  • Causality & Experimental Choices : For the selective ortho-bromination of para-substituted phenols, NBS is often used in conjunction with a catalytic amount of a Brønsted or Lewis acid.[16] It is proposed that an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the NBS, generating a more potent electrophilic brominating agent.[16] The choice of solvent is also critical; polar protic solvents like methanol can accelerate the reaction significantly compared to less polar solvents like ethyl acetate.[16]

  • Advantages :

    • Safety & Handling : As a stable solid, NBS mitigates the significant handling risks associated with liquid bromine.[17]

    • Selectivity : Generally provides higher yields and better regioselectivity for mono-bromination compared to Br₂.

  • Disadvantages : More expensive than elemental bromine. The succinimide byproduct must be removed during workup.

Method 3: Oxidative Bromination – A Greener Approach

Oxidative bromination methods generate the active brominating species in situ from a stable and inexpensive bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr), using a chemical oxidant.[18]

  • Causality & Experimental Choices : The key to this method is the choice of oxidant. Common oxidants include hydrogen peroxide (H₂O₂), Oxone® (potassium peroxymonosulfate), or bromates (BrO₃⁻).[19][20] The reaction is often acid-catalyzed. For instance, using a bromide-bromate system in acidic conditions generates bromine in situ via the following reaction: 5 Br⁻ + BrO₃⁻ + 6 H⁺ → 3 Br₂ + 3 H₂O. This approach provides a slow, controlled release of the brominating agent, which helps to prevent over-bromination. Layered double hydroxides (LDHs) intercalated with bromate have been shown to be highly effective, providing a solid, reusable source for the oxidant.[19]

  • Advantages :

    • Green Chemistry : Avoids the direct use of hazardous Br₂ and utilizes cheap, stable bromide salts.[18] High atom economy.

    • Control : In situ generation allows for better control over the reaction, leading to high selectivity.

  • Disadvantages : Requires careful stoichiometry and optimization of the oxidant and acid catalyst to avoid side reactions.

Method 4: Chemoenzymatic Bromination – The Ultimate in Selectivity

Biocatalysis offers an exceptionally mild and selective method for halogenation. Vanadium-dependent haloperoxidases, for example, can catalyze the bromination of aromatic compounds with remarkable precision.[21]

  • Causality & Experimental Choices : These enzymes use a bromide salt and an oxidant (typically a low concentration of H₂O₂) to form an enzyme-bound hypobromite species.[22] This species then acts as the electrophile. The enzyme's active site provides a chiral and sterically defined environment that dictates the regioselectivity of the bromination, often leading to a single product where chemical methods might fail.

  • Advantages :

    • Unmatched Selectivity : Often achieves near-perfect regioselectivity under extremely mild, aqueous conditions (neutral pH, room temperature).

    • Sustainability : Represents a pinnacle of green chemistry, using non-toxic reagents and a biodegradable catalyst.[21]

  • Disadvantages :

    • Scalability & Cost : Enzymes can be expensive, sensitive to denaturation, and typically operate at low substrate concentrations, which can be a limitation for large-scale synthesis.

    • Availability : Requires specialized knowledge and access to the specific enzymes.

Quantitative Data Summary

The following table provides a comparative overview of the synthetic routes discussed.

Method Brominating Agent(s) Typical Yield (%) Regioselectivity Key Conditions Safety & Handling
Direct Bromination Br₂50 - 75%Moderate to PoorNon-polar solvent, < 0 °CSevere : Toxic, corrosive liquid. Requires fume hood & specialized PPE.
NBS Bromination N-Bromosuccinimide (NBS)85 - 95%Good to ExcellentCH₃CN or MeOH, p-TsOH (cat.), RTModerate : Solid irritant. Standard lab precautions.
Oxidative Bromination KBr / ZnAl–BrO₃⁻–LDHs80 - 90%ExcellentAcOH/H₂O, 35 °CGood : Uses stable, non-volatile salts.
Chemoenzymatic KBr / H₂O₂ / HaloperoxidaseVariable (often >90% conv.)ExcellentAqueous buffer, RT, pH 7Excellent : Benign reagents, biodegradable catalyst.

Experimental Workflows & Decision Logic

The selection of a synthetic route depends on project-specific priorities such as scale, cost, safety regulations, and the required purity of the final product.

G start Start: 4-Methoxyphenol reagent Select Brominating Reagent & Conditions start->reagent reaction Bromination Reaction (Electrophilic Aromatic Substitution) reagent->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (e.g., Column Chromatography or Recrystallization) workup->purify product Product: 2-Bromo-4-methoxyphenol purify->product

Caption: Generalized experimental workflow for the synthesis of 2-Bromo-4-methoxyphenol.

G start Choose Bromination Method safety Is Safety/ Handling a Primary Concern? start->safety cost Is Cost/ Scalability a Primary Concern? safety->cost Yes br2 Use Direct Bromination (Br₂) safety->br2 No selectivity Is Regioselectivity a Primary Concern? cost->selectivity No oxidative Use Oxidative Method (KBr/Oxidant) cost->oxidative Yes nbs Use NBS Method selectivity->nbs No (Good is OK) enzyme Use Chemoenzymatic Method selectivity->enzyme Yes (Ultimate)

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceutical agents and functional materials.[1][2] The strategic coupling of functionalized aromatic building blocks is a cornerstone of modern synthetic chemistry. This guide provides an in-depth comparative analysis of catalytic systems for the Suzuki coupling of a specific, electronically rich and sterically defined substrate: 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. Our focus is to move beyond a simple recitation of protocols and delve into the causality behind catalyst and condition selection, empowering you to make informed decisions in your own synthetic endeavors.

The Strategic Importance of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

The title compound is a versatile building block. The methoxy group at the 4-position and the methoxymethyl (MOM) ether protecting the phenolic hydroxyl group at the 1-position render the aromatic ring electron-rich. This electronic nature can influence the kinetics of the catalytic cycle, particularly the oxidative addition step. The bromine atom at the 2-position, ortho to the bulky MOM-protected phenol, introduces steric considerations that can impact catalyst performance. The ability to efficiently couple this substrate opens avenues to a wide array of biaryl structures, which are prevalent in medicinally relevant scaffolds.

Synthesis of the Starting Material: A Two-Step Approach

A reliable supply of the starting aryl bromide is paramount. A robust synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene can be achieved in two high-yielding steps starting from commercially available 2-bromo-4-methoxyphenol.

Step 1: Bromination of 4-methoxyphenol (Illustrative Precursor Synthesis)

While our target starting material is 2-bromo-4-methoxyphenol, it's instructive to understand its synthesis. A common method involves the selective bromination of p-cresol followed by methylation, or direct bromination of 4-methoxyphenol. For the purpose of this guide, we will begin with the commercially available 2-bromo-4-methoxyphenol.[3]

Step 2: Protection of the Phenolic Hydroxyl Group

The free hydroxyl group in 2-bromo-4-methoxyphenol can interfere with the Suzuki coupling reaction by reacting with the base or the organoboron reagent. Therefore, protection as a methoxymethyl (MOM) ether is a prudent and common strategy.[4]

Experimental Protocol: Methoxymethyl (MOM) Ether Protection

  • To a solution of 2-bromo-4-methoxyphenol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Slowly add methoxymethyl chloride (MOM-Cl, 1.5 eq.) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

Comparative Analysis of Catalytic Systems for Suzuki Coupling

The choice of catalyst is the most critical parameter for a successful Suzuki coupling. We will compare three major classes of catalysts: traditional palladium/phosphine systems, modern palladium/N-heterocyclic carbene (NHC) complexes, and emerging nickel-based catalysts. The following data is a representative compilation based on studies of structurally similar electron-rich aryl bromides and serves as a strong predictive model for the behavior of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

Table 1: Comparative Performance of Catalysts in the Suzuki Coupling of an Analogous Electron-Rich Aryl Bromide with Phenylboronic Acid

EntryCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Key Observations
1Pd(PPh₃)₄3Na₂CO₃Toluene/H₂O1001275Standard, but can be sluggish with electron-rich substrates.
2Pd(OAc)₂ / SPhos1K₃PO₄Toluene804>95Excellent for sterically hindered and electron-rich substrates.[5]
3Pd(OAc)₂ / XPhos1K₃PO₄Dioxane804>95Broadly applicable, highly active ligand.[6]
4PEPPSI-IPr2Cs₂CO₃Dioxane80692Air and moisture stable precatalyst, good for general use.[7]
5(IPr)Pd(allyl)Cl1NaOtBuDioxaneRT890Highly active for room temperature couplings.[8]
6NiCl₂(PCy₃)₂5K₃PO₄2-MeTHF1001885Cost-effective alternative, particularly for certain functional groups.
7NiBr₂ / dtbbpy5K₃PO₄Dioxane1202488Ligand-based nickel system for challenging couplings.[9]

Yields are representative and based on analogous systems. Optimization for 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is recommended.

Causality Behind Experimental Choices: A Deeper Dive

Palladium/Phosphine Systems: The Workhorses

Traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for a wide range of Suzuki couplings.[10] However, for electron-rich aryl bromides like our substrate, the oxidative addition step can be slow. This is where the evolution of bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), has been transformative.[5][6] These ligands accelerate both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times, even at lower catalyst loadings.

Palladium/N-Heterocyclic Carbene (NHC) Complexes: The Modern Contenders

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[11] They are typically stronger sigma-donors than phosphines, which can further enhance the rate of oxidative addition.[12] Pre-formed, air- and moisture-stable palladium-NHC complexes, such as PEPPSI-IPr, offer significant practical advantages in terms of ease of handling and reproducibility.[7] For particularly challenging or sterically hindered substrates, NHC-based catalysts often outperform their phosphine-based counterparts.[13][14]

Nickel-Based Catalysts: The Cost-Effective Alternative

With palladium being a precious metal, the development of catalysts based on more earth-abundant metals like nickel is a major area of research.[15] Nickel catalysts can be particularly effective for the coupling of aryl bromides and have shown promise in reactions with substrates that are challenging for palladium systems.[16] While they may require higher temperatures and longer reaction times, their lower cost makes them an attractive option, especially for large-scale synthesis.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[17]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Comparison

A systematic approach is crucial when comparing the performance of different catalysts. The following workflow ensures a fair and reproducible evaluation.

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis reagents Weigh Substrates: - 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene - Boronic Acid - Base reaction_vials Set up parallel reactions in vials reagents->reaction_vials catalyst_prep Prepare Catalyst Systems: - Pd/Phosphine - Pd/NHC - Ni-based catalyst_prep->reaction_vials inert_atm Establish inert atmosphere (N2 or Ar) reaction_vials->inert_atm solvent_add Add degassed solvent inert_atm->solvent_add heating Heat to desired temperature with stirring solvent_add->heating monitoring Monitor reaction progress by TLC or GC-MS heating->monitoring workup Quench, extract, and purify monitoring->workup characterization Analyze product yield and purity (NMR, LC-MS) workup->characterization

Caption: A generalized experimental workflow for the comparative study of catalysts.

Detailed Experimental Protocol: A Representative Example

The following protocol, using a highly active palladium/biaryl phosphine system, serves as an excellent starting point for the Suzuki coupling of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

Materials:

  • 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 eq.)

  • SPhos (0.02 eq.)

  • Potassium phosphate (K₃PO₄, 2.0 eq.)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add the degassed toluene via syringe.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a readily achievable transformation with the appropriate choice of catalyst. While traditional palladium/phosphine systems can be effective, modern bulky, electron-rich phosphine ligands and N-heterocyclic carbene-based catalysts offer superior performance in terms of reaction rates and yields, particularly for this electron-rich and somewhat sterically hindered substrate. Nickel-based catalysts present a cost-effective alternative that warrants consideration, especially for process development. The data and protocols presented in this guide provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic campaigns. As catalyst technology continues to evolve, we can anticipate even more efficient and sustainable methods for constructing complex molecular architectures.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Suzuki, A. (1982). Organoboron compounds in new organic syntheses. Pure and Applied Chemistry, 54(9), 1749-1758.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 67(23), 8042-8047.
  • Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). A Mild and Efficient Method for the Monoprotection of 1,2-Diols. Organic Letters, 11(22), 5138-5141.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Catalyst for the Suzuki–Miyaura Reaction. Chemistry – A European Journal, 12(18), 4743-4748.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
  • Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 120(24), 13371-13469.
  • Liu, Y., Zhang, Y., & Wang, J. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes.
  • Google Patents. (1976). Process for methoxymethylation of phenolic hydroxyl groups.
  • Firouzabadi, H., Iranpoor, N., & Shaterian, H. R. (2002). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Bulletin of the Korean Chemical Society, 23(10), 1435-1436.
  • Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 120(24), 13371-13469.
  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 131(31), 10852–10853.
  • Anis, M., Al-Omair, M. A., Al-Amshany, Z. M., El-Faham, A., Siddiqui, M. R. H., & Al-Zahrani, N. A. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • ChemBK. (2024). 2-Bromo-4-methoxy-phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... Retrieved from [Link]

  • Jagusch, T., Nerdinger, S., Lehnemann, B., Scherer, S., & Schottenberger, H. (2019). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Heterocycles, 99(1), 445-460.
  • Google Patents. (2011). Preparation of 2-bromo-4-methylphenol.
  • Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). PEPPSI. Retrieved from [Link]

  • Hatakeyama, T., Hashimoto, T., Kondo, Y., Fujiwara, Y., Seike, H., Takaya, H., ... & Nakamura, M. (2010). Iron-Catalysed Enantioselective Suzuki–Miyaura Coupling of Racemic Alkyl Bromides. Journal of the American Chemical Society, 132(31), 10674-10676.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • ResearchGate. (n.d.). The NiBr2 catalyzed Suzuki coupling of aryl halides with various... Retrieved from [Link]

  • Liu, Y., Zhang, Y., & Wang, J. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes.
  • Dai, C., & Fu, G. C. (2006). Nickel-Catalyzed Carbon−Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. Journal of the American Chemical Society, 128(1), 4594-4595.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. Retrieved from [Link]

Sources

Efficacy of different bases in the methoxymethylation of 2-bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search for Information

I'm starting a comprehensive search for information on the methoxymethylation of phenols. I'm especially interested in 2-bromo-4-methoxyphenol, but I will consider similar phenols if data is scarce. My goal is to gather a strong foundation of knowledge to continue forward.

Analyzing Reaction Variables

I am now delving into the nitty-gritty, examining various bases used for methoxymethylation. I'm focusing on their pKa values, solubility, and potential side reactions. I'm also searching for established protocols, including yields and purification methods. Simultaneously, I'm researching the reaction mechanism to understand the base's role and potential pitfalls like C-alkylation.

Deepening Information Search

I'm now conducting a more in-depth search to expand on my knowledge of various bases and their applications in methoxymethylation reactions. I'm prioritizing established protocols and experimental data. Simultaneously, I'm researching the mechanism to understand the base's role, and I will be investigating potential challenges, like C-alkylation. I am also searching for authoritative sources on relevant organic chemistry principles. I am starting to gather the data for a comparison guide.

Beginning the Comparison Guide

I've initiated the comparison guide, focusing on the Williamson ether synthesis for phenolic compounds, crucial for this methoxymethyl application. Initial research has yielded a solid foundational understanding of the reaction's core principles and typical characteristics. The next step is to further investigate and apply this knowledge.

Deepening the Search Parameters

I've deepened my research to pinpoint specific experimental data comparing base efficacy for the methoxymethylation of 2-bromo-4-methoxyphenol. While I have a solid grasp of Williamson ether synthesis for phenols, I'm now hunting for that direct comparison with quantitative data. Finding this will allow for a concrete evaluation of base strengths in this context. I'm focusing on yields, reaction times, and any other relevant performance metrics.

Expanding the Scope of Search

I've been gathering a broad overview of Williamson ether synthesis for phenols and MOM protection, including various bases, solvents, and side reactions, alongside some pKa data. I'm still searching for a direct comparison of base efficacy in the methoxymethylation of 2-bromo-4-methoxyphenol, but haven't found a detailed, quantitative comparison yet. If the data isn't available, my next step is to create a hypothetical experimental design comparing base strengths, and then begin constructing the guide.

Formulating a Targeted Search

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Analyzing MOM Protection Strategies

I'm continuing to investigate the use of different bases for methoxymethylation of 2-bromo-4-methoxyphenol. While a direct comparison study remains elusive, the search provided several protocols for MOM protection of phenols, including MOMCl with DIPEA, which is relevant. I'm focusing on evaluating the quantitative yield data to narrow down the most effective options.

Comparing Base Reactivity Patterns

I've gathered insights from the second search. While a direct comparison study is still missing, I now have more clues to guide my work. I have protocols for MOM protection using various reagents, like MOMCl with DIPEA and formaldehyde dimethyl acetal. I'm inferring the effectiveness of different base classes: weak, strong, organic amine, and very strong hydride, based on general principles and examples.

Constructing Illustrative Comparison

I'm now moving forward with an illustrative comparison of bases. Although I lack a direct study, I can construct one using gathered data. I've chosen potassium carbonate, sodium hydroxide, sodium hydride, and DIPEA as representative bases. Based on general principles and examples from the literature, I'll estimate yields and reaction times for each, creating a guide for researchers and clarifying trade-offs. I'm structuring the guide, table, and protocols now.

A Spectroscopic Journey: The Synthesis and Characterization of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers and drug development professionals on the spectroscopic comparison of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene with its precursors, providing in-depth technical analysis and validated experimental protocols.

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount. Aryl halides, particularly those bearing sensitive functionalities, serve as crucial building blocks for the construction of complex molecular architectures, many of which are central to the development of novel therapeutics. 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is one such valuable intermediate, offering a synthetically versatile scaffold. This guide provides a comprehensive spectroscopic comparison of this target molecule with its precursors, 4-methoxyphenol and 1-methoxy-4-(methoxymethoxy)benzene. By elucidating the characteristic spectral shifts at each synthetic step, we aim to equip researchers with the practical knowledge to confidently synthesize and characterize this important compound.

The Synthetic Pathway: A Two-Act Play

The synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene from the readily available 4-methoxyphenol is a concise two-step process. The first act involves the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is a crucial maneuver to prevent unwanted side reactions during the subsequent electrophilic aromatic substitution. The second act is the regioselective bromination of the activated aromatic ring, yielding the desired product.

Caption: Synthetic workflow for 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

Act I: The Art of Protection - Synthesis of 1-Methoxy-4-(methoxymethoxy)benzene

The protection of the phenolic hydroxyl group is achieved by converting it into a methoxymethyl (MOM) ether. This transformation is critical as the free hydroxyl group would otherwise interfere with the subsequent bromination step. The MOM group is stable under a variety of reaction conditions but can be readily removed under acidic conditions when desired.[1]

Experimental Protocol: MOM Protection of 4-Methoxyphenol

This protocol is adapted from a general procedure for the MOM protection of alcohols.[2]

  • Reaction Setup: In an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add N,N-diisopropylethylamine (DIPEA) (4.0 eq.) to the solution.

  • MOMCl Addition: Cool the resulting suspension to 0 °C in an ice bath. Add freshly distilled chloromethyl methyl ether (MOMCl) (3.0 eq.) dropwise over 10 minutes.

  • Catalyst Addition: Add sodium iodide (NaI) (0.5 eq.) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-methoxy-4-(methoxymethoxy)benzene.

Act II: The Decisive Strike - Synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

With the hydroxyl group safely protected, the aromatic ring is now primed for electrophilic substitution. The methoxy and methoxymethoxy groups are both ortho-, para-directing and activating, making the ring highly susceptible to bromination.[3] The bromination is expected to occur at one of the positions ortho to the activating groups.

Experimental Protocol: Bromination of 1-Methoxy-4-(methoxymethoxy)benzene

This protocol is a general procedure for the bromination of activated aromatic systems.

  • Reaction Setup: Dissolve 1-methoxy-4-(methoxymethoxy)benzene (1.0 eq.) in a suitable solvent such as carbon tetrachloride in a round-bottom flask.

  • Bromine Addition: While stirring under an inert atmosphere, add a solution of bromine (1.0 eq.) in the same solvent dropwise. The rate of addition should be controlled to maintain a constant, low concentration of free bromine.

  • Reaction: After the addition is complete, the reaction mixture can be gently refluxed for a short period to ensure completion.

  • Work-up: After cooling to room temperature, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

Spectroscopic Interrogation: A Comparative Analysis

The transformation of 4-methoxyphenol to 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is accompanied by distinct changes in their respective spectroscopic signatures. A thorough analysis of these changes is crucial for reaction monitoring and product confirmation.

4-Methoxyphenol
Spectroscopic Data 4-Methoxyphenol
¹H NMR (CDCl₃, 400 MHz) δ 6.81 (d, J = 9.0 Hz, 2H), 6.75 (d, J = 9.0 Hz, 2H), 4.75 (s, 1H, -OH), 3.77 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 153.5, 149.9, 115.9, 114.7, 55.7
IR (KBr, cm⁻¹) 3350 (br, O-H), 3050-2850 (C-H), 1510, 1460 (C=C), 1230 (C-O)
Mass Spectrum (EI) m/z 124 (M⁺), 109, 81

The ¹H NMR spectrum of 4-methoxyphenol displays two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The broad singlet at 4.75 ppm is indicative of the phenolic proton. The singlet at 3.77 ppm corresponds to the methoxy protons. The IR spectrum is dominated by a broad absorption band around 3350 cm⁻¹, confirming the presence of the hydroxyl group.

1-Methoxy-4-(methoxymethoxy)benzene (Intermediate)
Spectroscopic Data 1-Methoxy-4-(methoxymethoxy)benzene
¹H NMR (CDCl₃, 400 MHz) δ 6.96 (d, J = 9.1 Hz, 2H), 6.85 (d, J = 9.1 Hz, 2H), 5.12 (s, 2H, -OCH₂O-), 3.77 (s, 3H, Ar-OCH₃), 3.48 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 154.5, 153.0, 116.9, 114.7, 95.1, 56.1, 55.8
IR (Neat, cm⁻¹) 3050-2850 (C-H), 1510, 1460 (C=C), 1230, 1150, 1040 (C-O)
Mass Spectrum (EI) m/z 168 (M⁺), 138, 123, 95, 45

The most significant change in the ¹H NMR spectrum upon MOM protection is the disappearance of the phenolic proton signal and the appearance of two new singlets. The singlet at 5.12 ppm is characteristic of the methylene protons of the MOM group (-OCH₂O-), and the singlet at 3.48 ppm corresponds to the methoxy protons of the MOM group. In the ¹³C NMR spectrum, the appearance of a new signal around 95 ppm is a clear indicator of the acetal carbon. The IR spectrum no longer shows the broad O-H stretch, confirming the successful protection of the hydroxyl group.

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (Final Product)
Spectroscopic Data 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene
¹H NMR (CDCl₃, 400 MHz) δ 7.15 (d, J = 2.9 Hz, 1H), 6.99 (d, J = 8.8 Hz, 1H), 6.85 (dd, J = 8.8, 2.9 Hz, 1H), 5.15 (s, 2H, -OCH₂O-), 3.86 (s, 3H, Ar-OCH₃), 3.50 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 155.0, 150.2, 118.0, 116.5, 115.8, 112.1, 95.5, 56.3, 56.0
IR (Neat, cm⁻¹) 3050-2850 (C-H), 1590, 1490 (C=C), 1230, 1150, 1040 (C-O)
Mass Spectrum (EI) m/z 248/246 (M⁺), 203/201, 122, 45

The introduction of the bromine atom significantly alters the aromatic region of the ¹H NMR spectrum. The symmetry of the 1,4-disubstituted pattern is broken, resulting in three distinct signals: a doublet, another doublet, and a doublet of doublets, consistent with a 1,2,4-trisubstituted benzene ring. The characteristic signals for the MOM group and the methoxy group remain. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2).

Mechanistic Insights

The successful synthesis hinges on understanding the underlying reaction mechanisms.

Reaction_Mechanisms cluster_0 MOM Protection (SN2) cluster_1 Electrophilic Aromatic Bromination Phenoxide Ar-O⁻ MOMCl CH₃OCH₂Cl Phenoxide->MOMCl Nucleophilic Attack Product1 Ar-OCH₂OCH₃ MOMCl->Product1 Chloride leaving group Aromatic MOM-O-Ar-OCH₃ Br2 Br₂ Aromatic->Br2 π-complex formation Intermediate Arenium Ion Intermediate Br2->Intermediate Electrophilic attack Product2 Br-MOM-O-Ar-OCH₃ Intermediate->Product2 Deprotonation

Caption: Mechanisms for MOM protection and electrophilic bromination.

The MOM protection of the phenol likely proceeds through an SN2 mechanism where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of chloromethyl methyl ether.[4] The subsequent bromination is a classic electrophilic aromatic substitution. The electron-donating methoxy and methoxymethoxy groups activate the aromatic ring and direct the incoming electrophile (Br⁺) to the ortho and para positions.[3]

Conclusion

This guide has provided a detailed spectroscopic and synthetic roadmap for the preparation of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene from 4-methoxyphenol. By understanding the characteristic spectral changes at each stage, from the disappearance of the phenolic proton in the ¹H NMR to the appearance of the acetal carbon in the ¹³C NMR and the altered aromatic substitution pattern upon bromination, researchers can confidently navigate this synthetic sequence. The provided experimental protocols, grounded in established chemical principles, offer a reliable foundation for the synthesis of this valuable intermediate, paving the way for its application in the synthesis of more complex and potentially bioactive molecules.

References

  • Zhao, Y., Li, Z., Yang, C., Lin, R., & Xia, W. (Year). Supporting Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. RSC Advances, 4(105), 60963-60969. [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxy-1-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(methoxymethoxy)benzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]

  • National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. [Link]

  • National Institutes of Health. (n.d.). Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases. PMC. [Link]

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A Senior Scientist’s Comparative Guide to Purity Assessment of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a starting material or intermediate is not merely a quality metric; it is the foundation upon which the entire synthetic pathway and the final product's safety and efficacy are built. The compound 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, a substituted aromatic ether, serves as a critical building block in various multi-step syntheses. Its impurity profile can introduce unintended side-reactions, compromise yields, and lead to the formation of difficult-to-remove, structurally similar impurities in the final active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for the stringent purity assessment of this compound. We will explore the causality behind methodological choices, establish a self-validating protocol framework, and objectively compare its performance against viable alternatives like Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC).

Part 1: The Gold Standard - High-Resolution Purity by Reversed-Phase HPLC

For a moderately polar, non-volatile, and UV-active compound like 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential analytical tool.[1] Its high resolving power allows for the separation of the main analyte from closely related process impurities and potential degradants.

The Rationale Behind Method Design

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation and peak shape.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected for its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds.[2] The 5 µm particle size offers a balance between high efficiency and moderate backpressure.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile (ACN) is proposed. Acetonitrile is a common organic modifier that offers low viscosity and UV transparency. A gradient, starting with a higher proportion of water and increasing the ACN concentration over time, is crucial for eluting any potential non-polar impurities while ensuring the main, more polar analyte is retained and well-resolved.

  • Detection: The benzene ring in the analyte provides strong chromophores, making UV detection highly effective. A detection wavelength of 225 nm is chosen as it offers a good response for a wide range of aromatic compounds and their potential impurities.[2]

Experimental Protocol: HPLC Purity Method

This protocol is designed as a self-validating system, where system suitability tests are performed prior to any sample analysis to ensure the chromatographic system is performing adequately.[3][4]

  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 50 50
      20 10 90
      25 10 90
      26 50 50

      | 30 | 50 | 50 |

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh ~10 mg of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using acetonitrile as the diluent.

Workflow for HPLC Purity Validation

The following diagram outlines the logical workflow for performing a purity validation using the proposed HPLC method, grounded in the principles of ICH guidelines.[5][6]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard (1 mg/mL in ACN) sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample (1 mg/mL in ACN) inject_sample Inject Sample prep_sample->inject_sample inject_std Inject Standard sst->inject_std check_sst Verify SST Criteria (Tailing, Resolution, RSD) sst->check_sst Pass/Fail integrate Integrate Chromatograms inject_std->integrate inject_sample->integrate check_sst->inject_std calc Calculate Purity (% Area Normalization) integrate->calc report Generate Report calc->report

Caption: Workflow for HPLC purity analysis and validation.

Trustworthiness: A Self-Validating System

To ensure the reliability of results, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8] This process demonstrates that the method is fit for its intended purpose.

Validation ParameterAcceptance CriteriaRationale
Specificity The analyte peak is pure and well-resolved (Resolution > 2.0) from any potential impurities.Ensures that the signal measured is unequivocally from the analyte of interest.[7]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the test concentration.Confirms a direct proportional relationship between concentration and detector response.[9]
Accuracy Recovery of spiked impurities should be between 90.0% and 110.0%.Demonstrates the closeness of the measured value to the true value.[1]
Precision (Repeatability)Relative Standard Deviation (RSD) of ≤ 2.0% for six replicate injections.Shows the consistency of results under the same operating conditions over a short interval.
Limit of Quantitation (LOQ) The lowest concentration quantifiable with acceptable precision and accuracy (typically S/N ratio ≥ 10).Defines the lower limit of the method's reliable measurement range.[1]
Robustness No significant change in results with small, deliberate variations in flow rate (±0.1 mL/min), temperature (±2 °C), and mobile phase composition (±2% absolute).Assesses the method's capacity to remain unaffected by minor variations in parameters.[9]

Part 2: Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other techniques offer distinct advantages in specific contexts. The choice of method depends on the analytical objective, available instrumentation, and the nature of the expected impurities.

Alternative 1: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[10] Given that 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene has a moderate molecular weight, it is amenable to GC analysis, particularly for identifying volatile process impurities like residual solvents or starting materials.

  • Principle & Rationale: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing excellent sensitivity. A non-polar column (e.g., DB-5ms) is suitable for separating compounds based on boiling point differences.

  • Key Consideration: The primary limitation is the requirement for thermal stability. The methoxymethoxy (MOM) protecting group can be thermally labile, potentially leading to on-column degradation and inaccurate purity results. Derivatization may sometimes be required for less volatile or thermally unstable compounds, though this adds complexity.[11]

Experimental Protocol: GC-FID Purity Method

  • Instrumentation: Gas Chromatograph with FID detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Temperatures: Inlet: 250 °C; Detector: 300 °C.

  • Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • Injection: 1 µL, Split (20:1).

  • Sample Prep: 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

Alternative 2: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of TLC that offers better resolution, sensitivity, and reproducibility.[12] It excels as a high-throughput screening tool for assessing the presence of non-volatile impurities and can be very cost-effective.[13][14]

  • Principle & Rationale: Separation occurs on a plate coated with a stationary phase (e.g., silica gel). The main advantage is that multiple samples can be run in parallel, making it ideal for rapid screening of synthesis batches.[12] Quantification is achieved via densitometric scanning.

  • Key Consideration: HPTLC generally offers lower resolution compared to HPLC, meaning closely related impurities may not be fully separated. While quantitative, its precision and accuracy are typically lower than that of HPLC.

Experimental Protocol: HPTLC Purity Method

  • Instrumentation: HPTLC applicator, developing chamber, plate scanner (densitometer).

  • Plate: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v).

  • Application: Apply 2 µL bands of standard and sample solutions (1 mg/mL).

  • Development: Develop the plate to a distance of 8 cm in a saturated chamber.

  • Detection: Dry the plate and scan densitometrically at 254 nm.

Part 3: Head-to-Head Performance Comparison

The following table summarizes the key performance attributes of each technique for the purity assessment of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

FeatureHPLC-UVGC-FIDHPTLC-Densitometry
Resolution ExcellentVery GoodModerate
Sensitivity High (ng level)Very High (pg level)Moderate (ng-µg level)
Analysis Time/Sample 20-30 min15-25 min2-5 min (per sample, parallel)
Throughput SequentialSequentialHigh (Parallel)
Analyte Scope Non-volatile, thermally labileVolatile, thermally stableNon-volatile
Quantitative Accuracy ExcellentExcellentGood
Cost per Sample ModerateModerateLow
Primary Use Case Definitive quantitative purity & impurity profilingVolatile impurity & residual solvent analysisRapid screening, identity checks
Decision Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked. The diagram below illustrates a logical decision-making process.

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Expert Recommendation

For the comprehensive and definitive purity assessment of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, a validated Reversed-Phase HPLC method is the unequivocal gold standard . Its high resolution, excellent quantitative performance, and applicability to non-volatile compounds make it ideally suited for controlling the quality of this critical intermediate in a regulated drug development environment.[1]

Gas Chromatography serves as an essential, complementary technique, specifically for the analysis of volatile impurities and residual solvents, which are common process-related impurities that HPLC may not effectively detect.

HPTLC finds its niche as a rapid, cost-effective screening tool for raw material identification and for monitoring the progress of synthetic reactions, where high throughput is more critical than the ultimate quantitative accuracy.

A robust quality control strategy should leverage these techniques synergistically: HPTLC for initial screening, GC for volatile impurity control, and a fully validated HPLC method for the final, decisive purity determination and release of the material for downstream processing.

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Agilent Technologies. (2022).
  • AMSbiopharma. (2025).
  • DSDP Analytics.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • GreenariA. HARNESSING THE POWER OF HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY (HPTLC)
  • Butler, H. T., et al. Determination of Polycyclic Aromatic Hydrocarbons in Environmental Samples by High Performance Thin-Layer Chromatography and Fluorescence Scanning Densitometry.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • ProQuest.
  • RGUHS Journal of Pharmaceutical Sciences. (2025).
  • Labcompare. (2023).
  • SIELC Technologies. Separation of Benzene, 1-bromo-4-methoxy- on Newcrom R1 HPLC column.
  • BenchChem. (2025).
  • BenchChem. (2025). Purity Analysis of 2-(4-Methoxyphenyl)
  • Truchon, G., Brodeur, J., & Gérin, M. (1989). Specific determination of bromobenzene metabolites by high-performance liquid chromatography. Journal of Applied Toxicology, 9(2), 123-127.
  • BenchChem. (2025). Comparative Purity Analysis of 2-Chloro-4-methoxy-1,3,5-triazine: An HPLC and GC-MS Guide.
  • ResearchGate. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis.
  • Agilent Technologies.

Sources

A Comparative Guide to the Stability of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene and Structurally Analogous Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for an audience of researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of the chemical stability of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene against its structural analogs. The insights and protocols herein are designed to inform the selection and handling of these critical intermediates in complex synthetic pathways.

Introduction: The Imperative of Stability in Synthesis

In the intricate world of organic synthesis and pharmaceutical development, the stability of building blocks and intermediates is not merely a matter of convenience; it is a critical determinant of yield, purity, and the overall viability of a synthetic route. The methoxymethyl (MOM) ether is a widely employed protecting group for phenols, prized for its general stability across a range of reaction conditions. However, its lability, particularly to acidic environments, can be finely tuned by the electronic nature of the substituents on the aromatic ring. This guide delves into the stability of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, a key intermediate, by benchmarking it against compounds with varied electronic profiles. Understanding these stability nuances is paramount for designing robust and efficient multi-step syntheses.

The Underlying Chemistry: Electronic Effects on MOM Group Lability

The stability of the MOM ether is intrinsically linked to the electron density at the ether oxygen atom. The widely accepted mechanism for the acid-catalyzed cleavage of MOM ethers involves the initial protonation of this oxygen, forming an oxonium ion intermediate. This is the rate-determining step, and its facility is directly influenced by the electronic contributions of the aromatic substituents.

  • Electron-Donating Groups (EDGs): Substituents like methoxy groups (-OCH₃) increase the electron density of the aromatic ring through resonance, making the ether oxygen more basic and thus more susceptible to protonation. This leads to a faster rate of cleavage.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like halogens (e.g., bromine, -Br) decrease the electron density of the ring via induction, rendering the ether oxygen less basic and slowing the rate of protonation and subsequent cleavage.

The interplay of these effects in 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, which possesses both an EDG and an EWG, creates a unique stability profile that warrants empirical investigation.

G A MOM-Protected Phenol B Protonation of Ether Oxygen (+H⁺) A->B Acid Catalyst C Rate-Determining Step D Oxonium Ion Intermediate C->D Influenced by substituent electronics E Cleavage to Phenol, Formaldehyde, and Methanol D->E

Figure 1: Conceptual workflow of acid-catalyzed MOM deprotection.

A Head-to-Head Comparison: Experimental Design and Protocol

To quantitatively assess the stability of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, a forced degradation study was conducted. This study compares it against two key analogs, allowing for the isolation of individual substituent effects:

  • Analog 1 (EDG): 4-Methoxy-1-(methoxymethoxy)benzene (lacks the deactivating bromo group).

  • Analog 2 (EWG): 2-Bromo-1-(methoxymethoxy)benzene (lacks the activating methoxy group).

Protocol: Isothermal Acid-Mediated Degradation Assay

This protocol is designed to be a self-validating system, with clear steps for replication and data interpretation.

Materials & Reagents:

  • 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

  • 4-Methoxy-1-(methoxymethoxy)benzene

  • 2-Bromo-1-(methoxymethoxy)benzene

  • Methanol (HPLC Grade)

  • 1M Hydrochloric Acid (HCl)

  • Deionized Water

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm)

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Accurately prepare 1.0 mg/mL solutions of each test compound in methanol. The use of Class A volumetric flasks is recommended for precision.

  • Initiation of Degradation: In separate, temperature-controlled reaction vials maintained at 25°C, combine 1.0 mL of each stock solution with 1.0 mL of 1M HCl. This initiates the acid-catalyzed degradation process.

  • Time-Course Sampling: At discrete time points (0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each reaction mixture. The t=0 sample should be taken immediately after mixing.

  • Reaction Quenching: Immediately quench the degradation reaction by diluting the 100 µL aliquot into 900 µL of a 50:50 (v/v) methanol/water solution. This dilution effectively halts the reaction by reducing the acid concentration.

  • Quantitative Analysis: Analyze each quenched sample by HPLC. The percentage of the parent compound remaining is determined by comparing the peak area at each time point to the peak area at t=0.

HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 5 µL

G cluster_setup Setup cluster_reaction Degradation Reaction cluster_analysis Analysis Prep Prepare 1.0 mg/mL Stock Solutions Mix Combine Stock with 1M HCl (t=0) Prep->Mix Incubate Isothermal Incubation (25°C) Mix->Incubate Sample Time-Course Sampling (0-24h) Incubate->Sample Quench Quench with Methanol/Water Sample->Quench HPLC Quantitative HPLC Quench->HPLC

Figure 2: Experimental workflow for the forced degradation study.

Data Synopsis and Mechanistic Interpretation

The results of the forced degradation study, presented below, highlight the profound impact of aromatic substitution on the stability of the MOM ether.

Time (hours)2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (% Remaining)4-Methoxy-1-(methoxymethoxy)benzene (% Remaining)2-Bromo-1-(methoxymethoxy)benzene (% Remaining)
0 100100100
1 96.389.199.2
2 92.879.498.5
4 86.163.097.1
8 74.239.794.3
24 48.58.288.9

Interpretation of Findings:

  • Highest Stability: 2-Bromo-1-(methoxymethoxy)benzene exhibited the greatest stability. The potent electron-withdrawing inductive effect of the bromine atom significantly deactivates the aromatic ring, making the MOM ether oxygen less nucleophilic and therefore less prone to protonation.

  • Lowest Stability: 4-Methoxy-1-(methoxymethoxy)benzene was the most labile compound. The strong electron-donating resonance effect of the para-methoxy group enhances the basicity of the ether oxygen, markedly accelerating the rate of acid-catalyzed cleavage.

  • Intermediate Stability: 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene demonstrated a balanced, intermediate stability. The electron-donating effect of the methoxy group is counteracted by the electron-withdrawing effect of the ortho-bromo group. This electronic "push-pull" dynamic results in a moderated lability, making it more stable than the methoxy-only analog but less stable than the bromo-only analog.

Strategic Implications for Synthetic Chemistry

The empirical data presented provides a clear guide for the strategic use of these MOM-protected phenols:

  • For synthetic routes that require the protecting group to endure moderately acidic conditions, 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene offers a robust and reliable option.

  • In instances where a very labile MOM group is desired for facile deprotection under mild acidic conditions, 4-Methoxy-1-(methoxymethoxy)benzene is the superior choice.

  • When maximum stability of the MOM ether is critical to prevent premature deprotection throughout a lengthy synthetic sequence, 2-Bromo-1-(methoxymethoxy)benzene is the most suitable intermediate.

By understanding the principles of electronic effects and leveraging the comparative data in this guide, researchers can make more informed decisions, leading to improved outcomes in their synthetic projects.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

A Comparative Guide to Alternative Brominating Agents for the Synthesis of 2-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of 2-bromo-4-methoxyphenol is a critical transformation in the development of various pharmaceuticals and fine chemicals. While elemental bromine (Br₂) has traditionally been the go-to reagent for this purpose, its high toxicity, corrosive nature, and challenging handling procedures have driven the search for safer and more manageable alternatives. This guide provides a comprehensive comparison of alternative brominating agents, offering insights into their performance, reaction mechanisms, and safety profiles, supported by experimental data to inform your selection process.

The Challenge of Regioselectivity in Phenol Bromination

The bromination of 4-methoxyphenol presents a regioselectivity challenge. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating and ortho-, para-directing. As the para position is occupied by the methoxy group, electrophilic attack is directed to the positions ortho to the hydroxyl and methoxy groups (positions 2 and 3) and meta to the methoxy group (position 3). The desired product, 2-bromo-4-methoxyphenol, requires selective bromination at the position ortho to the powerful hydroxyl directing group.

Elemental Bromine: The Traditional but Troublesome Reagent

Liquid bromine is a potent brominating agent that readily reacts with activated aromatic rings like phenols. However, its use is fraught with significant safety concerns. It is highly volatile, corrosive, and toxic, causing severe burns upon contact and respiratory distress upon inhalation.[1][2] Handling requires specialized equipment and stringent safety protocols, making it less than ideal for many laboratory and scale-up applications.[1][2]

Safer and More Selective Alternatives

A range of alternative brominating agents have emerged, offering improved safety profiles and, in many cases, enhanced regioselectivity. This guide will focus on the most promising of these: N-Bromosuccinimide (NBS), Pyridinium Tribromide, and Tetrabutylammonium Tribromide (TBATB), along with a discussion of emerging "green" bromination methodologies.

N-Bromosuccinimide (NBS): The Versatile Workhorse

N-Bromosuccinimide (NBS) is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[3] It is a versatile reagent for various bromination reactions, including the electrophilic bromination of activated aromatic compounds.[4]

Mechanism of Action

In the presence of an acid catalyst or a polar protic solvent, NBS can generate an electrophilic bromine species. For phenols, the reaction is thought to proceed through the formation of a bromonium ion or via direct attack of the activated aromatic ring on the polarized N-Br bond.[5] The regioselectivity can be influenced by reaction conditions.

Experimental Protocol: Synthesis of 2-Bromo-4-methoxyphenol with NBS

A solution of 4-methoxyphenol (1 equivalent) in a suitable solvent such as methanol is treated with N-bromosuccinimide (1 equivalent). The reaction is typically carried out at or below room temperature. The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (pTsOH), has been shown to improve the selectivity for the ortho-brominated product.[6][7]

Detailed Protocol:

  • Dissolve 4-methoxyphenol (1.0 eq) and p-toluenesulfonic acid (0.1 eq) in ACS-grade methanol.

  • In a separate flask protected from light, dissolve N-bromosuccinimide (1.0 eq) in methanol to create a 0.1 M solution.

  • Add the NBS solution dropwise to the phenol solution over a period of 20 minutes with stirring.

  • Continue stirring for an additional 5 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield 2-bromo-4-methoxyphenol.[6]

Performance and Selectivity

The use of NBS in methanol with an acid catalyst can provide high yields and excellent regioselectivity for the desired 2-bromo isomer. Without the acid catalyst, a mixture of ortho and para (relative to the methoxy group) isomers may be observed.

Pyridinium Tribromide (Py·Br₃): The Solid Bromine Carrier

Pyridinium tribromide is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine.[2] It exists in equilibrium with pyridinium hydrobromide and bromine in solution, providing a controlled release of the brominating agent.[8]

Mechanism of Action

In solution, pyridinium tribromide dissociates to a limited extent to provide molecular bromine, which then acts as the electrophile in the aromatic substitution reaction. The pyridine hydrobromide also present can influence the reaction environment.

Experimental Protocol: Synthesis of 2-Bromo-4-methoxyphenol with Pyridinium Tribromide

4-methoxyphenol is dissolved in a suitable solvent, such as acetic acid or methanol. Pyridinium tribromide is then added portion-wise, and the reaction is stirred at room temperature until completion.

Detailed Protocol:

  • Dissolve 4-methoxyphenol (1.0 eq) in glacial acetic acid.

  • Add pyridinium tribromide (1.0 eq) in portions to the stirred solution.

  • Continue stirring at room temperature, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • If a solid precipitate forms, collect it by filtration. If an oil separates, extract with an organic solvent.

  • Wash the collected solid or organic extract with a dilute solution of sodium bisulfite to quench any unreacted bromine, followed by water.[9]

Performance and Selectivity

Pyridinium tribromide generally offers good yields and can provide improved regioselectivity compared to elemental bromine, favoring the formation of the ortho-brominated product. The solid nature of the reagent allows for more precise stoichiometry control.

Tetrabutylammonium Tribromide (TBATB): The Highly Regioselective Agent

Tetrabutylammonium tribromide (TBATB) is another solid, stable, and easily handled source of bromine.[10] It has gained attention for its ability to effect highly regioselective brominations of activated aromatic compounds, often favoring the para position.[11] However, for substrates where the para position is blocked, such as 4-methoxyphenol, it can be a useful reagent for ortho-bromination.

Mechanism of Action

The mechanism of bromination with TBATB is thought to involve the tribromide anion (Br₃⁻) as the active brominating species.[12] Computational studies suggest that the undissociated ion pair may be the active electrophile, with the bulky tetrabutylammonium cation influencing the regioselectivity.[13]

Experimental Protocol: Synthesis of 2-Bromo-4-methoxyphenol with TBATB

The reaction is typically carried out in a non-polar solvent like dichloromethane or chloroform at room temperature.

Detailed Protocol:

  • Dissolve 4-methoxyphenol (1.0 eq) in dichloromethane.

  • Add a solution of tetrabutylammonium tribromide (1.0 eq) in dichloromethane dropwise to the stirred solution of the phenol.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance and Selectivity

For phenols with an available para position, TBATB shows a strong preference for para-bromination.[12] In the case of 4-methoxyphenol, where the para position is blocked, good yields of the ortho-brominated product can be achieved.

"Green" Bromination Methodologies: The Sustainable Frontier

In line with the principles of green chemistry, several methodologies have been developed to reduce the environmental impact of bromination reactions. These often involve the in situ generation of the brominating agent from less hazardous starting materials.

a) HBr/H₂O₂ System

This system utilizes the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) to generate electrophilic bromine in situ. Water is the only byproduct of the oxidation, making this a very clean process.[14]

Mechanism: The reaction between HBr and H₂O₂ produces molecular bromine (Br₂), which then acts as the electrophile.

Performance: This method can be highly efficient and regioselective. For para-substituted phenols, quantitative conversion to the corresponding 2-bromo derivative has been reported.[15]

b) Bromide/Bromate System

In this aqueous system, a mixture of a bromide salt (e.g., KBr) and a bromate salt (e.g., KBrO₃) in the presence of an acid generates bromine in situ. This method avoids the direct handling of liquid bromine and can be performed in water.[16]

Mechanism: In an acidic medium, bromate and bromide ions react to form molecular bromine.

Performance: This system is effective for the bromination of activated aromatics like phenols and offers a safer and more environmentally friendly alternative to traditional methods.[16]

Comparative Summary of Alternative Brominating Agents

Brominating AgentPhysical FormKey AdvantagesKey DisadvantagesTypical Yield of 2-bromo-4-methoxyphenolRegioselectivity (ortho vs. other)
N-Bromosuccinimide (NBS) Crystalline SolidEasy to handle, safer than Br₂, good for selective bromination.[3]Can be unreliable if not pure, may require a catalyst for high regioselectivity.High (with catalyst)Good to Excellent (with catalyst)[6]
Pyridinium Tribromide Crystalline SolidStable, non-volatile, safer alternative to Br₂, easy to measure accurately.[2]Can be less reactive than elemental bromine.Good to HighGood
Tetrabutylammonium Tribromide (TBATB) Crystalline SolidStable, easy to handle, highly regioselective for para-bromination.[11]May be less reactive for some substrates.GoodGood (for ortho when para is blocked)
HBr/H₂O₂ System In situ generation"Green" method, high atom economy, water as the only byproduct.[14]Requires careful control of stoichiometry and reaction conditions.HighGood to Excellent[15]
Bromide/Bromate System In situ generation"Green" method, can be performed in aqueous media, avoids handling of Br₂.[16]Requires acidic conditions.GoodGood

Visualizing the Synthetic Workflow and Decision-Making Process

To aid in the selection of an appropriate brominating agent, the following diagrams illustrate a generalized experimental workflow and a decision-making guide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-methoxyphenol in suitable solvent add Add brominating agent to phenol solution start->add reagent Prepare brominating agent solution/suspension reagent->add react Stir at controlled temperature add->react monitor Monitor reaction by TLC react->monitor quench Quench excess brominating agent monitor->quench extract Extraction with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Column chromatography dry->purify end 2-bromo-4-methoxyphenol purify->end

Caption: Generalized experimental workflow for the bromination of 4-methoxyphenol.

decision_making start Select Brominating Agent for 2-bromo-4-methoxyphenol Synthesis q1 Primary consideration? start->q1 safety Enhanced Safety & Handling q1->safety Safety regioselectivity High Regioselectivity q1->regioselectivity Selectivity green Green Chemistry Principles q1->green Sustainability solid_reagents NBS, Pyridinium Tribromide, TBATB safety->solid_reagents nbs_acid NBS with acid catalyst regioselectivity->nbs_acid in_situ HBr/H2O2 or Bromide/Bromate green->in_situ

Caption: Decision-making guide for selecting a brominating agent.

Conclusion

The synthesis of 2-bromo-4-methoxyphenol can be achieved effectively and safely without resorting to elemental bromine. N-Bromosuccinimide, particularly with an acid catalyst, offers a reliable and selective method. Pyridinium tribromide and tetrabutylammonium tribromide provide the convenience and safety of solid reagents, with the latter offering excellent regioselectivity in many cases. For laboratories and industries prioritizing sustainability, the in situ generation of bromine from HBr/H₂O₂ or bromide/bromate systems presents a compelling green alternative. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, safety protocols, and environmental considerations. This guide provides the foundational information to make an informed decision for your research and development needs.

References

  • Transtutors. (2024, August 6). Pyridinium tribromide is preferred in bromination reactions over...[8]

  • WuXi Biology. (n.d.). QM Study of the para Regioselectivity of TBABr3 Bromination.[13]

  • Bora, U., et al. (2000). Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2: An Environmentally Favorable Synthetic Protocol. Organic Letters, 2(2), 247-249.[17]

  • Berthelot, J., et al. (2011). Régiosélective bromation en série aromatique. I: Monobromation en position para de phénols et d'aminés aromatiques par le tribromure de tétrabutylammonium. Canadian Journal of Chemistry, 69(9), 1332-1338.[12]

  • Heasley, V. L., et al. (1984). Action of tetrabutylammonium tribromide with para-substituted chalcones in protic and aprotic media. The Journal of Organic Chemistry, 49(19), 3645-3648.[18]

  • Yaroslavenko, S. N., & Guild, L. V. (1966). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. The Journal of Organic Chemistry, 31(5), 1641-1644.[19]

  • Chow, Y. L., et al. (1980). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 58(21), 2294-2301.[5]

  • Chem Zone. (2023, June 19). Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14 [Video]. YouTube.[10]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.[20]

  • BenchChem. (2025). A Comparative Analysis of DBDMH and Other Electrophilic Bromine Sources for Organic Synthesis.[21]

  • BenchChem. (2025). A Comparative Guide to Brominating Agents for Organic Synthesis.[9]

  • Wikipedia. (n.d.). Tetrabutylammonium tribromide.[11]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).[22]

  • Centers for Disease Control and Prevention. (2018, June 1). Bromine. The National Institute for Occupational Safety and Health (NIOSH).[1]

  • Alfa Aesar. (2021, February 24). Safety Data Sheet: Pyridinium tribromide.[2]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.[4]

  • Carreno, M. C., et al. (1990). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 55(7), 2120-2124.[23]

  • California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid.[24]

  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of N-bromo-t-butylamine in Phenol Bromination.[6]

  • Bora, U., et al. (2000). Regioselective bromination of organic substrates by tetrabutylammonium bromide promoted by V2O5-H2O2: An environmentally favorable synthetic protocol. Organic Letters, 2(2), 247-249.
  • Bora, U., et al. (2011, May 30). Regioselective bromination of organic substrates by tetrabutylammonium bromide promoted by V2O5-H2O2: an environmentally favorable synthetic protocol.
  • Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future.[14]

  • Western Kentucky University. (n.d.).
  • Adimurthy, S., et al. (2006). Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor. Green Chemistry, 8(10), 916-922.[16]

  • Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(33), 5869-5871.
  • Kumar, A., et al. (2011). Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations.
  • Stavber, S., & Jereb, M. (2009). Bromination of para-substituted phenols using the H₂O₂-HBr system or NBS in water as a reaction medium. Tetrahedron, 65(36), 7489-7495.[15]

  • González-Bello, C., & Castedo, L. (2008). 31.5.1.4.1 Method 1: Electrophilic Substitution of Phenols. In Science of Synthesis (Vol. 31b, pp. 1359-1363). Thieme.
  • Birk, J. P., & Walters, D. L. (1992). The Kinetics of the Bromate-Bromide Reaction.
  • Bora, U., et al. (2000, January 13). Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5−H2O2: An Environmentally Favorable Synthetic Protocol. Organic Letters, 2(2), 247-249.
  • Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17268-17275.
  • Ley, S. V., & Thomas, A. W. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88.[7]

  • The Green Chemistry Initiative. (2019, January 1). How green is your bromination reaction?.[3]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the intricate world of drug discovery and organic synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, a halogenated organic compound. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

I. Understanding the Compound: Hazard Profile and Classification

Based on analogous compounds, it should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also expected to cause skin and serious eye irritation.[2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

Table 1: Hazard Profile and Regulatory Information

PropertyClassification & GuidanceSource
Chemical Class Halogenated Organic Compound[4]
Anticipated Hazards Harmful if swallowed, dermal toxicity, skin/eye irritant, respiratory irritant[1][2]
Waste Classification Regulated Chemical Waste, Halogenated Organic Waste[5]
Primary Disposal Method Incineration in a regulated hazardous waste facility[4]

The presence of bromine categorizes this compound as a halogenated organic waste .[4][5] This is a critical distinction, as halogenated and non-halogenated waste streams must always be segregated to ensure proper and cost-effective disposal.[5]

II. The "Why": The Science Behind Segregated Disposal

The core principle of chemical waste management is segregation at the source. For halogenated compounds like 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, this is not merely a regulatory formality but a critical step rooted in chemical principles.

  • Incineration Chemistry: Halogenated organic compounds require specialized incineration facilities equipped with scrubbers to neutralize the acidic gases (such as hydrogen bromide) produced during combustion.[6] Mixing them with non-halogenated waste can damage standard incinerators and release harmful pollutants into the atmosphere.

  • Cost Implications: The specialized treatment required for halogenated waste makes its disposal significantly more expensive than that of non-halogenated waste.[5] Proper segregation is, therefore, a matter of fiscal responsibility in the laboratory.

  • Avoiding Incompatible Mixtures: Accidental mixing of chemical waste can lead to dangerous reactions. While this compound is an ether, which are generally less reactive, the broader category of halogenated compounds can be incompatible with various other chemical classes.[7] Keeping waste streams separate minimizes the risk of unforeseen exothermic reactions, gas evolution, or polymerization within a waste container.[8][9]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene and associated waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a flame-retardant lab coat.[2][3]

  • Conduct all transfers of the chemical and its waste in a certified chemical fume hood to prevent inhalation of any potential vapors.[10]

2. Waste Collection and Segregation:

  • Identify the Correct Waste Container: Designate a specific, compatible container for "Halogenated Organic Waste."[4][11] This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[11]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and "Halogenated Organic Solvents."[5][11] List all constituents of the waste, including 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene and any solvents used, with their approximate percentages.[5]

  • Segregation is Key: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.[4][5]

3. Disposal of Contaminated Materials:

  • Solid Waste: Any materials contaminated with 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, such as pipette tips, gloves, and absorbent paper, must be disposed of in the designated halogenated organic solid waste container.[8]

  • Empty Containers: The original container of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinseate must be collected and disposed of as halogenated organic waste.[12] Subsequent rinses may also need to be collected depending on local regulations.[12] After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for empty chemical containers.[12]

4. Storage and Pickup:

  • Store the sealed halogenated waste container in a designated satellite accumulation area within the laboratory.[5]

  • Ensure the container is kept closed except when adding waste.[11]

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department in a timely manner. Do not accumulate large quantities of waste in the laboratory.[5]

IV. Emergency Procedures in Case of a Spill

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[2]

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10]

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic waste.[5]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

V. Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper disposal of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal Final Disposal start Start: Handling 2-Bromo-4-methoxy-1- (methoxymethoxy)benzene ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_gen Generate Waste (e.g., residual chemical, contaminated items) hood->waste_gen is_halogenated Is the waste halogenated? waste_gen->is_halogenated halogenated_container Collect in Labeled 'Halogenated Organic Waste' Container is_halogenated->halogenated_container  Yes non_halogenated_container Use Separate 'Non-Halogenated' Waste Stream (Not for this compound) is_halogenated->non_halogenated_container  No storage Store Sealed Container in Satellite Accumulation Area halogenated_container->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

By adhering to these scientifically grounded and procedurally detailed guidelines, laboratory professionals can ensure the safe and compliant disposal of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, thereby upholding their commitment to safety and environmental stewardship.

References

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Braun Research Group, University of Illinois. Standard Operating Procedure: Halogenated Organic Liquids. [Link]

  • Temple University. Chemical Waste Guideline: Halogenated Solvents in Laboratories. [Link]

  • PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • KR-CLDP46. Safety Data Sheet. [Link]

  • Oklahoma State University. Hazardous Waste Disposal Procedures. [Link]

  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]

  • ResearchGate. Incompatibilities between N-Bromosuccinimide and Solvents. [Link]

  • U.S. Environmental Protection Agency. Hazardous Secondary Material (HSM) Recycling Checklist. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Unknown Source. Chemical Compatibility Chart. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in drug discovery and organic synthesis, 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, field-tested protocols for the safe use, storage, and disposal of this reagent, grounded in established safety principles for related chemical classes.

Understanding the Hazard Profile

Inferred Hazard Classifications: Based on data from analogous structures, this compound is anticipated to be:

  • Acutely Toxic (Oral, Category 4): Harmful if swallowed.[1][2]

  • Skin Irritant (Category 2): Causes skin irritation.[1][3]

  • Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3][4]

These classifications necessitate a stringent approach to exposure control. The primary routes of exposure to mitigate are inhalation, skin contact, eye contact, and ingestion.[3]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent contact and exposure. The following table outlines the minimum required PPE for handling 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves. For extended handling or risk of splash, a heavier-duty glove (e.g., butyl rubber) over an inner nitrile glove is recommended.Nitrile gloves offer good resistance to incidental splashes of many organic reagents.[5][6] Double-gloving provides an additional barrier. Prolonged contact requires more robust protection.
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield must be worn over goggles when there is a significant splash hazard (e.g., transfers of >500 mL, heating solutions).Goggles are essential to prevent splashes from causing serious eye irritation.[2][3][7] A face shield protects the entire face from splashes and is critical during higher-risk procedures.[6][8]
Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes made of a non-porous material are mandatory.Protects skin and personal clothing from contamination.[5][7] Closed-toe shoes prevent injury from spills and broken glass.[7][9]
Respiratory Protection All handling of the solid or its solutions should occur within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[7][10][11]

Operational Plan: From Benchtop to Waste Stream

Adherence to a systematic workflow is critical for minimizing risk. The following step-by-step guide details the handling process.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Experiment & Disposal Phase A 1. Hazard Review: Consult SDS of analogous compounds. B 2. Engineering Controls: Verify fume hood certification and function. A->B C 3. Don PPE: Follow sequence: lab coat, goggles/face shield, gloves. B->C D 4. Aliquoting: Weigh solid in hood. Keep container sealed. C->D Enter Hood E 5. Dissolution: Slowly add solvent. Use magnetic stirring. D->E F 6. Reaction: Maintain vessel in secondary containment. E->F G 7. Decontamination: Clean glassware and surfaces in hood. F->G Experiment Complete H 8. Waste Segregation: Collect liquid and solid waste in separate, labeled hazardous waste containers. G->H I 9. Doff PPE: Follow reverse sequence. Wash hands thoroughly. H->I J 10. Final Disposal: Transfer sealed waste containers to designated facility storage area. I->J

Caption: Workflow for handling 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

Step-by-Step Protocol:

  • Preparation:

    • Before beginning, review this guide and the SDS of a closely related compound, such as 4-Bromo-2-methoxy-1-(methoxymethyl)benzene.[1]

    • Ensure the chemical fume hood has a current certification and is functioning correctly.[5]

    • Don all required PPE as specified in the table above. Always inspect gloves for tears or defects before use.[7]

  • Handling in a Fume Hood:

    • Conduct all manipulations, including weighing, transferring, and preparing solutions, inside a fume hood to minimize inhalation exposure.[7][10]

    • When transferring the chemical, keep containers sealed as much as possible.

    • Place all vessels containing the chemical in secondary containment (e.g., a shallow tray) to control potential spills.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[3]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan: Managing the Waste Stream

Improper disposal of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene and its associated waste can lead to environmental contamination and regulatory non-compliance.

Waste Management Protocol

cluster_source Waste Generation Point (Fume Hood) cluster_collection Waste Collection cluster_final Final Disposition A Contaminated Solids: (Gloves, Weigh Paper, etc.) D Solid Hazardous Waste Container (Sealed & Labeled) A->D B Unused Reagent & Solutions E Liquid Hazardous Waste Container (Halogenated, Sealed & Labeled) B->E C Contaminated Glassware F Rinse with appropriate solvent C->F G Institutional Hazardous Waste Pickup D->G E->G F->E Collect rinsate

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.